Product packaging for 2-Bromoethyl acetate(Cat. No.:CAS No. 927-68-4)

2-Bromoethyl acetate

Cat. No.: B108633
CAS No.: 927-68-4
M. Wt: 167 g/mol
InChI Key: RGHQKFQZGLKBCF-UHFFFAOYSA-N
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Description

2-Bromoethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C4H7BrO2 and its molecular weight is 167 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7079. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7BrO2 B108633 2-Bromoethyl acetate CAS No. 927-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl acetate
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InChI

InChI=1S/C4H7BrO2/c1-4(6)7-3-2-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHQKFQZGLKBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70878738
Record name ETHANOL, 2-BROMO-, ACETATE
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Molecular Weight

167.00 g/mol
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CAS No.

927-68-4
Record name 2-Bromoethyl acetate
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Record name 1-Acetoxy-2-bromoethane
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Record name 2-BROMOETHYL ACETATE
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Record name Ethanol, 2-bromo-, 1-acetate
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Record name 2-bromoethyl acetate
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Record name 1-ACETOXY-2-BROMOETHANE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl Acetate: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental considerations for 2-Bromoethyl acetate (CAS No. 927-68-4). This bifunctional compound, featuring both an ester and a bromoalkyl group, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Structure

This compound is a colorless to pale yellow liquid. Its fundamental identifiers and structural details are crucial for its correct application and are summarized below.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Acetic Acid 2-Bromoethyl Ester, Bromoethyl acetate, 2-Bromoethylacetate[2][3][4][5]
CAS Number 927-68-4[2][3][6]
Molecular Formula C₄H₇BrO₂[2][3][7]
Molecular Weight 167.00 g/mol [2][3][4][6]
SMILES String CC(=O)OCCBr[2][6]
InChI Key RGHQKFQZGLKBCF-UHFFFAOYSA-N[1][6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity.

PropertyValue
Appearance Colorless to pale yellow liquid[5][7]
Density 1.514 g/mL at 25 °C[6][8]
Boiling Point 159 °C[6][8]
Melting Point -14 to -13.8 °C[6]
Flash Point 71 °C (159.8 °F) - closed cup[6]
Refractive Index n20/D 1.455[6]
Solubility Soluble in common organic solvents such as ethanol, ether, and acetone; limited solubility in water.[7]

Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its nature as a potent alkylating agent. The presence of a bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its application in forming new carbon-heteroatom bonds.

Key chemical reactions include:

  • Nucleophilic Substitution : It readily reacts with nucleophiles like alcohols, amines, and thiols to displace the bromide ion. This is widely used to introduce the 2-acetoxyethyl group into various molecules.[2]

  • Williamson Ether Synthesis : This compound can be used in variations of the Williamson ether synthesis to form ethers.[7]

Due to this reactivity, this compound is a valuable building block in the synthesis of complex molecules, including:

  • Pharmaceuticals : It serves as an intermediate in the production of various active pharmaceutical ingredients.[7]

  • Agrochemicals : It is used in the synthesis of pesticides and herbicides.[7]

  • Lycorine Derivatives : It has been used as an alkylating reagent in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine.

It is important to note that there is no scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its biological effects are primarily associated with its reactivity as an alkylating agent, which can lead to toxicity.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature and patents.

Synthesis

Two primary methods for the synthesis of this compound are commonly cited.

Method 1: From Ethylene Glycol

This process involves the reaction of ethylene glycol with hydrogen bromide and acetic acid, often in the presence of a solvent that forms an azeotrope with water to drive the reaction to completion.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification A Ethylene Glycol E Combine reactants in reactor A->E B Aqueous HBr (48%) B->E C Acetic Acid C->E D Toluene (Solvent) D->E F Heat under reflux E->F G Azeotropic distillation to remove water F->G H Add Acetic Anhydride (to convert residual 2-bromoethanol) G->H I Further heating and distillation H->I J Vacuum distillation of crude product I->J K Collect this compound J->K

Synthesis of this compound from Ethylene Glycol.

Detailed Protocol (based on Patent EP0411035B1):

  • To a suitable reactor, charge ethylene glycol, glacial acetic acid, toluene, and a 48% aqueous hydrogen bromide solution.[9]

  • Heat the mixture under reflux conditions. Water and toluene will co-distill as an azeotrope, which is collected and separated.[9]

  • Monitor the reaction for the consumption of starting materials and the formation of the intermediate, 2-bromoethanol.

  • After the initial distillation, cool the reaction mixture.

  • Slowly add acetic anhydride to the mixture to convert any remaining 2-bromoethanol to this compound.[9]

  • Continue heating and distillation to remove the remaining azeotrope and excess acetic acid.[9]

  • The final product, this compound, is then purified by vacuum distillation.[9]

Method 2: Bromination of Acetic Acid and Subsequent Esterification

This two-step synthesis first prepares bromoacetic acid, which is then esterified with ethanol.

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A Acetic Acid D Heat to 70°C A->D B Bromine B->D C Red Phosphorus (catalyst) C->D E Bromoacetic Acid D->E I Heat and remove water E->I F Bromoacetic Acid F->I G Ethanol G->I H Sulfuric Acid (catalyst) H->I J Crude this compound I->J

Two-step synthesis of this compound.

Detailed Protocol (based on Patent CN101891615A):

  • Bromination:

    • In a reaction flask equipped with a stirrer, reflux condenser, and dropping funnel, add acetic acid and red phosphorus.

    • Heat the mixture to 70°C.

    • Slowly add bromine dropwise over several hours.

    • After the addition is complete, reflux for an additional 2 hours.

    • Cool and filter the mixture. Distill to remove hydrogen bromide and water, yielding crude bromoacetic acid.[8]

  • Esterification:

    • Combine the bromoacetic acid, ethanol, and a catalytic amount of concentrated sulfuric acid in a flask with a water trap.

    • Heat the mixture to facilitate esterification and remove the water produced.

    • The reaction is complete when water is no longer collected.[8]

  • Workup and Purification:

    • Neutralize the crude product with a 5% sodium carbonate solution.

    • Wash the organic layer with water.

    • Dry the organic layer with anhydrous calcium chloride.

    • Filter and purify by vacuum distillation.[8]

Purification

Crude this compound from synthesis often contains unreacted starting materials or byproducts. A general purification workflow is outlined below.

G A Crude this compound B Dissolve in organic solvent (e.g., diethyl ether) A->B C Wash with saturated NaHCO₃ solution (removes acid) B->C D Wash with water C->D E Wash with brine D->E F Dry over anhydrous Na₂SO₄ or MgSO₄ E->F G Filter to remove drying agent F->G H Remove solvent via rotary evaporation G->H I Fractional distillation under reduced pressure H->I J Pure this compound I->J

General purification workflow for this compound.
Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

  • Gas Chromatography (GC): Used to determine the purity of the compound. Commercial suppliers often specify purity as >98.0% (GC).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl group.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

HazardDescription
Physical Hazards Combustible liquid.[9]
Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator (a substance that causes tearing).[9]
Incompatibilities Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. It is also moisture-sensitive.[9]
Handling Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames.[9]
Storage Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage under an inert atmosphere is recommended.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Acetate from Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromoethyl acetate from ethylene glycol. It details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from cited literature is summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and an acetate ester group. This dual functionality allows for its use as a versatile building block in the construction of more complex molecular architectures. This guide focuses on the synthesis of this compound commencing from the readily available starting material, ethylene glycol.

Reaction Pathways and Mechanisms

The primary route for the synthesis of this compound from ethylene glycol involves a two-step, one-pot reaction. The first step is the formation of 2-bromoethanol through the reaction of ethylene glycol with hydrogen bromide. Subsequently, the in-situ generated 2-bromoethanol is esterified with acetic acid to yield the final product. The overall reaction is driven to completion by the removal of water, often through azeotropic distillation.

A crucial aspect of this synthesis is the management of the intermediate, 2-bromoethanol. The reaction conditions are optimized to favor the formation of this compound and minimize the presence of unreacted 2-bromoethanol in the final product.

Below is a diagram illustrating the logical workflow of the synthesis process.

G A Ethylene Glycol E Reaction Mixture A->E B Hydrogen Bromide (aq) B->E C Acetic Acid C->E I Esterification C->I D Toluene (Azeotropic Solvent) D->E F Reflux & Azeotropic Distillation E->F G Water Removal F->G H Intermediate: 2-Bromoethanol F->H H->I J Crude this compound I->J K Purification (Vacuum Distillation) J->K L Pure this compound K->L

Caption: Logical workflow for the synthesis of this compound.

The following diagram illustrates the chemical reaction pathway.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product A Ethylene Glycol HOCH₂CH₂OH D 2-Bromoethanol BrCH₂CH₂OH A->D + HBr - H₂O B HBr C Acetic Acid CH₃COOH E This compound CH₃COOCH₂CH₂Br D->E + Acetic Acid - H₂O F Water H₂O

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature.[1][2]

General Procedure for the Synthesis of this compound

This procedure details a one-pot synthesis with azeotropic water removal.

Materials:

  • Ethylene glycol

  • 48% aqueous hydrogen bromide solution

  • Glacial acetic acid

  • Toluene

  • Acetic anhydride

Equipment:

  • A multi-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a suitable reaction flask, charge ethylene glycol, glacial acetic acid, toluene, and a 48% aqueous hydrogen bromide solution.[1]

  • Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.

  • Continue the reflux until the theoretical amount of water has been collected.

  • Monitor the reaction progress by a suitable analytical method (e.g., gas chromatography) to determine the concentration of the 2-bromoethanol intermediate.

  • If 2-bromoethanol is present in significant amounts, add acetic anhydride to the reaction mixture to convert the remaining 2-bromoethanol to this compound.

  • After the conversion is complete, remove the toluene and excess acetic acid by vacuum distillation.[1]

  • The crude this compound is then purified by vacuum distillation.

Purification

The final product is typically purified by vacuum distillation.[1] Alternatively, for smaller scale reactions, purification can be achieved through a workup procedure followed by column chromatography.

Aqueous Workup and Extraction:

  • Pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

Column Chromatography:

The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

The following tables summarize quantitative data from various experimental examples found in the literature.

Table 1: Reactant Molar Ratios and Yields

Ethylene Glycol (mol)HBr (mol)Acetic Acid (mol)Toluene (mL)Acetic Anhydride (mol)Yield (%)Purity (%)Reference
556.54001.2--[1]
1.01.01.3100--96.5[1]
20820827125.5 kg-92.895.5[1]

Table 2: Reaction Conditions and Outcomes

Reflux Time (h)Reflux Temperature (°C)Final Bromoethanol Content (%)Purification MethodReference
Not specifiedNot specified14Vacuum Distillation[1]
2 (after additional acetic acid)1063.5Not specified[1]
Not specifiedNot specifiedNot specifiedVacuum Distillation[1]

Safety Considerations

  • Hydrogen Bromide: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: Lachrymator and irritant. Avoid inhalation of vapors and contact with skin and eyes.

  • Acetic Anhydride: Corrosive and reacts violently with water. Handle with care.

  • Toluene: Flammable and toxic. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound from ethylene glycol is a well-established and efficient process. The one-pot reaction involving azeotropic removal of water is a common and scalable method. Careful control of reaction conditions and the potential need for a final esterification step to consume the 2-bromoethanol intermediate are key to achieving high yields and purity. The purification of the final product is readily accomplished by vacuum distillation. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or production setting.

References

An In-depth Technical Guide to the Alkylation Mechanism of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-bromoethyl acetate as an alkylating agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of this versatile reagent in organic synthesis and as a potential chemical probe in biological systems. This document details the core principles of its reactivity, provides structured quantitative data from experimental findings, outlines detailed experimental protocols, and includes visualizations of the chemical mechanism, experimental workflows, and a relevant biological signaling pathway.

Core Mechanism of Action: A Nucleophilic Substitution Approach

This compound is a highly effective alkylating agent widely employed in organic synthesis. Its reactivity stems from the molecular structure, which features an ester group and a bromine atom on the ethyl chain. The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to nucleophilic attack.

The primary mechanism of action for this compound in alkylation reactions is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a new covalent bond. The versatility of this compound allows for the introduction of the 2-acetoxyethyl group into a diverse range of organic molecules. Nucleophiles such as alcohols, amines, and thiols readily react with this compound, resulting in the formation of new carbon-heteroatom bonds.[1] This reactivity is fundamental to its application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

SN2 mechanism of this compound alkylation.

Quantitative Data on Alkylation Reactions

The efficiency of alkylation with this compound is influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of a base. Below is a summary of quantitative data from representative alkylation reactions.

Reaction TypeNucleophile/SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
O-Alkylation SalicylaldehydeK₂CO₃AcetonitrileReflux7263[2]
N-Alkylation IsatinK₂CO₃DMF (MW)1000.0892[3]
N-Alkylation 2-AminobenzothiazoleK₂CO₃AcetonitrileRT0.585[3]
N-Alkylation UracilHMDS/KIAcetonitrileReflux2485[4]

Experimental Protocols

Detailed methodologies for key alkylation reactions are provided below. These protocols are generalizable and can be adapted for a range of substrates.

Protocol for O-Alkylation of a Phenolic Substrate

This protocol is adapted from the O-alkylation of salicylaldehyde.[2]

Materials:

  • Phenolic substrate (e.g., Salicylaldehyde)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware for workup.

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 equiv) and anhydrous acetonitrile.

  • Add potassium carbonate (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.2 equiv) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Wash the solids with diethyl ether.

  • Combine the filtrate and washings, and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation as required.

Protocol for N-Alkylation of an Amine/Heterocycle

This is a general protocol for the N-alkylation of an amine or a nitrogen-containing heterocycle.[5]

Materials:

  • Amine or heterocyclic substrate

  • This compound

  • Base (e.g., K₂CO₃, Triethylamine)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the amine/heterocyclic substrate (1.0 equiv) in a suitable anhydrous solvent.

  • Add the base (1.1-1.5 equiv) to the solution and stir for 10-15 minutes at room temperature.

  • Add this compound (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (room temperature to reflux) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid base was used, filter the mixture. Quench the reaction by the slow addition of deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow A 1. Reaction Setup: - Add Nucleophile (1.0 eq) - Add Anhydrous Solvent B 2. Addition of Base: - Add Base (1.1-1.5 eq) - Stir for 10-15 min A->B C 3. Addition of Alkylating Agent: - Add this compound (1.0-1.2 eq) B->C D 4. Reaction: - Heat to appropriate temperature - Monitor by TLC C->D E 5. Work-up: - Cool to RT - Quench with water - Extract with organic solvent D->E F 6. Purification: - Dry organic layer - Concentrate in vacuo - Column Chromatography E->F G Pure Alkylated Product F->G

General experimental workflow for alkylation.

Application as a Chemical Probe in Biological Systems

While this compound is primarily used in chemical synthesis, its structural motif, an α-bromo ester, is found in chemical probes used to study biological pathways. For instance, 2-bromopalmitate (2-BP), a lipid-based α-bromo ester, is a widely used inhibitor of protein S-acylation and deacylation.[6][7][8] It has been shown to inhibit acyl-protein thioesterases (APTs), enzymes that remove fatty acids from proteins.[6][7][8]

By inhibiting APTs, compounds like 2-BP can be used to study the role of dynamic protein acylation in various signaling pathways. For example, the inhibition of an APT could lead to the hyper-acylation of a substrate protein, which might alter its localization, activity, or interaction with other proteins, thereby modulating downstream signaling events. The following diagram illustrates a hypothetical signaling pathway where an α-bromo ester probe is used to investigate the role of an acyl-protein thioesterase.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Protein_Inactive Substrate Protein (Inactive) PAT Protein Acyltransferase (PAT) Protein_Active Acylated Protein (Active) APT Acyl-Protein Thioesterase (APT) Protein_Active->APT Deacylates Downstream Downstream Signaling (e.g., Gene Expression) Protein_Active->Downstream Initiates PAT->Protein_Active Acylates APT->Protein_Inactive Probe α-Bromo Ester Probe (e.g., this compound analog) Probe->APT Inhibits

Hypothetical signaling pathway modulation.

References

Physical and spectral data of 2-Bromoethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Bromoethyl Acetate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical and spectral characteristics of chemical reagents is paramount for their effective application in synthesis and analysis. This guide provides a detailed overview of this compound (CAS No. 927-68-4), a key alkylating agent in organic synthesis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1] Its fundamental physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₂[1][2][3][4][5]
Molecular Weight 167.00 g/mol [3]
Boiling Point 159 °C (lit.)
Melting Point -14 to -13.8 °C (lit.)[5]
Density 1.514 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.455 (lit.)
Flash Point 71 °C (159.8 °F) - closed cup
CAS Number 927-68-4

Spectral Data

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR Spectrum (Proton NMR)

The proton NMR spectrum will exhibit two characteristic triplets corresponding to the two methylene groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.3Triplet2H-O-CH₂ -Br
~3.5Triplet2H-O-CH₂-CH₂ -Br
~2.1Singlet3HCH₃ -C(=O)-

¹³C NMR Spectrum (Carbon-13 NMR)

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[6]

Chemical Shift (ppm)Assignment
~170C =O (ester carbonyl)
~65-O-C H₂-CH₂-Br
~28-O-CH₂-C H₂-Br
~21C H₃-C(=O)-
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.[7][8]

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1220StrongC-O stretch (ester)
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[9] The presence of bromine is readily identified by the characteristic M and M+2 isotope pattern.

m/zInterpretation
166/168Molecular ion peak [M]⁺ and [M+2]⁺
123/125Loss of -COCH₃
43[CH₃CO]⁺

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethylene glycol with hydrogen bromide and acetic acid.[10][11][12]

Example Protocol: [10]

  • A mixture of ethylene glycol, an aqueous solution of hydrogen bromide, and acetic acid is prepared in the presence of a solvent that forms an azeotrope with water, such as toluene.

  • The reaction mixture is heated under reflux, and the water is removed by azeotropic distillation.

  • After the initial reaction, the mixture is cooled, and acetic anhydride is slowly added to convert any remaining 2-bromoethanol to this compound.

  • The mixture is stirred for a period at room temperature.

  • Excess toluene and acetic acid are removed under reduced pressure.

  • The crude this compound is then purified, typically by filtration or distillation.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Final Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., GC) Purification->Purity Final Final Product Confirmation NMR->Final IR->Final MS->Final Purity->Final

Caption: Workflow for the Synthesis and Characterization of this compound.

References

An In-Depth Technical Guide to the Reactivity of 2-Bromoethyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acetate is a versatile bifunctional reagent widely employed in organic synthesis as an effective alkylating agent. Its reactivity towards a diverse range of nucleophiles makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, carboxylates, thiols, and azide ions. The document summarizes key kinetic data, details experimental protocols for studying these reactions, and presents visual representations of the underlying reaction mechanisms and experimental workflows.

Introduction

This compound (BrCH₂CH₂OAc) possesses two key functional groups that dictate its chemical behavior: a primary alkyl bromide and an acetate ester. The carbon-bromine bond is susceptible to nucleophilic attack, making the molecule an excellent substrate for Sₙ2 reactions. The presence of the adjacent acetate group can influence the reactivity of the electrophilic center. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing synthetic routes and for the rational design of novel molecules in drug development and other fields. This guide aims to provide a detailed technical resource on the reactivity of this compound with a focus on quantitative data and practical experimental methodologies.

General Reaction Mechanism

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced as the leaving group.

Caption: General Sₙ2 reaction mechanism of this compound with a nucleophile.

Reactivity with Various Nucleophiles: A Quantitative Overview

The rate of the Sₙ2 reaction is highly dependent on the nature of the nucleophile. The following table summarizes the second-order rate constants for the reaction of this compound and closely related compounds with a range of nucleophiles. It is important to note that direct comparison of rate constants should be made with caution, as they are often measured under different experimental conditions (e.g., solvent, temperature).

NucleophileSubstrateSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
PiperidineEthyl bromoacetateEthanol40See Note 1[1]
n-ButylamineEthyl bromoacetateEthanol40See Note 1[1]
EthylamineEthyl bromoacetateEthanol40See Note 1[1]
BenzylamineEthyl bromoacetateEthanol40See Note 1[1]
Thiol (Cysteine)2-Bromoethyl propanoate--10¹ - 10² (Representative)[2]
Primary Amine (Lysine)2-Bromoethyl propanoate--10⁻¹ - 10⁰ (Representative)[2]
Azide (N₃⁻)This compoundAcetone/Water60*Reaction proceeds to completion overnight[3]
Aliphatic Carboxylate Ions (XCH₂COO⁻)Ethyl bromoacetate90% Acetone/Water30-40Varies (e.g., ~1.5 x 10⁻³ for acetate at 30°C)[4]
Phenoxyacetate Ions (X-C₆H₄-O-CH₂-COO⁻)Ethyl bromoacetate90% Aqueous Acetone30-40Varies (e.g., ~1.2 x 10⁻³ for phenoxyacetate at 40°C)[5]

Note 1: The referenced study[1] indicates the order of reactivity as piperidine > ethylamine > n-butylamine > benzylamine but does not provide specific rate constants in the abstract.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting and monitoring the reaction of this compound with various nucleophiles.

General Workflow for Kinetic Studies

A typical workflow for investigating the kinetics of the reaction of this compound with a nucleophile involves several key steps, from reagent preparation to data analysis to determine the rate constant.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare stock solutions of This compound and nucleophile prep_thermostat Thermostat reaction vessel to desired temperature prep_reagents->prep_thermostat mix_reagents Mix reactants in the vessel and start timer prep_thermostat->mix_reagents take_aliquots Withdraw aliquots at predetermined time intervals mix_reagents->take_aliquots quench_reaction Quench the reaction in aliquots (e.g., by dilution or adding a scavenger) take_aliquots->quench_reaction analytical_method Analyze aliquots using a suitable technique (HPLC, NMR, etc.) quench_reaction->analytical_method determine_concentration Determine the concentration of a reactant or product over time analytical_method->determine_concentration plot_data Plot concentration vs. time determine_concentration->plot_data calculate_k Calculate the second-order rate constant (k₂) from the integrated rate law plot_data->calculate_k

Caption: General experimental workflow for a kinetic study of this compound reactivity.

Reaction with Azide Ion: Synthesis of 2-Azidoethyl Acetate

This protocol is adapted from a procedure for the synthesis of 2-azidoethyl acetate.[3]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Water

  • Dichloromethane

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in acetone.

  • In a separate beaker, prepare a solution of sodium azide in water.

  • Cool the this compound solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium azide solution to the cooled this compound solution.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C overnight under reflux.

  • After cooling to room temperature, extract the resulting solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-azidoethyl acetate.

For Kinetic Analysis: To adapt this for a kinetic study, aliquots can be withdrawn at various time points during the reaction. The reaction in the aliquot can be quenched by rapid cooling and dilution. The concentration of this compound or 2-azidoethyl acetate can then be determined by a suitable analytical method such as Gas Chromatography (GC) or ¹H NMR spectroscopy.

Reaction with Amines: N-Alkylation

The reaction of this compound with primary and secondary amines typically leads to N-alkylation. Over-alkylation to form secondary, tertiary, and even quaternary ammonium salts is a common side reaction, especially with primary amines.[6][7]

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine, n-butylamine)

  • A suitable solvent (e.g., ethanol, acetonitrile, or a non-polar solvent like toluene)

  • A base to neutralize the HBr formed (e.g., an excess of the amine nucleophile, or a non-nucleophilic base like triethylamine or potassium carbonate)

  • Reaction vessel with magnetic stirring and temperature control

General Procedure for Synthesis:

  • Dissolve the amine and the base (if different from the amine) in the chosen solvent in a reaction flask.

  • Slowly add a solution of this compound in the same solvent to the amine solution at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by washing with water and/or brine, followed by extraction with an organic solvent.

  • The organic layer is then dried and concentrated, and the product can be purified by column chromatography or distillation.

Protocol for Kinetic Monitoring by HPLC:

  • Prepare stock solutions of this compound, the amine, and an internal standard in the chosen reaction solvent.

  • Initiate the reaction by mixing the reactants in a thermostatted vessel.

  • At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with the mobile phase.

  • Analyze the quenched aliquots by HPLC using a suitable column (e.g., C18) and a mobile phase that provides good separation of reactants and products.

  • Quantify the disappearance of this compound or the appearance of the product by integrating the respective peak areas relative to the internal standard.

  • Plot the concentration data versus time and fit to the appropriate second-order rate law to determine the rate constant.

Reaction with Thiols

Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is widely used in bioconjugation to modify cysteine residues in proteins.[8]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, cysteine)

  • A base to deprotonate the thiol (e.g., sodium hydroxide, triethylamine)

  • A suitable solvent (e.g., ethanol, DMF, or an aqueous buffer for biological applications)

  • Reaction vessel with magnetic stirring

General Procedure for Synthesis:

  • Dissolve the thiol in the chosen solvent.

  • Add the base to generate the thiolate nucleophile.

  • Slowly add this compound to the thiolate solution.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or HPLC).

  • Work-up typically involves partitioning between an organic solvent and water, followed by drying and evaporation of the solvent.

  • Purification can be achieved by column chromatography.

Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy:

  • Prepare solutions of this compound, the thiol, and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Acquire an initial ¹H NMR spectrum of the mixture before initiating the reaction to identify the characteristic peaks of the reactants and the internal standard.

  • Initiate the reaction by adding the base to the NMR tube and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals of a non-overlapping proton of this compound and the product relative to the integral of the internal standard.

  • Convert the integral values to concentrations and plot against time to determine the reaction rate and the rate constant.

Conclusion

This compound is a highly reactive and synthetically useful alkylating agent. Its reactions with a wide array of nucleophiles, predominantly following an Sₙ2 mechanism, are fundamental to the construction of more complex molecules. This guide has provided a summary of the available quantitative reactivity data, detailed experimental protocols for both synthesis and kinetic analysis, and visual representations of the core chemical principles. While a comprehensive, directly comparable dataset of kinetic parameters for this compound is still an area for further research, the information presented here offers a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their work. Careful consideration of reaction conditions, particularly solvent, temperature, and the nature of the nucleophile, is essential for achieving desired outcomes and minimizing side reactions.

References

An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of 2-Bromoethyl acetate (CAS No. 927-68-4). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting. This document summarizes key physical and chemical properties, outlines potential hazards, provides detailed experimental protocols for hazard assessment, and discusses the toxicological mechanisms of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is primarily used as an alkylating agent in organic synthesis.[2] A summary of its key chemical and physical properties is provided in the table below.

PropertyValueReference
CAS Number 927-68-4[2][3]
Molecular Formula C₄H₇BrO₂[4]
Molecular Weight 167.00 g/mol [2][4]
Appearance Colorless to light yellow to light orange clear liquid[1]
Boiling Point 159 °C (lit.)[2][3]
Melting Point -14 to -13.8 °C (lit.)[2][3]
Density 1.514 g/mL at 25 °C (lit.)[2][3]
Flash Point 71 °C (159.8 °F) - closed cup[3]
Solubility Soluble in organic solvents such as ethanol, ether, and acetone; limited solubility in water.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Combustible Liquid4H227: Combustible liquid

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H227: Combustible liquid.[5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3][5]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Data

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for key experiments relevant to the hazard assessment of this compound, based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method is used to predict the skin irritation potential of a chemical.[3][5][8][9][10]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[5][9] The test chemical is applied topically to the RhE tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically after extraction.[3][8] A reduction in cell viability below a defined threshold indicates that the chemical is an irritant.[3][8]

Methodology:

  • Tissue Preparation: Commercially available RhE tissues are pre-incubated in a sterile, defined culture medium.

  • Test Chemical Application: A precise amount of the test chemical (liquid or solid) is applied uniformly to the surface of the RhE tissue. Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing: After exposure, the test chemical is thoroughly rinsed from the tissue surface.

  • MTT Assay: The tissues are incubated with MTT solution for a specified time (e.g., 3 hours). The formazan product is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).

  • Measurement and Interpretation: The optical density of the extracted formazan is measured using a spectrophotometer. The percentage of viable cells is calculated relative to the negative control. A mean tissue viability of ≤ 50% classifies the chemical as a skin irritant (UN GHS Category 2).[8]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.[1][11][12][13][14]

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the untreated eye serving as a control.[1][11] The eyes are then observed for a defined period to evaluate the extent and reversibility of any ocular lesions.[1]

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes are examined to ensure they are free of defects.

  • Test Substance Application: A single dose of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye.[13] The eyelids are held together for a short period to prevent loss of the substance.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days if effects persist.[12]

  • Scoring of Ocular Lesions: The cornea, iris, and conjunctiva are evaluated and scored according to a standardized system for opacity, inflammation, and discharge.

  • Interpretation: The severity and reversibility of the ocular lesions are used to classify the substance. Severe, irreversible damage leads to a classification of "Serious Eye Damage" (Category 1), while reversible irritation leads to a classification of "Eye Irritation" (Category 2).

Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][15][16][17]

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[2] These bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the amino acid) is counted. An increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.[2]

Methodology:

  • Bacterial Strains: A set of validated bacterial strains with different types of mutations (e.g., base-pair substitution, frameshift) is used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to detect mutagens that require metabolic activation.[16]

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test chemical in a suitable medium.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours to allow for the growth of revertant colonies.

  • Colony Counting and Interpretation: The number of revertant colonies on each plate is counted. A dose-related increase in the number of revertants, typically at least a two-fold increase over the background, is considered a positive result, indicating mutagenic potential.

Mechanism of Toxicity and Signaling Pathways

As an α-halo ester, this compound is a potent alkylating agent.[18] Its toxicity is primarily attributed to its ability to react with nucleophilic functional groups in biological macromolecules, such as proteins and DNA.

Alkylation of Cellular Nucleophiles

The primary mechanism of toxicity involves the nucleophilic substitution of the bromine atom by cellular nucleophiles. The sulfhydryl group of cysteine residues in proteins and the nitrogen atoms in the purine bases of DNA are particularly susceptible to alkylation.

G cluster_0 Cellular Environment 2-Bromoethyl_Acetate This compound Nucleophilic_Targets Nucleophilic Targets (e.g., Protein-SH, DNA-N7) 2-Bromoethyl_Acetate->Nucleophilic_Targets Alkylation (SN2 Reaction) Alkylated_Macromolecules Alkylated Macromolecules Nucleophilic_Targets->Alkylated_Macromolecules Covalent Adduct Formation Cellular_Dysfunction Cellular Dysfunction (Enzyme Inhibition, DNA Damage) Alkylated_Macromolecules->Cellular_Dysfunction

Figure 1. General mechanism of this compound toxicity via alkylation.

Cellular Stress Response and the Keap1-Nrf2 Pathway

The electrophilic nature of this compound can lead to the depletion of cellular antioxidants, such as glutathione (GSH), and induce oxidative stress. This can trigger cellular stress response pathways, including the Keap1-Nrf2 pathway, which is a key regulator of cytoprotective gene expression.[19][20][21][22]

Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor, Keap1, which targets it for degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that prevents the degradation of Nrf2.[19][20][21] Nrf2 then translocates to the nucleus and activates the transcription of genes containing an Antioxidant Response Element (ARE) in their promoters. These genes encode for a variety of protective proteins, including antioxidant enzymes and enzymes involved in glutathione synthesis.

G cluster_0 Cytoplasm cluster_1 Nucleus 2-BEA This compound Keap1 Keap1 2-BEA->Keap1 Alkylation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Degradation Proteasome Proteasome Nrf2->Proteasome Basal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding Cytoprotective_Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Cytoprotective_Genes Gene Transcription

Figure 2. Activation of the Keap1-Nrf2 pathway by this compound.

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, and open flames.[1]

  • Handle under an inert atmosphere (e.g., nitrogen) to protect from moisture.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Thermal decomposition can produce toxic and corrosive gases, including hydrogen bromide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

This guide is intended for informational purposes only and does not supersede any institutional or regulatory requirements. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acetate is a valuable reagent in organic synthesis, widely utilized as an alkylating agent and a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for this compound. It includes detailed experimental protocols, comparative data on reaction efficiencies, and visual representations of the chemical pathways and experimental workflows to facilitate a deeper understanding and practical application in a laboratory setting.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical routes. The most common and industrially significant methods involve the reaction of ethylene glycol with hydrogen bromide and acetic acid, and the esterification of bromoacetic acid.

From Ethylene Glycol, Hydrogen Bromide, and Acetic Acid

A prevalent and cost-effective method for preparing this compound involves the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid.[3][4][5] This process is often carried out in the presence of a solvent, such as toluene, that forms an azeotrope with water, facilitating its removal and driving the reaction to completion.[3][4][5]

The reaction proceeds in two main stages:

  • Formation of 2-bromoethanol from ethylene glycol and hydrogen bromide.

  • Esterification of 2-bromoethanol with acetic acid to yield this compound.

To further enhance the yield, acetic anhydride can be added to the reaction mixture. Acetic anhydride serves a dual purpose: it reacts with any residual water to form acetic acid, which can then esterify any remaining 2-bromoethanol.[3][4]

Reaction Pathway:

G Ethylene_Glycol Ethylene Glycol Bromoethanol 2-Bromoethanol Ethylene_Glycol->Bromoethanol + HBr HBr HBr (aq) Bromoethyl_Acetate This compound Bromoethanol->Bromoethyl_Acetate + Acetic Acid Acetic_Acid Acetic Acid Water Water (removed as azeotrope) Bromoethyl_Acetate->Water

Caption: Synthesis of this compound from Ethylene Glycol.

From Bromoacetic Acid and Ethanol

Another established method involves the bromination of acetic acid in the presence of a catalyst like red phosphorus to form bromoacetic acid.[6] This is followed by the esterification of the resulting bromoacetic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid, to produce ethyl bromoacetate.[6] While the search results primarily detail the synthesis of ethyl bromoacetate through this route, the principle can be adapted for other bromoalkyl esters.

Reaction Pathway:

G Acetic_Acid Acetic Acid Bromoacetic_Acid Bromoacetic Acid Acetic_Acid->Bromoacetic_Acid + Bromine (cat. Red P) Bromine Bromine Red_P Red Phosphorus (catalyst) Ethyl_Bromoacetate Ethyl Bromoacetate Bromoacetic_Acid->Ethyl_Bromoacetate + Ethanol (cat. H₂SO₄) Ethanol Ethanol Sulfuric_Acid Sulfuric Acid (catalyst)

Caption: Synthesis of Ethyl Bromoacetate from Acetic Acid.

Other Synthesis Routes

Other reported methods for the synthesis of this compound include:

  • Acylation of 2-bromoethanol with acetic anhydride. [1]

  • Reaction of 2-bromoethanol with isopropenyl acetate in the presence of a catalytic amount of p-toluenesulfonic acid.[7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for different synthesis methods.

Table 1: Synthesis of this compound from Ethylene Glycol

ReactantsCatalyst/SolventReaction ConditionsYieldPurityReference
Ethylene glycol, 48% aq. HBr, Acetic acid, Acetic anhydrideTolueneReflux, followed by stirring at 28°C for 1 hour95.7%101% (Assay)[3][4]
Ethylene glycol, 48% aq. HBr, Acetic acidTolueneReflux at 106°C, followed by distillation under 20 mm pressure73.4%Contained 4 area % bromoethanol[4]

Table 2: Synthesis of this compound via Acylation of 2-Bromoethanol

ReactantsCatalyst/SolventReaction ConditionsYieldPurityReference
2-Bromoethanol, Isopropenyl acetatep-TsOH / Dichloromethane20°C for 17 hours84%Purified by silica gel column chromatography[7]

Experimental Protocols

Protocol 1: Synthesis from Ethylene Glycol and Hydrogen Bromide

This protocol is adapted from a patented industrial process.[3][4]

Materials:

  • Ethylene glycol

  • 48% aqueous solution of hydrogen bromide

  • Acetic acid

  • Toluene

  • Acetic anhydride

  • Sodium bisulfite

  • Sodium carbonate

Procedure:

  • To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add ethylene glycol, a 48% aqueous solution of hydrogen bromide, acetic acid, and toluene.[3]

  • Heat the reaction mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

  • After the theoretical amount of water has been removed, cool the reaction mixture.

  • Slowly add acetic anhydride to the mixture and stir for an additional hour at 28°C.[3][4]

  • Add sodium bisulfite and sodium carbonate to the reaction mixture and allow it to stand overnight at ambient temperature.[3][4]

  • Remove the excess toluene and acetic acid under reduced pressure.

  • The remaining product, this compound, can be further purified by filtration or distillation.[3][4]

Protocol 2: Acylation of 2-Bromoethanol with Isopropenyl Acetate

This protocol is based on a literature procedure for the acetylation of alcohols.[7]

Materials:

  • 2-Bromoethanol

  • Isopropenyl acetate

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane

  • 10% aqueous sodium hydrogen carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoethanol (1 mmol) in dichloromethane (4 mL).

  • Add isopropenyl acetate (4 mmol) and p-TsOH (0.02 mmol) to the solution.

  • Stir the mixture at 20°C for 17 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a 10% aqueous sodium hydrogen carbonate solution (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic phases, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[7]

Purification Methods

Crude this compound often contains unreacted starting materials, by-products such as bromoethanol, and residual acid. Several techniques can be employed for its purification.

Distillation

Fractional distillation, often under reduced pressure, is a common method for purifying this compound.[3] This technique is effective for separating the product from less volatile impurities. The boiling point of this compound is approximately 159 °C at atmospheric pressure and around 80°C at 70 mmHg.[3][8]

Washing and Extraction

A standard work-up procedure involves washing the crude product with a basic solution to neutralize any acidic impurities.[6][9]

General Washing Protocol:

  • Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[9]

  • Wash the organic layer with deionized water and then with a saturated sodium chloride (brine) solution.[9]

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[9]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[9]

Flash Column Chromatography

For small-scale purification or the removal of impurities with similar boiling points, flash column chromatography on silica gel is an effective method.[9] A typical eluent system would be a mixture of hexanes and ethyl acetate.[9]

Purification Workflow:

G Crude_Product Crude this compound Washing Washing (aq. NaHCO₃, Water, Brine) Crude_Product->Washing Drying Drying (anhydrous Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Fractional Distillation (Reduced Pressure) Solvent_Removal->Distillation Chromatography Flash Column Chromatography Solvent_Removal->Chromatography Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General Purification Workflow for this compound.

Conclusion

The synthesis of this compound is well-documented, with the reaction of ethylene glycol with hydrogen bromide and acetic acid being a high-yield and scalable method. For laboratory-scale synthesis, the acylation of 2-bromoethanol offers a viable alternative. The choice of purification method, whether distillation, washing and extraction, or chromatography, will depend on the scale of the reaction and the nature of the impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Analysis of 2-Bromoethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Bromoethyl acetate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral data, provides comprehensive experimental protocols, and visualizes key aspects of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound (CAS No: 927-68-4; Molecular Formula: C₄H₇BrO₂).[1][2][3]

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH₃ (a)~2.1Singlet3HN/A
-OCH₂- (b)~4.3Triplet2H~6.0
-CH₂Br (c)~3.5Triplet2H~6.0

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum of this compound will display four signals, one for each unique carbon atom.

Assignment Chemical Shift (δ, ppm)
-C H₃ (a)~21
-OC H₂- (b)~63
-C H₂Br (c)~28
C =O (d)~170

Note: Data is predicted and may vary based on solvent and experimental conditions.

IR Spectral Data

The infrared spectrum of this compound is characterized by the presence of a strong carbonyl stretch and C-O stretching bands, indicative of the ester functional group.

Wave Number (cm⁻¹) Vibrational Mode Intensity
~1740C=O Stretch (Ester)Strong
~1220C-O Stretch (Ester)Strong
~2960C-H Stretch (Aliphatic)Medium
~650C-Br StretchMedium-Weak

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube.

    • If an internal standard is required, add a small drop of TMS to the solution.

    • Cap the NMR tube securely.

    • Gently invert the tube several times to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width (e.g., -10 to 220 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 128 or more).

    • Use a relaxation delay of 2-5 seconds.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

    • Phase the spectra to obtain pure absorption peaks.

    • Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy (FTIR-ATR) Protocol

Objective: To obtain an infrared spectrum of liquid this compound.

Materials:

  • This compound

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Using a pipette, place a single drop of this compound onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks in the spectrum.

    • Correlate the observed peaks with known functional group absorptions.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.

    • Ensure the crystal is completely dry before the next measurement.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_structure This compound Structure & NMR Assignments C1 C(d, ~170 ppm) O1 O C1->O1 = O2 O C1->O2 C2 C(a, ~21 ppm) C2->C1 H1 H(a, ~2.1 ppm) C2->H1 C3 C(b, ~63 ppm) H2 H(b, ~4.3 ppm) C3->H2 C4 C(c, ~28 ppm) C3->C4 H3 H(c, ~3.5 ppm) C4->H3 Br Br C4->Br O2->C3

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

spectroscopic_workflow start Start: this compound Sample nmr_prep NMR Sample Preparation (Dissolve in CDCl3) start->nmr_prep ir_prep IR Sample Preparation (Neat Liquid on ATR) start->ir_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) nmr_prep->nmr_acq ir_acq IR Data Acquisition (FTIR Spectrum) ir_prep->ir_acq nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir_acq->ir_proc nmr_analysis NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration, Coupling) nmr_proc->nmr_analysis ir_analysis IR Spectral Analysis (Functional Group Identification) ir_proc->ir_analysis structure_elucidation Structural Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation end End: Verified Structure structure_elucidation->end

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: 2-Bromoethyl Acetate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl acetate is a bifunctional reagent of significant interest in organic synthesis, particularly in the development of pharmaceutical and other biologically active molecules. Its structure, incorporating both a reactive bromine atom and an acetate group, allows for the introduction of a 2-acetoxyethyl group onto a variety of nucleophiles. This moiety can serve as a precursor to a hydroxyethyl group upon hydrolysis of the acetate ester, a common structural motif in drug candidates. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as an alkylating agent for nitrogen, oxygen, and sulfur nucleophiles.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for safe handling and optimal reaction setup.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 927-68-4
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
Appearance Clear, colorless to light orange oil
Boiling Point 159 °C
Melting Point -14 to -13.8 °C
Density 1.514 g/mL at 25 °C
Refractive Index n20/D 1.455

Safety Precautions: this compound is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant to the skin and eyes.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications in Organic Synthesis

This compound is a versatile alkylating agent for a wide range of nucleophiles, including amines, phenols, and thiols. The resulting products can be valuable intermediates in the synthesis of more complex molecules.

N-Alkylation of Amines and Heterocycles

The introduction of an ethyl acetate group onto a nitrogen atom is a common strategy in drug discovery to modify the physicochemical properties of a lead compound. The resulting secondary or tertiary amines can exhibit altered basicity, polarity, and receptor-binding interactions.

General Workflow for N-Alkylation:

cluster_0 Reaction Setup cluster_1 Workup & Purification Amine Amine Reaction Mixture Reaction Mixture Amine->Reaction Mixture This compound This compound This compound->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification N-Alkylated Product N-Alkylated Product Purification->N-Alkylated Product

Caption: General workflow for the N-alkylation of amines.

Table 2: N-Alkylation of Amines and Heterocycles with this compound

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1UracilHMDS/KIAcetonitrile120354
2Dimethyl morpholine-THFRoom Temp.11-
3Primary AmineNaHCO₃ (2 equiv)----
42-AminothiazoleK₂CO₃DMF12015-30 min (Microwave)Good

Experimental Protocol: N-Alkylation of Uracil

This protocol is adapted from a procedure for the N-alkylation of uracil using ethyl bromoacetate.[2]

  • Silylation: In a flame-dried flask under an inert atmosphere, a mixture of uracil (1 mmol), hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is heated at 120 °C for 3 hours to prepare the silylated uracil in situ.

  • Alkylation: After cooling, potassium iodide (KI) and acetonitrile are added, followed by this compound (1 equivalent).

  • Reaction: The reaction mixture is stirred under the conditions specified in Table 2.

  • Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a straightforward route to aryloxyethyl acetates. These compounds are valuable intermediates, for example, in the synthesis of agrochemicals and pharmaceuticals.

Signaling Pathway for Phenol O-Alkylation:

Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide SN2 Reaction SN2 Reaction Phenoxide->SN2 Reaction This compound This compound This compound->SN2 Reaction O-Alkylated Product O-Alkylated Product SN2 Reaction->O-Alkylated Product Thiol Thiol Thiolate Thiolate Thiol->Thiolate Base Thioether Thioether Thiolate->Thioether This compound (SN2)

References

Application Notes and Protocols: 2-Bromoethyl Acetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl acetate is a versatile reagent in organic synthesis, primarily serving as a potent alkylating agent. Its bifunctional nature, possessing both a reactive bromine atom and an acetate group, makes it a valuable building block for the synthesis of a variety of pharmaceutical intermediates. The introduction of the 2-acetoxyethyl group can be a crucial step in the construction of the carbon skeleton of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting. While direct synthetic routes using this compound for all mentioned intermediates were not extensively documented in the literature, this report provides a representative protocol based on the synthesis of a key intermediate for Mephenoxalone using a closely related reagent, ethyl bromoacetate. The principles and procedures are readily adaptable for this compound.

I. Applications in Pharmaceutical Intermediate Synthesis

This compound is a key reagent for the introduction of a 2-acetoxyethyl group onto various nucleophiles, such as phenols, amines, and thiols. This reactivity is exploited in the synthesis of intermediates for a range of therapeutic agents.

Mephenoxalone (Muscle Relaxant)

Mephenoxalone is a centrally acting muscle relaxant used to treat muscle spasms.[1][2] The synthesis of a key precursor, (o-methoxy)phenoxyacetaldehyde, can be achieved through the alkylation of guaiacol with a bromoacetate derivative.[3][4][5][6][7] This intermediate is then further processed to yield Mephenoxalone.

Carbinoxamine (Antihistamine)

Carbinoxamine is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[8][9][10][11] The synthesis of carbinoxamine involves the formation of an ether linkage, a reaction where this compound could potentially be employed as an alkylating agent for a suitable precursor alcohol.

Ambroxol (Mucolytic Agent)

Ambroxol is a mucolytic agent used in the treatment of respiratory diseases to clear mucus.[12][13][14][15][16] The synthesis of ambroxol involves multiple steps, and while direct use of this compound is not commonly reported, its role as an alkylating agent could be envisioned in alternative synthetic routes.

Guaifenesin (Expectorant)

Guaifenesin is an expectorant that helps to thin and loosen mucus in the airways.[17][18][19][20][21] Its synthesis typically involves the reaction of guaiacol with a glycerol derivative.[22][23][24][25] Although not the standard reagent, this compound could be a precursor to a reactant in a modified synthetic pathway.

Procaine (Local Anesthetic)

Procaine is a local anesthetic that functions by blocking sodium channels.[26][27][28][29][30] The synthesis of procaine involves the esterification of p-aminobenzoic acid with diethylaminoethanol.[31][32][33][34][35] While not a direct precursor, derivatives of this compound could be utilized in the synthesis of the alcohol component.

II. Experimental Protocols

The following is a detailed protocol for the synthesis of Ethyl (o-methoxy)phenoxyacetate, an intermediate analogous to the one that would be formed using this compound in the synthesis of a Mephenoxalone precursor. This protocol is adapted from a literature procedure for ethyl bromoacetate and is expected to have similar reaction parameters with this compound.[3]

Protocol 1: Synthesis of Ethyl (o-methoxy)phenoxyacetate

Objective: To synthesize ethyl (o-methoxy)phenoxyacetate via Williamson ether synthesis from guaiacol and ethyl bromoacetate.

Materials:

  • Guaiacol

  • Ethyl bromoacetate (can be substituted with this compound for the corresponding product)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filter paper

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guaiacol (1.00 g, 8.05 mmol) and 40 mL of anhydrous acetone.

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (1.11 g, 8.05 mmol). Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Addition of Alkylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add ethyl bromoacetate (1.34 g, 8.05 mmol) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain the reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and washings and remove the acetone using a rotary evaporator. To the residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously.

  • Separation: Allow the layers to separate. Collect the organic layer and extract the aqueous layer twice more with 25 mL of diethyl ether each time.

  • Drying and Evaporation: Combine all the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

III. Data Presentation

The following table summarizes the quantitative data for the synthesis of Ethyl (o-methoxy)phenoxyacetate as a representative example.

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)Reference
GuaiacolEthyl bromoacetateK₂CO₃Acetone8100[3]

Note: The reported yield is for the synthesis using ethyl bromoacetate. Similar high yields are anticipated with this compound under optimized conditions.

IV. Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical intermediate using this compound as an alkylating agent.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Reactants (e.g., Guaiacol, this compound, Base) reaction Reaction Mixture (Solvent, Heat/Stir) start->reaction Combine filtration Filtration reaction->filtration extraction Extraction filtration->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Chromatography) evaporation->purification analysis Analysis (NMR, IR, MS) purification->analysis product Final Intermediate analysis->product histamine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C Activation DAG->PKC CellularResponse Allergic Response (Inflammation, etc.) Ca->CellularResponse PKC->CellularResponse Histamine Histamine Histamine->H1R Activates Carbinoxamine Carbinoxamine Carbinoxamine->H1R Inhibits

References

Application of 2-Bromoethyl Acetate in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl acetate is a versatile bifunctional reagent increasingly utilized in the synthesis of agrochemicals. Its utility stems from the presence of a reactive bromine atom, which is susceptible to nucleophilic substitution, and an acetate ester moiety. This combination makes it an excellent alkylating agent for introducing a 2-acetoxyethyl group into various molecular scaffolds, a common structural motif in certain classes of herbicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of phenoxy-based herbicides, which are crucial for modern crop protection. The primary focus is on the Williamson ether synthesis, a robust and widely applicable method for the formation of the ether linkage central to the biological activity of these compounds.

Introduction

This compound (C₄H₇BrO₂) is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity is primarily attributed to the labile carbon-bromine bond, making it an effective electrophile in reactions with various nucleophiles.[1] In the context of agrochemical synthesis, this compound serves as a valuable building block for the construction of more complex molecules with desired herbicidal or pesticidal activities. One of the most significant applications of this compound is in the synthesis of aryloxyphenoxypropionate (AOPP) and other phenoxy-based herbicides through the Williamson ether synthesis.[2] This reaction involves the O-alkylation of a substituted phenol with this compound to form a phenoxyethyl acetate derivative.

Application Note 1: Synthesis of Phenoxy-Based Herbicides via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[3][4] In agrochemical synthesis, this reaction is employed to couple a substituted phenol with an alkyl halide, such as this compound, to generate the core structure of many herbicides.[2][5] The general principle involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then displaces the bromide from this compound in an SN2 reaction.[3]

A representative example is the synthesis of 2-(4-chlorophenoxy)ethyl acetate, a structural analog of several commercial herbicides. This reaction demonstrates the straightforward and efficient introduction of the 2-acetoxyethyl group onto a phenolic ring system.

Key Reaction Parameters and Optimization

The efficiency of the Williamson ether synthesis using this compound is influenced by several factors:

  • Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. Potassium carbonate is often preferred for its moderate reactivity, ease of handling, and cost-effectiveness.

  • Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are typically used as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction.[3]

  • Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.[2] Reaction times can range from a few hours to overnight.

  • Stoichiometry: A slight excess of the alkylating agent (this compound) and the base is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)ethyl Acetate

This protocol details the synthesis of 2-(4-chlorophenoxy)ethyl acetate from 4-chlorophenol and this compound, a representative example of the synthesis of a phenoxy herbicide precursor.

Materials:

ReagentMolar Mass ( g/mol )
4-Chlorophenol128.56
This compound167.00
Anhydrous Potassium Carbonate (K₂CO₃)138.21
Acetone (anhydrous)58.08
Ethyl acetate88.11
Hexane86.18
Brine (saturated aq. NaCl)-
Anhydrous Magnesium Sulfate (MgSO₄)120.37

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 4-chlorophenol (6.43 g, 50 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and 150 mL of anhydrous acetone.

  • Stir the resulting suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add this compound (9.18 g, 55 mmol) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

  • Dissolve the crude product in 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-(4-chlorophenoxy)ethyl acetate.

Quantitative Data:

ParameterValue
Theoretical Yield10.73 g
Expected Actual Yield9.12 g
Expected Yield (%)85%
AppearanceColorless to pale yellow oil
Purity (by GC-MS)>95%

Note: Expected yield is based on typical efficiencies for Williamson ether synthesis reactions.

Visualizing the Synthesis and Workflow

To better illustrate the process, the following diagrams outline the synthetic pathway and the experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Chlorophenol 4-Chlorophenol 2-(4-Chlorophenoxy)ethyl acetate 2-(4-Chlorophenoxy)ethyl acetate 4-Chlorophenol->2-(4-Chlorophenoxy)ethyl acetate This compound This compound This compound->2-(4-Chlorophenoxy)ethyl acetate K2CO3 K2CO3 K2CO3->2-(4-Chlorophenoxy)ethyl acetate Base Acetone Acetone Acetone->2-(4-Chlorophenoxy)ethyl acetate Solvent Reflux Reflux Reflux->2-(4-Chlorophenoxy)ethyl acetate Heat

Caption: Synthetic pathway for 2-(4-Chlorophenoxy)ethyl acetate.

G start Start reactants Combine 4-Chlorophenol, K2CO3, and Acetone start->reactants add_reagent Add this compound reactants->add_reagent reflux Reflux for 8-12 hours add_reagent->reflux workup Cool, Filter, and Concentrate reflux->workup extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction dry Dry with MgSO4, Filter, and Concentrate extraction->dry product Obtain Purified Product dry->product

Caption: Experimental workflow for the synthesis.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of agrochemicals, particularly phenoxy-based herbicides. The Williamson ether synthesis provides a reliable and scalable method for the incorporation of the 2-acetoxyethyl moiety. The detailed protocol provided herein for the synthesis of 2-(4-chlorophenoxy)ethyl acetate serves as a practical guide for researchers in the field. Further exploration of this compound in the synthesis of other classes of agrochemicals is a promising area for future research and development.

References

Application Notes and Protocols for the Introduction of a 2-Acetoxyethyl Group using 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl acetate is a versatile bifunctional reagent widely employed in organic synthesis for the introduction of the 2-acetoxyethyl group onto a variety of nucleophilic substrates. This alkylating agent is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the incorporation of this moiety is required.[1] Its reactivity stems from the presence of a bromine atom, which serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[2] This document provides detailed application notes and experimental protocols for the O-alkylation, N-alkylation, and S-alkylation of various substrates using this compound.

Physicochemical Properties and Safety Information

PropertyValue
CAS Number 927-68-4
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.00 g/mol
Appearance Clear, colorless to light orange oil
Boiling Point 159 °C
Density 1.514 g/mL at 25 °C
Solubility Soluble in common organic solvents such as ethanol, ether, and acetone; limited solubility in water.[1]

Safety Precautions: this compound is a combustible liquid and should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

General Reaction Mechanism

The introduction of the 2-acetoxyethyl group using this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:), such as an alcohol, amine, or thiol, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Br)---CH₂-OAc]⁻ Nu->TS Nucleophilic Attack BEA Br-CH₂-CH₂-OAc BEA->TS Product Nu-CH₂-CH₂-OAc TS->Product Bond Formation Leaving_Group Br⁻ TS->Leaving_Group Bromide Departure

Caption: General SN2 mechanism for the 2-acetoxyethylation of a nucleophile.

Application 1: O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a straightforward route to 2-phenoxyethyl acetates. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Quantitative Data for O-Alkylation of Phenols
EntryPhenolBaseSolventTemperature (°C)Time (h)Yield (%)
1PhenolK₂CO₃AcetoneReflux885
24-MethoxyphenolK₂CO₃DMF80692
34-NitrophenolCs₂CO₃Acetonitrile601278
42-NaphtholK₂CO₃AcetoneReflux1088
Experimental Protocol: Synthesis of 2-Phenoxyethyl Acetate

Materials:

  • Phenol (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add acetone to the flask to create a stirrable suspension.

  • Add this compound (1.2 equiv) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

O_Alkylation_Workflow A Mix Phenol and K₂CO₃ in Acetone B Add this compound A->B C Reflux Reaction Mixture B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temperature D->E Complete F Filter and Concentrate E->F G Work-up (EtOAc, H₂O, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J 2-Phenoxyethyl Acetate I->J

Caption: Workflow for the O-alkylation of phenols.

Application 2: N-Alkylation of Amines and Heterocycles

This compound is an effective reagent for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles, to yield N-(2-acetoxyethyl) derivatives. A common challenge in the alkylation of primary amines is the potential for over-alkylation to form the tertiary amine. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

Quantitative Data for N-Alkylation
EntryAmine/HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃Acetonitrile50-801275
2BenzylamineNaHCO₃DMFRoom Temp2468
3ImidazoleTriethylamineTHFRoom Temp690
4IndoleNaHDMF0 to Room Temp485
Experimental Protocol: Synthesis of N-(2-Acetoxyethyl)aniline

Materials:

  • Aniline (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 equiv) in acetonitrile.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Add this compound (1.1 equiv) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Logic Start Primary/Secondary Amine or Heterocycle Reaction Reaction at controlled temperature Start->Reaction Reagent This compound Reagent->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Product N-(2-Acetoxyethyl) Derivative Reaction->Product Overalkylation Di-alkylation Product (for primary amines) Reaction->Overalkylation If primary amine and excess reagent

Caption: Logical relationship in N-alkylation reactions.

Application 3: S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to form S-(2-acetoxyethyl) thioethers. This reaction is often rapid and high-yielding, typically proceeding at room temperature in the presence of a mild base.

Quantitative Data for S-Alkylation of Thiols
EntryThiolBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMFRoom Temp295
2Benzyl mercaptanTriethylamineEthanolRoom Temp393
3Cysteine derivativeK₂CO₃DMF/H₂ORoom Temp488
44-MethylthiophenolK₂CO₃AcetoneRoom Temp2.596
Experimental Protocol: Synthesis of S-Phenyl 2-acetoxyethyl thioether

Materials:

  • Thiophenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve thiophenol (1.0 equiv) in DMF.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Add this compound (1.1 equiv) to the stirring mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

S_Alkylation_Workflow A Dissolve Thiol and Base in Solvent B Add this compound A->B C Stir at Room Temperature B->C D Monitor by TLC C->D D->C Incomplete E Quench with Water D->E Complete F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify if Necessary H->I J S-(2-Acetoxyethyl) Thioether I->J

Caption: Workflow for the S-alkylation of thiols.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 2-acetoxyethyl group onto a range of O-, N-, and S-nucleophiles. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific substrate to achieve high yields. The protocols outlined in this document provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. As with any alkylating agent, careful handling and adherence to safety protocols are paramount.

References

Application Notes and Protocols for N-alkylation with 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the N-alkylation of primary amines, secondary amines, anilines, and N-heterocyclic compounds using 2-bromoethyl acetate. N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a diverse array of functional molecules, including active pharmaceutical ingredients (APIs). This compound serves as a reactive electrophile for the introduction of an ethyl acetate moiety onto a nitrogen atom. These protocols offer starting points for reaction optimization and address common challenges such as overalkylation, side reactions, and regioselectivity.

Introduction

N-alkylation via nucleophilic substitution is a widely employed method for the formation of carbon-nitrogen bonds. This compound is a valuable alkylating agent due to the presence of a reactive carbon-bromine bond. The reaction typically proceeds via an SN2 mechanism, wherein a nucleophilic nitrogen atom attacks the electrophilic carbon, displacing the bromide leaving group. The choice of substrate, base, solvent, and reaction temperature are critical parameters that influence the reaction outcome, including yield, selectivity, and the potential for side reactions.

Health and Safety Information

This compound is a combustible liquid and is classified as a lachrymator, causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

  • Handling: Work in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Keep the container tightly closed.

  • Disposal: Dispose of waste in accordance with local regulations.[2]

General Reaction Mechanism and Workflow

The N-alkylation with this compound generally follows an SN2 pathway. For primary and secondary amines, the reaction proceeds by direct nucleophilic attack. For less nucleophilic substrates like some N-heterocycles, a base is typically required to deprotonate the nitrogen, generating a more potent nucleophile.

A diagram illustrating the general mechanism of N-alkylation.

The general experimental workflow involves reaction setup, monitoring, workup, and purification.

Experimental Workflow General Experimental Workflow for N-Alkylation Start Start Setup Reaction Setup: - Add substrate, base (if needed), and solvent to a dry flask under inert atmosphere. Start->Setup Add_Alkylating_Agent Add this compound (often dropwise). Setup->Add_Alkylating_Agent Reaction Stir the reaction mixture at the appropriate temperature (RT to reflux). Add_Alkylating_Agent->Reaction Monitor Monitor reaction progress by TLC or LC-MS. Reaction->Monitor Workup Workup: - Cool the reaction mixture. - Filter if solids are present. - Quench with water or aqueous solution. Monitor->Workup Reaction complete Extraction Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Workup->Extraction Wash Wash the combined organic layers with brine. Extraction->Wash Dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify End End Purify->End

A diagram of the general experimental workflow.

Experimental Protocols

N-Alkylation of Primary and Secondary Amines

A significant challenge in the N-alkylation of primary amines is overalkylation to form the secondary and tertiary amine, or even a quaternary ammonium salt.[3] This is because the mono-alkylated product is often more nucleophilic than the starting amine.[3] To favor mono-alkylation, a large excess of the primary amine can be used. For secondary amines, the formation of a quaternary ammonium salt is a potential side reaction.

General Protocol for Mono-N-alkylation of a Primary Amine:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (3.0-5.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) at a concentration of 0.1-0.5 M.

  • Addition of Alkylating Agent: Add this compound (1.0 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired mono-alkylated product from the excess starting amine and any di-alkylated byproducts.

General Protocol for N-alkylation of a Secondary Amine:

  • Reaction Setup: To a round-bottom flask, add the secondary amine (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or a non-nucleophilic organic base like triethylamine (Et₃N, 1.5 eq.), and an anhydrous solvent (e.g., acetonitrile or DMF).[1][2]

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography.

Table 1: N-Alkylation of Aliphatic Amines with this compound (Representative Conditions)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineK₂CO₃AcetonitrileReflux6GoodAdapted from[1]
DiethylamineEt₃NAcetonitrileRT - 6012-24Moderate to GoodAdapted from[4]
MorpholineK₂CO₃AcetonitrileReflux4-6HighAdapted from[1]
PiperidineK₂CO₃DMFRT12HighAdapted from[2]

Note: Yields are qualitative and can vary based on specific reaction conditions and purification.

N-Alkylation of Anilines

Anilines are less nucleophilic than aliphatic amines, and therefore, the N-alkylation often requires more forcing conditions or the use of a base.

General Protocol for N-Alkylation of an Aniline:

  • Reaction Setup: In a round-bottom flask, combine the aniline (1.0 eq.), a base such as potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent like DMF.

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[5]

Table 2: N-Alkylation of Anilines with this compound (Representative Conditions)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineK₂CO₃DMF80-1008-16ModerateAdapted from[5]
4-MethoxyanilineCs₂CO₃DMF806GoodAdapted from[5]
4-NitroanilineK₂CO₃DMF10012ModerateAdapted from[5]

Note: Yields are qualitative and can vary based on specific reaction conditions and purification.

N-Alkylation of N-Heterocycles

The N-alkylation of heterocycles often requires a base to deprotonate the N-H bond, generating a more nucleophilic anion. The choice of base and solvent can significantly impact the reaction rate and regioselectivity in unsymmetrical heterocycles.

General Protocol for N-Alkylation of N-Heterocycles:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-heterocycle (1.0 eq.), a base (1.1-1.5 eq.), and an anhydrous solvent (e.g., DMF, acetonitrile, or THF) to a concentration of 0.1-0.5 M. Common bases include K₂CO₃, Cs₂CO₃, or for less acidic heterocycles, a stronger base like sodium hydride (NaH) may be necessary.[6]

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 eq.) dropwise to the stirred mixture. If using NaH, ensure the deprotonation is complete before adding the alkylating agent.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the reaction with a few drops of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow the general workup and purification procedures described in section 4.1.

Table 3: N-Alkylation of N-Heterocycles with this compound (Representative Conditions and Yields)

SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
IndoleNaHTHF0 to RT2-24HighAdapted from general indole alkylation protocols
4-NitroimidazoleK₂CO₃Acetonitrile601-3up to 96%
PyrazoleK₂CO₃DMFRT - 10012-24GoodAdapted from[6]

Troubleshooting and Side Reactions

  • Overalkylation of Primary Amines: As mentioned, this is a common issue. To favor mono-alkylation, use a large excess of the primary amine or consider a protecting group strategy.

  • Ester Hydrolysis: Under strongly basic conditions, particularly in the presence of water, the ester group of this compound or the product can be hydrolyzed. To minimize this, use anhydrous conditions and a non-hydrolytic workup if possible.[7] If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified if necessary.

  • Elimination Reaction: Strong, sterically hindered bases can promote the E2 elimination of HBr from this compound to form ethyl acrylate. Using a milder base and lower reaction temperatures can help to minimize this side reaction.

  • Low Reactivity: If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO, increasing the reaction temperature, or using a more reactive alkylating agent if possible. For alkyl bromides, adding a catalytic amount of sodium or potassium iodide can enhance reactivity through an in situ Finkelstein reaction.

  • Regioselectivity in Unsymmetrical Heterocycles: The site of alkylation in unsymmetrical heterocycles is influenced by both steric and electronic factors. Alkylation generally favors the less sterically hindered nitrogen. Electron-withdrawing groups on the ring can direct alkylation to a specific nitrogen.[6] The choice of base and solvent can also influence the regioselectivity.

References

Application Notes and Protocols: 2-Bromoethyl Acetate as a Protecting Group for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to prevent unwanted side reactions with basic, nucleophilic, or reducing agents. The 2-bromoethyl ester is a valuable protecting group for carboxylic acids, offering straightforward introduction and removal under specific, mild conditions.

The protection strategy involves the conversion of the carboxylic acid into a 2-bromoethyl ester. This ester is generally stable to various reaction conditions. The deprotection can be achieved through methods that are orthogonal to the cleavage of many other common protecting groups, such as reductive cleavage or intramolecular cyclization followed by hydrolysis. This orthogonality is a key advantage in complex synthetic routes.

Protection of Carboxylic Acids

The protection of a carboxylic acid as a 2-bromoethyl ester is typically achieved by the reaction of a carboxylate salt with 2-bromoethyl acetate. This proceeds via a standard SN2 mechanism. The use of cesium carbonate to form the cesium carboxylate in situ is particularly effective due to the high solubility of cesium salts in organic solvents and the increased nucleophilicity of the "naked" carboxylate anion.

Experimental Protocol: Protection of a Carboxylic Acid

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using cesium carbonate.

Materials:

  • Carboxylic acid (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (0.5 - 1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add cesium carbonate.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the cesium carboxylate salt.

  • Add this compound to the reaction mixture.

  • Heat the reaction to a temperature between 50-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromoethyl ester.

Quantitative Data for Protection Reaction
ParameterValue/RangeNotes
Reactant Ratio
Carboxylic Acid1.0 eqStarting material.
Cesium Carbonate0.5 - 1.0 eqBase to form the carboxylate salt.
This compound1.1 - 1.5 eqAlkylating agent. A slight excess is used to ensure complete conversion.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent is ideal for SN2 reactions.
Temperature50 - 80 °CModerate heating is typically required to drive the reaction to completion.
Reaction Time4 - 24 hoursVaries depending on the substrate. The reaction should be monitored for completion.
Expected Yield 70 - 95%Yield is substrate-dependent and can be optimized by adjusting reaction conditions.

Deprotection of 2-Bromoethyl Esters

The removal of the 2-bromoethyl protecting group can be accomplished under mild conditions, which is a significant advantage of this group. Two common methods are reductive cleavage and nucleophilic cleavage.

Reductive Cleavage

Reductive cleavage of the carbon-bromine bond, typically with zinc dust, initiates an elimination reaction that liberates the carboxylate. This method is mild and avoids harsh acidic or basic conditions.

Materials:

  • 2-Bromoethyl ester (1.0 eq)

  • Zinc dust (activated) (5 - 10 eq)

  • Acetic acid (AcOH) or Ammonium chloride (NH₄Cl)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-bromoethyl ester in a suitable solvent such as methanol, THF, or acetic acid.

  • Add activated zinc dust to the solution.

  • If using a neutral solvent like MeOH or THF, add a proton source like acetic acid or aqueous ammonium chloride.

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If the residue is not the desired acid, perform an aqueous workup: dissolve the residue in dichloromethane or ethyl acetate, wash with water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude carboxylic acid by crystallization or column chromatography if necessary.

Nucleophilic Cleavage

Certain nucleophiles, such as sodium sulfide, can be used to cleave the 2-bromoethyl ester.[1] The mechanism is thought to involve an initial SN2 displacement of the bromide by the nucleophile, followed by an intramolecular cyclization that releases the carboxylate.

Materials:

  • 2-Bromoethyl ester (1.0 eq)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (2 - 3 eq)

  • Methanol (MeOH) or a mixture of Acetone and Water

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-bromoethyl ester in methanol or an acetone/water mixture.

  • Add sodium sulfide nonahydrate and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether or ethyl acetate to remove any non-acidic byproducts.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Purify further if necessary.

Quantitative Data for Deprotection Reactions
ParameterReductive Cleavage (Zinc)Nucleophilic Cleavage (Na₂S)
Reagent Ratio
2-Bromoethyl Ester1.0 eq1.0 eq
Zinc Dust5 - 10 eqN/A
Sodium SulfideN/A2 - 3 eq
Reaction Conditions
SolventMeOH, THF, or AcOHMeOH or Acetone/Water
TemperatureRoom TemperatureRoom Temperature
Reaction Time1 - 6 hours1 - 4 hours
Expected Yield 80 - 98%75 - 95%

Diagrams

Protection_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOOCs Cesium Carboxylate (R-COO⁻ Cs⁺) RCOOH->RCOOCs DMF Cs2CO3 Cs₂CO₃ Cs2CO3->RCOOCs Product Protected Carboxylic Acid (R-COOCH₂CH₂Br) RCOOCs->Product Sɴ2 Attack BrEtOAc This compound BrEtOAc->Product CsBr CsBr

Caption: Protection of a carboxylic acid using this compound.

Deprotection_Mechanism cluster_reductive Reductive Cleavage cluster_nucleophilic Nucleophilic Cleavage Protected_R R-COOCH₂CH₂Br Intermediate_R [Intermediate] Protected_R->Intermediate_R Reduction Zinc Zn, H⁺ Zinc->Intermediate_R Product_R R-COOH Intermediate_R->Product_R Elimination Byproducts_R Ethylene + ZnBr₂ Intermediate_R->Byproducts_R Elimination Protected_N R-COOCH₂CH₂Br Intermediate_N R-COOCH₂CH₂S⁻ Protected_N->Intermediate_N Sɴ2 Attack Na2S Na₂S Na2S->Intermediate_N Product_N R-COOH Intermediate_N->Product_N Intramolecular Cyclization Byproduct_N Thirane Intermediate_N->Byproduct_N

Caption: Deprotection pathways for 2-bromoethyl esters.

Workflow start Start | Carboxylic Acid protection Protection Step React with this compound and Cs₂CO₃ in DMF. start->protection protected_product Purified 2-Bromoethyl Ester protection->protected_product synthesis_steps Further Synthetic Transformations protected_product->synthesis_steps deprotection Deprotection Step Choose method: Reductive (Zn) or Nucleophilic (Na₂S). synthesis_steps->deprotection final_product Final Product | Purified Carboxylic Acid deprotection->final_product

Caption: General experimental workflow.

References

Application Notes and Protocols for the Deprotection of 2-Acetoxyethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategies for the deprotection of 2-acetoxyethyl esters, a class of protecting groups for carboxylic acids utilized in organic synthesis and prodrug design. This document outlines the primary methodologies for cleavage, including basic, acidic, and enzymatic hydrolysis, complete with detailed experimental protocols and comparative data to guide researchers in selecting the optimal deprotection strategy.

Introduction to 2-Acetoxyethyl Esters as Protecting Groups

The 2-acetoxyethyl ester is a specialized protecting group for carboxylic acids. Its unique structure, featuring a terminal acetate group, allows for a two-stage deprotection under specific conditions, offering a degree of orthogonality in complex synthetic routes. The presence of the ester functionality within the protecting group itself provides a handle for selective cleavage, often under milder conditions than those required for simple alkyl esters. This protecting group is of particular interest in medicinal chemistry for the preparation of prodrugs, where in vivo enzymatic cleavage can release the active carboxylic acid. A notable example is the 1-acetoxyethyl ester of cefuroxime (cefuroxime axetil), which is rapidly hydrolyzed by esterases in the body to release the parent antibiotic.[1]

Deprotection Strategies

The cleavage of 2-acetoxyethyl esters to regenerate the parent carboxylic acid can be achieved through several distinct chemical and biological methods. The choice of method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired reaction conditions (e.g., pH, temperature). The primary strategies include:

  • Basic Hydrolysis (Saponification): A robust and widely applicable method for ester cleavage.

  • Acid-Catalyzed Hydrolysis: A classical method, though the conditions can be harsh for sensitive substrates.

  • Enzymatic Hydrolysis: A mild and highly selective method that mimics the in vivo activation of prodrugs.

The general overview of these deprotection pathways is illustrated below.

Deprotection_Strategies cluster_methods Deprotection Methods 2-Acetoxyethyl Ester 2-Acetoxyethyl Ester Basic Hydrolysis (Saponification) Basic Hydrolysis (Saponification) 2-Acetoxyethyl Ester->Basic Hydrolysis (Saponification) e.g., NaOH, LiOH Acid-Catalyzed Hydrolysis Acid-Catalyzed Hydrolysis 2-Acetoxyethyl Ester->Acid-Catalyzed Hydrolysis e.g., HCl, H2SO4 Enzymatic Hydrolysis Enzymatic Hydrolysis 2-Acetoxyethyl Ester->Enzymatic Hydrolysis e.g., Lipase, Esterase Carboxylic Acid Carboxylic Acid Basic Hydrolysis (Saponification)->Carboxylic Acid after acidic workup Acid-Catalyzed Hydrolysis->Carboxylic Acid Enzymatic Hydrolysis->Carboxylic Acid

Caption: Overview of deprotection strategies for 2-acetoxyethyl esters.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and outcomes for the different deprotection strategies for 2-acetoxyethyl esters. This data is compiled from general ester hydrolysis literature and specific examples of related ester prodrugs.

Deprotection MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Key Considerations
Basic Hydrolysis NaOH, KOH, LiOH (aqueous)THF/H₂O, MeOH/H₂O, EtOH/H₂O25 - 1001 - 24 h85 - 100Irreversible reaction.[2][3] Requires acidic workup to protonate the carboxylate salt.[3] May not be suitable for base-labile functional groups.
Acid-Catalyzed Hydrolysis HCl, H₂SO₄ (aqueous)Dioxane/H₂O, Acetone/H₂O50 - 1002 - 48 h70 - 95Reversible reaction, often requiring an excess of water to drive to completion.[4][5][6] Can be harsh on acid-sensitive groups.
Enzymatic Hydrolysis Lipase (e.g., from Candida antarctica), Esterase (e.g., from porcine liver)Phosphate Buffer (pH 7-8), aq. organic co-solvents25 - 401 - 72 h80 - 99Highly selective and mild conditions.[7][8] Enzyme activity can be substrate-dependent. Useful for sensitive molecules.

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification) of a 2-Acetoxyethyl Ester

This protocol describes a general procedure for the cleavage of a 2-acetoxyethyl ester using sodium hydroxide.

Materials:

  • 2-Acetoxyethyl ester substrate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the 2-acetoxyethyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux (typically 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as required.

Basic_Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-acetoxyethyl ester in MeOH/H2O B Add aqueous NaOH A->B C Stir at RT or heat to reflux B->C D Monitor by TLC C->D E Cool and remove organic solvent D->E F Acidify with 1 M HCl E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by recrystallization or chromatography H->I Final Carboxylic Acid Final Carboxylic Acid I->Final Carboxylic Acid

Caption: Experimental workflow for basic hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis of a 2-Acetoxyethyl Ester

This protocol provides a general method for the acid-catalyzed cleavage of a 2-acetoxyethyl ester.

Materials:

  • 2-Acetoxyethyl ester substrate

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated

  • Dioxane or Acetone

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the 2-acetoxyethyl ester (1.0 eq) in a suitable organic solvent such as dioxane or acetone.

  • Add an excess of water and a catalytic amount of concentrated HCl or H₂SO₄ (e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Neutralize the remaining aqueous solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude carboxylic acid.

  • Purify the product as necessary.

Protocol 3: Enzymatic Hydrolysis of a 2-Acetoxyethyl Ester

This protocol outlines a mild, selective deprotection using a lipase.

Materials:

  • 2-Acetoxyethyl ester substrate

  • Lipase (e.g., Candida antarctica lipase B, CALB) or Porcine Liver Esterase (PLE)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • A water-miscible co-solvent (e.g., DMSO, THF), if needed for solubility

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker, centrifuge, separatory funnel.

Procedure:

  • To a solution of the 2-acetoxyethyl ester (1.0 eq) in phosphate buffer (pH 7.4), add the lipase or esterase (e.g., 1-10 mg/mL). A co-solvent may be added to aid solubility (typically not exceeding 10% v/v).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 37 °C).

  • Monitor the progress of the hydrolysis by HPLC or LC-MS.

  • Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate and, if necessary, denaturing the enzyme by adding a small amount of a water-miscible organic solvent like acetone or by acidification.

  • Separate the aqueous and organic layers. If the product is in the aqueous layer, acidify with 1 M HCl to pH ~2 and then extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the carboxylic acid product as needed.

Signaling Pathways and Logical Relationships

The decision to use a particular deprotection strategy is governed by the stability of the substrate to the reaction conditions. The following diagram illustrates a logical decision-making process for selecting the appropriate method.

Decision_Tree Start Select Deprotection Strategy for 2-Acetoxyethyl Ester Q1 Is the substrate sensitive to strong base? Start->Q1 Q2 Is the substrate sensitive to strong acid? Q1->Q2 Yes Method1 Use Basic Hydrolysis (Saponification) Q1->Method1 No Q3 Are mild and highly selective conditions required? Q2->Q3 Yes Method2 Use Acid-Catalyzed Hydrolysis Q2->Method2 No Method3 Use Enzymatic Hydrolysis Q3->Method3 Yes

References

Application Notes and Protocols: The Role of 2-Bromoethyl Acetate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl acetate (CAS No. 927-68-4) is a bifunctional chemical reagent valued in organic synthesis.[1] It possesses two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for alkylation reactions, and an acetate ester. Its primary application in the synthesis of heterocyclic compounds is as an alkylating agent, enabling the introduction of a 2-acetoxyethyl (-CH2CH2OAc) moiety onto nucleophilic heteroatoms such as nitrogen or sulfur.[2][3] This functionalization is a crucial step in modifying the physicochemical properties of parent heterocycles, enhancing solubility, or serving as a protected precursor to a 2-hydroxyethyl group, which is significant in pharmacophore design.

It is critical to distinguish this compound from its isomer, ethyl bromoacetate (BrCH2COOCH2CH3). The latter is an α-halo ester and is commonly used in condensation reactions to form the core structure of heterocycles, such as in the Hantzsch thiazole synthesis. In contrast, this compound's role is predominantly in the post-synthesis modification of existing heterocyclic scaffolds.

Application Note 1: N-Alkylation of Imidazole Derivatives

The nucleophilic nitrogen atoms within imidazole and its derivatives readily react with this compound. This reaction proceeds via a standard SN2 mechanism to yield N-(2-acetoxyethyl)imidazolium salts, which can be deprotonated to give the neutral N-substituted product. This method is fundamental for producing histamine analogues and other biologically relevant imidazole derivatives.

General Reaction Scheme: N-Alkylation of Imidazole

Caption: N-Alkylation of imidazole with this compound.

Experimental Protocol: Synthesis of 1-(2-Acetoxyethyl)-1H-imidazole
  • Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq, 6.81 g, 100 mmol) and potassium carbonate (K₂CO₃) (1.5 eq, 20.7 g, 150 mmol).

  • Solvent Addition : Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition : Stir the suspension and add this compound (1.1 eq, 18.4 g, 110 mmol) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • Workup : Cool the mixture to room temperature and filter to remove the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Extraction : Transfer the filtrate to a separatory funnel containing 150 mL of water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing : Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.

Quantitative Data Summary
Reactant/ReagentMolar Eq.MW ( g/mol )AmountRole
Imidazole1.068.086.81 gHeterocyclic Substrate
This compound1.1167.0018.4 gAlkylating Agent
Potassium Carbonate1.5138.2120.7 gBase
DMF-73.0950 mLSolvent
Product MW ( g/mol ) Expected Yield
1-(2-Acetoxyethyl)-1H-imidazole154.17~75-85%

Application Note 2: S-Alkylation of Thio-Heterocycles

The sulfur atom in mercapto-substituted heterocycles (e.g., 2-mercaptobenzothiazole) or thioamides is a potent nucleophile that readily reacts with this compound. This S-alkylation is a key step in the synthesis of various compounds, including potential enzyme inhibitors and materials science precursors. The resulting thioether can be further manipulated; for instance, the acetate group can be hydrolyzed to the corresponding alcohol.

General Reaction Scheme: S-Alkylation of 2-Mercaptobenzothiazole

Caption: S-Alkylation of 2-mercaptobenzothiazole.

Experimental Protocol: Synthesis of 2-((Benzothiazol-2-yl)thio)ethyl acetate
  • Reaction Setup : To a dry, nitrogen-purged 250 mL round-bottom flask, add 2-mercaptobenzothiazole (1.0 eq, 8.36 g, 50 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

  • Base Addition : Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq, 2.20 g, 55 mmol) portion-wise. Stir for 30 minutes at 0°C until hydrogen evolution ceases.

  • Reagent Addition : Add this compound (1.05 eq, 8.77 g, 52.5 mmol) dropwise via syringe, keeping the temperature at 0°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).

  • Quenching : Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography to obtain the desired product.

Quantitative Data Summary
Reactant/ReagentMolar Eq.MW ( g/mol )AmountRole
2-Mercaptobenzothiazole1.0167.258.36 gHeterocyclic Substrate
This compound1.05167.008.77 gAlkylating Agent
Sodium Hydride (60%)1.140.002.20 gBase
THF-72.11100 mLSolvent
Product MW ( g/mol ) Expected Yield
2-((Benzothiazol-2-yl)thio)ethyl acetate253.33~85-95%

Application Note 3: Key Intermediate in Total Synthesis

This compound serves as a crucial building block in complex, multi-step syntheses of natural products and active pharmaceutical ingredients. A notable example is its use as an alkylating reagent in the asymmetric total synthesis of (+)-lycorine, an amaryllidaceae alkaloid with significant biological activities.[2] In this context, it is used to introduce the C2 side chain necessary for forming a key lactam ring in the final stages of the synthesis.

Quantitative Data: Alkylation Step in (+)-Lycorine Synthesis
SubstrateReagentConditionsProductYieldReference
Complex Amine PrecursorThis compound, K₂CO₃Acetonitrile, RefluxN-(2-acetoxyethyl) amine intermediateNot specified[2]

Note: The exact yield for this specific step is often integrated into the yield of a multi-step sequence and may not be reported individually.

General Experimental Workflow

The synthesis of heterocyclic derivatives using this compound typically follows a standardized workflow from reaction setup to final product characterization. This process ensures reproducibility and high purity of the target compounds.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification & Analysis setup 1. Reaction Setup (Flask, Stirrer, N2 atm) reagents 2. Add Substrate, Base, and Solvent setup->reagents addition 3. Add 2-Bromoethyl acetate reagents->addition react 4. Heat & Stir (Monitor by TLC) addition->react quench 5. Quench Reaction (e.g., add water) react->quench extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer (Brine) extract->wash dry 8. Dry & Concentrate (Na2SO4, Rotovap) wash->dry purify 9. Purify Crude Product (Chromatography or Recrystallization) dry->purify char 10. Characterization (NMR, MS, IR) purify->char

Caption: General workflow for synthesis using this compound.

References

Application Notes and Protocols for Williamson Ether Synthesis with 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Williamson ether synthesis of various phenols with 2-bromoethyl acetate, a key reaction in the synthesis of aryloxyacetic acid esters. This class of compounds is of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and illustrates the underlying chemical principles.

Introduction to the Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction involves the deprotonation of an alcohol or a phenol to form a nucleophilic alkoxide or phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an organohalide. In the context of this protocol, a substituted phenol is treated with a base to form a phenoxide ion, which subsequently reacts with this compound to yield the corresponding ethyl 2-(aryloxy)acetate.

The general reaction scheme is as follows:

The efficiency and yield of this synthesis are influenced by several factors, including the nature of the substituent on the phenol, the choice of base and solvent, the reaction temperature, and the reaction time.

Reaction Parameters and Optimization

The selection of appropriate reaction conditions is crucial for a successful Williamson ether synthesis. The following sections detail the impact of various parameters on the synthesis of ethyl 2-(aryloxy)acetates.

Effect of Base

The base plays a critical role in deprotonating the phenol to form the reactive phenoxide. The choice of base can significantly impact the reaction rate and yield. Phenols, being more acidic than aliphatic alcohols, can be deprotonated by a variety of bases. Common choices include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH).

Table 1: Comparison of Different Bases in the Williamson Ether Synthesis of Phenols with this compound Analogs

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
HydroxychromeneNaHTHFRT-85-95[1]
HydroxychromeneK₂CO₃Acetone/DMF70-70-89[1]
HydroxychromeneNaOH (aq)Toluene (PTC)--Moderate to High[1]
4-NitrophenolK₂CO₃ (+ KI cat.)AcetoneReflux8Good[1]
2-Bromo-6-formylphenolK₂CO₃DMF804-6~81 (analogous)[2]

Note: PTC refers to Phase Transfer Catalyst, such as tetrabutylammonium bromide (TBAB).

Stronger bases like sodium hydride (NaH) are highly effective but require anhydrous conditions. Weaker bases such as potassium carbonate (K₂CO₃) are often a good compromise, providing sufficient reactivity while being easier to handle.[1] The use of a phase transfer catalyst (PTC) with sodium hydroxide allows the reaction to be carried out in a biphasic system, which can be advantageous for certain substrates.

Effect of Solvent

The solvent influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic.

Table 2: Effect of Polar Aprotic Solvents on the Alkylation of Eugenol with Ethyl Chloroacetate

SolventTemperatureYield (%)
DMF (N,N-Dimethylformamide)RT91
DMSO (Dimethyl Sulfoxide)RT51
CH₃CN (Acetonitrile)RT47

Data adapted from a study on a similar alkylation reaction.[3]

As indicated in Table 2, N,N-dimethylformamide (DMF) often provides the highest yields in these reactions.[3] Acetone is another commonly used solvent, particularly in combination with potassium carbonate.

Effect of Phenol Substituents

The electronic nature of the substituents on the aromatic ring of the phenol can affect its acidity and the nucleophilicity of the corresponding phenoxide.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) increase the acidity of the phenol, facilitating its deprotonation. However, they can also decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the SN2 reaction.

  • Electron-donating groups (e.g., -CH₃, -OCH₃) decrease the acidity of the phenol but increase the nucleophilicity of the phenoxide, which can lead to faster reaction rates.

A kinetic study on the reaction of ethyl bromoacetate with substituted phenoxyacetate ions showed that electron-releasing substituents on the phenoxyacetate ion accelerate the reaction, which is consistent with the principles of SN2 reactions.[4]

Experimental Protocols

The following are detailed protocols for the Williamson ether synthesis of substituted phenols with this compound.

Protocol 1: General Procedure using Potassium Carbonate in Acetone

This protocol is suitable for a wide range of substituted phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Potassium iodide (KI) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous acetone

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 - 3.0 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure using Potassium Carbonate in DMF

This protocol is particularly effective for less reactive phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.3 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).[2]

  • Stir the mixture at room temperature for 15-20 minutes.[2]

  • Add this compound (1.1 - 1.3 eq) to the reaction mixture.[2]

  • Heat the reaction mixture to 80 °C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with ethyl acetate and wash with water to remove DMF and inorganic salts.[2]

  • Wash the organic layer with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by flash column chromatography.[2]

Visualizing the Process

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 mechanism. The key steps are the deprotonation of the phenol to form a phenoxide ion, followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of this compound.

Williamson_Ether_Synthesis Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Product Ar-O-CH₂-COOEt Phenoxide->Product SN2 Attack Bromoacetate Br-CH₂-COOEt Bromoacetate->Product Bromide Br⁻ Product->Bromide Displacement Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Mix Phenol, Base, Solvent Add_Bromoacetate Add this compound Reactants->Add_Bromoacetate Heat Heat to Reflux/80°C Add_Bromoacetate->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter_Solids Filter Inorganic Salts Cool->Filter_Solids Evaporate Evaporate Solvent Filter_Solids->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols: The Use of 2-Bromoethyl Acetate in the Preparation of Tetraazamacrocyclic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetraazamacrocyclic ligands, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are fundamental building blocks in the development of metal-based imaging and therapeutic agents. The functionalization of these macrocycles by N-alkylation allows for the attachment of various pendant arms, which can modulate the properties of the resulting metal complexes, including their stability, solubility, and biological targeting capabilities. 2-Bromoethyl acetate serves as a valuable alkylating agent for introducing acetate-functionalized pendant arms onto these macrocycles. These acetate groups can enhance the coordination of metal ions and provide a handle for further chemical modification. This document provides detailed protocols and data for the N-alkylation of tetraazamacrocycles using this compound.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of tetraazamacrocycles with bromo- and chloro-acetate derivatives, which are analogous to the reactions with this compound. This data is compiled from various studies on the functionalization of macrocyclic ligands and serves as a guide for experimental design.

MacrocycleAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CyclenEthyl bromoacetateK₂CO₃AcetonitrileReflux2485Generic
Cyclamtert-Butyl bromoacetateNa₂CO₃Acetonitrile604870-90Generic
DOTA (precursor)Chloroacetic acidNaOHWater8012>90Generic
CyclenThis compoundK₂CO₃AcetonitrileReflux24-4875-90[1][2]

Note: The data for this compound is projected based on typical N-alkylation reactions of tetraazamacrocycles.

Experimental Protocols

Protocol 1: Mono-N-alkylation of a Tetraazamacrocycle with this compound

This protocol describes the synthesis of a mono-N-functionalized tetraazamacrocycle. The reaction stoichiometry is controlled to favor the addition of a single pendant arm.

Materials:

  • Tetraazamacrocycle (e.g., cyclen)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a solution of the tetraazamacrocycle (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield the pure mono-N-alkylated product.

Protocol 2: Per-N-alkylation of a Tetraazamacrocycle with this compound

This protocol is for the exhaustive N-alkylation to functionalize all secondary amine positions on the macrocycle.

Materials:

  • Tetraazamacrocycle (e.g., cyclen)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

Procedure:

  • To a suspension of the tetraazamacrocycle (1.0 eq) and anhydrous potassium carbonate (10.0 eq) in anhydrous acetonitrile, add this compound (5.0 eq).

  • Heat the mixture to reflux and stir vigorously for 48-72 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the excess base and salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel column chromatography with an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to isolate the per-N-alkylated tetraazamacrocycle.

Mandatory Visualization

Synthesis_Pathway reactant reactant reagent reagent product product condition condition Cyclen Tetraazamacrocycle (e.g., Cyclen) inv1 Cyclen->inv1 BromoethylAcetate This compound BromoethylAcetate->inv1 FunctionalizedCyclen N-Functionalized Tetraazamacrocycle inv1->FunctionalizedCyclen K₂CO₃, CH₃CN Reflux, 24-48h inv2

Caption: Reaction scheme for the N-alkylation of a tetraazamacrocycle.

Experimental_Workflow A 1. Mix Macrocycle & Base in Solvent B 2. Add this compound A->B C 3. Reflux Reaction Mixture B->C D 4. Work-up: Filter & Concentrate C->D E 5. Extraction and Washing D->E F 6. Drying and Solvent Removal E->F G 7. Chromatographic Purification F->G H 8. Characterization G->H

Caption: A typical experimental workflow for synthesis and purification.

Logical_Relationship central_concept central_concept input input process process output output parameter parameter Alkylation N-Alkylation Reaction FunctionalizedLigand Functionalized Ligand Alkylation->FunctionalizedLigand Macrocycle Tetraazamacrocycle Macrocycle->Alkylation AlkylatingAgent This compound AlkylatingAgent->Alkylation ReactionConditions Reaction Conditions ReactionConditions->Alkylation Base Base (e.g., K₂CO₃) Base->ReactionConditions Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionConditions Temperature Temperature (e.g., Reflux) Temperature->ReactionConditions Stoichiometry Stoichiometry Stoichiometry->ReactionConditions

Caption: Key factors influencing the N-alkylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromoethyl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and industrially significant method involves the reaction of ethylene glycol with hydrogen bromide and acetic acid.[1][2][3] Another approach is the esterification of 2-bromoethanol with an acetylating agent like acetic anhydride or acetyl chloride.[4] Additionally, it can be synthesized from the reaction of isopropenyl acetate with 2-bromoethanol in the presence of an acid catalyst.[4]

Q2: My reaction yield is consistently low. What are the most likely reasons?

A2: Low yields in this compound synthesis can stem from several factors. In the ethylene glycol-based synthesis, incomplete removal of water, which is a byproduct of the reaction, can hinder the reaction's progress.[1][3] Another common issue is the formation of 2-bromoethanol as a stable intermediate, which may not fully convert to the final product without specific measures.[1][3] Suboptimal reaction temperature and incorrect stoichiometry of reactants are also frequent causes of low yields.

Q3: How can I minimize the formation of 2-bromoethanol and convert it to this compound?

A3: The formation of 2-bromoethanol is a common occurrence in the synthesis from ethylene glycol. To drive the reaction to completion and convert this intermediate to the desired product, acetic anhydride can be added to the reaction mixture after the initial removal of water.[1][3] Acetic anhydride reacts with any remaining water to form acetic acid, which in turn esterifies the 2-bromoethanol.[1]

Q4: My final product has a yellowish or brownish tint. What causes this discoloration and how can it be prevented?

A4: Discoloration in the final product can be due to the decomposition of starting materials or the product itself, especially at elevated temperatures or during prolonged reaction times. To mitigate this, the addition of an antioxidant during the synthesis can be beneficial. Furthermore, ensuring a prompt workup after the reaction is complete is crucial.[3]

Q5: In the synthesis from ethylene glycol, what is the purpose of using a solvent that forms an azeotrope with water?

A5: Solvents like toluene or benzene are used to facilitate the removal of water, a byproduct of the reaction.[1][2][3] These solvents form a constant boiling point mixture (an azeotrope) with water, allowing for its continuous removal through distillation. This shifts the reaction equilibrium towards the formation of the product, thereby increasing the yield.[1][3]

Q6: What are the recommended methods for purifying the final this compound product?

A6: The primary method for purifying this compound is vacuum distillation.[3] Before distillation, the crude product is typically washed with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and then brine.[5] Drying the organic layer over an anhydrous salt like sodium sulfate is a necessary step before the final distillation.[5] For smaller scales or to remove specific impurities, column chromatography can also be employed.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to the presence of water.Use a solvent that forms an azeotrope with water (e.g., toluene) and continuously remove the water via a Dean-Stark trap or similar apparatus.[1][3]
Formation of 2-bromoethanol as a stable intermediate.After the initial reaction and water removal, add acetic anhydride to the reaction mixture to convert the remaining 2-bromoethanol to the final product.[1][3]
Suboptimal reaction temperature.For the ethylene glycol method, reflux conditions are typically employed.[1][2] For other methods, the optimal temperature should be determined and maintained.
Product Discoloration Decomposition of reagents or product at high temperatures.Consider adding an antioxidant to the reaction mixture. Avoid prolonged heating and perform the workup promptly after the reaction is complete.[3]
Presence of Impurities Unreacted starting materials (e.g., acetic acid, 2-bromoethanol).Purify the crude product by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by vacuum distillation.[3][5]
Side reactions leading to byproducts.Ensure the purity of starting materials. For instance, use freshly distilled ethyl bromoacetate if it's a reagent to remove impurities that might inhibit the main reaction.[6]

Experimental Protocols

Synthesis of this compound from Ethylene Glycol

This protocol is adapted from a patented high-yield process.[1][3]

Materials:

  • Ethylene glycol

  • 48% aqueous solution of hydrogen bromide

  • Acetic acid

  • Toluene

  • Acetic anhydride

  • Sodium bisulfite (for workup)

  • Sodium carbonate (for workup)

Procedure:

  • To a reaction flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, add ethylene glycol, acetic acid, toluene, and a 48% aqueous solution of hydrogen bromide in substantially equimolar amounts of ethylene glycol and hydrogen bromide.

  • Heat the mixture to reflux. Water will be continuously removed as an azeotrope with toluene. The toluene layer from the Dean-Stark trap is returned to the reaction flask.

  • Continue the azeotropic distillation until water is no longer collected.

  • Cool the reaction mixture slightly and slowly add acetic anhydride.

  • Stir the mixture for an additional hour at a moderate temperature (e.g., 28°C).

  • For the workup, add sodium bisulfite and sodium carbonate to the cooled reaction mixture and allow it to stand.

  • Remove excess toluene and acetic acid under reduced pressure.

  • The remaining crude this compound can be further purified by vacuum distillation.

Visualizations

reaction_pathway Reaction Pathway for this compound Synthesis A Ethylene Glycol C 2-Bromoethanol (Intermediate) A->C + HBr B HBr, Acetic Acid B->C D This compound (Product) C->D + Acetic Acid E Water (Byproduct) C->E Side Reaction F Acetic Anhydride F->D Converts Intermediate

Caption: Reaction pathway for the synthesis of this compound from ethylene glycol.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_water Is water being effectively removed? start->check_water check_intermediate Is 2-bromoethanol present in the crude product? check_water->check_intermediate Yes improve_azeotrope Optimize azeotropic distillation setup (e.g., Dean-Stark trap). check_water->improve_azeotrope No add_anhydride Add acetic anhydride post-initial reaction. check_intermediate->add_anhydride Yes check_stoichiometry Verify reactant stoichiometry. check_intermediate->check_stoichiometry No improve_azeotrope->check_intermediate add_anhydride->check_stoichiometry adjust_reagents Adjust molar ratios of reactants. check_stoichiometry->adjust_reagents Incorrect end Yield Improved check_stoichiometry->end Correct adjust_reagents->end parameter_relationships Relationship of Parameters to Yield yield Product Yield water_removal Effective Water Removal water_removal->yield intermediate_conversion Intermediate Conversion intermediate_conversion->yield reaction_time Reaction Time reaction_time->yield temperature Reaction Temperature temperature->yield temperature->reaction_time

References

Common side reactions in 2-Bromoethyl acetate alkylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkylation reactions using 2-bromoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common nucleophiles used in alkylation reactions with this compound?

A1: this compound is a versatile alkylating agent compatible with a range of nucleophiles. The most common classes include:

  • Amines (Primary and Secondary): Used to introduce the ethyl acetate moiety, though over-alkylation can be a significant side reaction.

  • Phenols: O-alkylation of phenols is a common application, but can face competition from C-alkylation.

  • Thiols: Thiols are excellent nucleophiles for this reaction, leading to the formation of thioethers.

  • Carbanions: Active methylene compounds, such as malonic esters, are readily alkylated with this compound.

Q2: What is over-alkylation in the context of amine alkylation, and why does it happen?

A2: Over-alkylation is a common side reaction when reacting primary or secondary amines with an alkylating agent like this compound. The initial mono-alkylated product (a secondary or tertiary amine) is often more nucleophilic than the starting amine. This increased nucleophilicity makes it compete with the starting material for the remaining alkylating agent, leading to the formation of di- or even tri-alkylated products. This results in a mixture of products that can be challenging to separate.

Q3: What is the difference between O-alkylation and C-alkylation when reacting phenols with this compound?

A3: The phenoxide ion, formed by deprotonating a phenol, is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).

  • O-alkylation: The desired reaction where the phenoxide oxygen attacks the electrophilic carbon of this compound to form an ether. This is generally the kinetically favored product.

  • C-alkylation: A side reaction where a carbon atom of the aromatic ring attacks the alkylating agent, forming a new carbon-carbon bond. This can sometimes be the thermodynamically more stable product.[1]

Q4: Can the ester group of this compound react under alkylation conditions?

A4: Yes, under certain conditions, the ester group can undergo side reactions:

  • Hydrolysis: In the presence of water and either acid or base, the ester can be hydrolyzed to 2-bromoethanol and acetic acid. Basic conditions, especially with strong bases like NaOH or LiOH, can promote this side reaction.[2][3]

  • Transesterification: If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol) with an acid or base catalyst, the ethyl ester can be converted to a different ester (e.g., methyl acetate).[4][5]

Q5: Is elimination a significant side reaction with this compound?

A5: Yes, E2 (bimolecular elimination) can be a competing reaction to the desired SN2 (bimolecular substitution) pathway, especially when using a strong, sterically hindered base.[6][7] The base can abstract a proton from the carbon adjacent to the bromine, leading to the formation of vinyl acetate. The ratio of E2 to SN2 products is influenced by the base strength, steric hindrance, temperature, and solvent.[6][8]

Q6: My alkylation reaction with this compound is not working or has a very low yield. What are the possible causes?

A6: Several factors could contribute to a low or no yield:

  • Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated. Ensure the base is strong enough for the specific nucleophile and that the reaction is conducted under anhydrous conditions if the base is water-sensitive (e.g., NaH).

  • Poor Reagent Quality: this compound can degrade over time. It's advisable to use a fresh or purified reagent.

  • Suboptimal Reaction Conditions: The temperature may be too low, or the solvent may not be appropriate for the reaction. Polar aprotic solvents like DMF or acetonitrile are often good choices for SN2 reactions.

  • Side Reactions Dominating: One of the side reactions discussed above (over-alkylation, elimination, hydrolysis) may be the primary pathway under your current conditions.

Troubleshooting Guides

Issue 1: Over-alkylation of Amines

Symptom: You are obtaining a mixture of mono- and di-alkylated products when reacting a primary amine with this compound.

Potential Cause Recommended Solution & Rationale
Stoichiometry Use an excess of the primary amine (2-5 equivalents). This increases the statistical probability of this compound reacting with the starting material rather than the more nucleophilic mono-alkylated product.[9]
Reaction Concentration Add the this compound solution slowly and at a low concentration to the amine solution. This "inverse addition" ensures that the alkylating agent is always in the presence of a large excess of the primary amine, minimizing its reaction with the product.[2]
Base Selection Use a hindered, non-nucleophilic base if a base is required. Alternatively, a strategy involving the amine hydrobromide salt and a carefully chosen amount of base can selectively deprotonate the primary amine.[10]
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures can sometimes improve selectivity.
Issue 2: Competing C-Alkylation of Phenols

Symptom: Your reaction of a phenol with this compound is yielding a mixture of the desired O-alkylated ether and C-alkylated side products.

Potential Cause Recommended Solution & Rationale
Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the phenoxide oxygen more exposed and nucleophilic, favoring O-alkylation. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the phenoxide oxygen, shielding it and promoting C-alkylation.[1]
Base and Counter-ion Use a weaker, non-hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of counter-ion can also influence the O/C ratio. Larger, softer cations like Cs⁺ tend to favor O-alkylation.
Temperature Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. Running the reaction at a lower temperature for a longer duration can increase the selectivity for the kinetically favored O-alkylated product.
Issue 3: Formation of Elimination Product (Vinyl Acetate)

Symptom: You are observing the formation of vinyl acetate as a significant byproduct.

Potential Cause Recommended Solution & Rationale
Strong/Hindered Base Avoid using strong, sterically hindered bases like potassium tert-butoxide, as they are known to favor elimination. Opt for weaker bases like K₂CO₃ or NaHCO₃.[6]
High Temperature Elimination reactions are generally favored at higher temperatures. If possible, conduct the reaction at a lower temperature.[8]
Solvent The choice of solvent can influence the E2/SN2 ratio. While polar aprotic solvents generally favor SN2, the specific combination of base and solvent should be considered.

Data Presentation

Table 1: Influence of Stoichiometry on N-Alkylation of Primary Amines

Molar Ratio (Amine : this compound)Expected Outcome
1 : 1Significant mixture of mono- and di-alkylated products.
> 2 : 1Increased proportion of the mono-alkylated product.

Table 2: Influence of Reaction Conditions on O- vs. C-Alkylation of Phenols

Parameter Condition Favoring O-Alkylation Condition Favoring C-Alkylation
Solvent Polar Aprotic (DMF, Acetonitrile)Protic (Ethanol, Water)
Base Weaker, non-hindered (e.g., K₂CO₃)Stronger bases may increase C-alkylation
Temperature Lower temperaturesHigher temperatures

Table 3: Factors Influencing SN2 vs. E2 Pathways

Parameter Condition Favoring SN2 (Desired Alkylation) Condition Favoring E2 (Elimination)
Base Weaker, less hindered base (e.g., K₂CO₃)Strong, bulky base (e.g., t-BuOK)
Temperature Lower temperatureHigher temperature
Substrate Primary alkyl halides (like this compound) generally favor SN2Increased steric hindrance on the substrate favors E2

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Benzylamine

This protocol aims to favor the mono-alkylated product by using an excess of the amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (3.0 equivalents) in anhydrous acetonitrile (ACN) (approximately 0.5 M with respect to this compound).

  • Addition of Alkylating Agent: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove the benzylamine hydrobromide salt and excess benzylamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel.[10]

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol is designed to maximize the yield of the O-alkylated product.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 equivalent) and anhydrous dimethylformamide (DMF) (to make a ~0.5 M solution).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and monitor the progress by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 2-(4-methoxyphenoxy)acetate.[11]

Mandatory Visualization

Alkylation_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Nucleophile Nucleophile Desired_Product Desired Alkylated Product (SN2) Nucleophile->Desired_Product SN2 Attack C_alkylation C-Alkylation (for Phenols) Nucleophile->C_alkylation Ambident Attack This compound This compound This compound->Desired_Product Elimination Elimination (E2) This compound->Elimination Base Induced Hydrolysis Hydrolysis This compound->Hydrolysis H2O/Base Over_alkylation Over-alkylation (for Amines) Desired_Product->Over_alkylation Further Reaction Side_Products Side Products Over_alkylation->Side_Products C_alkylation->Side_Products Elimination->Side_Products Hydrolysis->Side_Products

Caption: Main and side reaction pathways in this compound alkylation.

Troubleshooting_Workflow start Low Yield or Mixture of Products q1 What is your nucleophile? start->q1 amine Amine q1->amine Amine phenol Phenol q1->phenol Phenol other Other (Thiol, Carbanion) q1->other Other q_amine Mixture of mono- and di-alkylated products? amine->q_amine q_phenol Mixture of O- and C- alkylated products? phenol->q_phenol q_other Observing vinyl acetate? other->q_other sol_amine_yes Use excess amine. Slowly add alkylating agent. q_amine->sol_amine_yes Yes sol_amine_no Check for elimination (E2) or hydrolysis. q_amine->sol_amine_no No sol_phenol_yes Use polar aprotic solvent (DMF). Use K2CO3 or Cs2CO3. Lower reaction temperature. q_phenol->sol_phenol_yes Yes sol_phenol_no Check for elimination (E2) or hydrolysis. q_phenol->sol_phenol_no No sol_other_yes Use a weaker base. Lower reaction temperature. q_other->sol_other_yes Yes sol_other_no Check for hydrolysis or reagent quality. q_other->sol_other_no No

Caption: Troubleshooting workflow for this compound alkylation issues.

References

Technical Support Center: Purification of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 2-Bromoethyl acetate by distillation, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is dark or has a yellowish tint. What is the cause and how can I fix it?

A1: A yellowish or dark color can indicate the presence of impurities from side reactions, residual bromine, or product degradation.[1] Exposure to light can also cause a yellowish tint.[1]

  • Troubleshooting:

    • Pre-treatment: Before distillation, consider washing the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize acidic impurities, followed by a wash with water or brine.[1] For significant color, adding small amounts of sodium bisulfite and sodium carbonate before distillation can help minimize color formation.[2]

    • Storage: Ensure the purified product is stored in a dark, cool place to prevent degradation.[1]

Q2: After distillation, my NMR spectrum shows a broad peak around 10-12 ppm. What is this impurity?

A2: A broad peak in this region is characteristic of a carboxylic acid proton, indicating the presence of residual acetic acid.[1] This can be due to incomplete reaction or hydrolysis of the ester.

  • Troubleshooting: Improve the pre-distillation work-up. Wash the crude product dissolved in an organic solvent (like diethyl ether) with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes and removes the acidic impurity. Follow with a water or brine wash before drying.[1]

Q3: The distillation is very slow, or I am not getting any distillate at the expected temperature and pressure. What's wrong?

A3: This typically points to an issue with the vacuum system or heating.

  • Troubleshooting:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Use appropriate grease for ground glass joints.

    • Verify Vacuum Pump Performance: Check the pump's oil level and condition. Ensure the vacuum tubing is intact and not collapsed. Measure the vacuum level with a manometer to confirm it matches the protocol's requirements.

    • Monitor Temperature: Ensure your heating mantle or oil bath is reaching and maintaining the target temperature. The pot temperature will need to be significantly higher than the boiling point of the substance at that pressure.

    • Ensure Proper Insulation: Insulating the distillation column (e.g., with glass wool or aluminum foil) can help maintain the temperature gradient needed for efficient distillation, especially with higher boiling point compounds.

Q4: My product seems to be decomposing in the distillation pot. How can I prevent this?

A4: this compound can decompose at high temperatures. Its atmospheric boiling point is approximately 159°C, which can be high enough to cause degradation.[3][4][5]

  • Troubleshooting:

    • Use Vacuum Distillation: Distillation under reduced pressure is crucial as it significantly lowers the boiling point, minimizing the risk of thermal decomposition.[2][6] For example, the boiling point is approximately 80°C at 70 mmHg and 56-60°C at 14-16 mmHg.[2][6][7]

    • Avoid Overheating: Do not heat the distillation flask excessively. Set the bath temperature only 20-30°C higher than the vapor temperature of the desired fraction.

Q5: My yield is very low. Where could the product have been lost?

A5: Low yield can result from several factors including an incomplete initial reaction, losses during work-up, or inefficient distillation.

  • Troubleshooting:

    • Work-up Losses: Be careful during aqueous washes in the separatory funnel to allow for complete phase separation and avoid discarding the organic layer.

    • Distillation Inefficiency: If using fractional distillation for high purity, ensure the column is packed and insulated correctly for optimal separation.[8] A simple distillation might not be sufficient if impurities have close boiling points.

    • Premature Fraction Collection: You may be collecting a forerun containing lower-boiling impurities. Ensure the head temperature has stabilized at the expected boiling point for pure this compound before collecting the main fraction.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₄H₇BrO₂[3][9]
Molecular Weight 167.00 g/mol [3][9]
Appearance Colorless to pale yellow liquid[3][10]
Density 1.514 g/mL at 25 °C[3][5][11]
Melting Point -14 to -13.8 °C[3][4][5][11][12]
Refractive Index (n20/D) 1.455[3][5][11]

Table 2: Boiling Point of this compound at Various Pressures

PressureBoiling PointCitations
Atmospheric (760 mmHg) 159 °C[3][4][5][11]
70 mmHg ~80 °C[2][6]
20 mmHg ~62 °C (head temperature)[6]
14-16 mmHg 56-60 °C[7]

Experimental Protocols

Protocol 1: Purification of Crude this compound by Vacuum Distillation

This protocol outlines the necessary steps for purifying crude this compound, including an initial extractive work-up to remove common impurities.

1. Safety Precautions:

  • This compound is a lachrymator and is irritating to the eyes, skin, and respiratory system.[13] All steps must be performed in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

2. Extractive Work-up (Pre-distillation):

  • Dissolution: Transfer the crude this compound to a separatory funnel. Dilute the crude product with an equal volume of a water-immiscible organic solvent like diethyl ether or ethyl acetate to facilitate phase separation.

  • Acid Removal: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.[1] Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding bicarbonate solution until effervescence ceases. This step neutralizes and removes acidic impurities like acetic acid and HBr.[1]

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with water (1-2 times) and then once with a saturated sodium chloride (brine) solution to remove residual salts and water-soluble impurities.[1][14]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent such as anhydrous sodium sulfate or calcium chloride.[1][7][14] Allow it to stand for 15-20 minutes with occasional swirling.

  • Solvent Removal: Filter the dried solution to remove the drying agent. Remove the bulk of the low-boiling organic solvent using a rotary evaporator.

3. Vacuum Distillation:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. A short path or Vigreux column is recommended.[14] Ensure all glass joints are clean and properly greased.

  • Fractionation: Add the concentrated crude product and a few boiling chips or a magnetic stir bar to the distillation flask. Begin heating the flask gently in an oil bath or with a heating mantle.

  • Vacuum Application: Slowly and carefully apply vacuum to the system.

  • Collection: Collect any low-boiling forerun in a separate receiving flask. Once the vapor temperature stabilizes at the expected boiling point for this compound at your system's pressure (refer to Table 2), switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to rise or drop sharply, or when only a small residue remains in the distillation flask. Release the vacuum before turning off the cooling water and heat source.

Visualizations

TroubleshootingWorkflow Start Distillation Problem Observed Problem_Color Product Discoloration (Yellow/Dark) Start->Problem_Color Problem_Vacuum Poor/No Distillate (Slow Distillation) Start->Problem_Vacuum Problem_Yield Low Final Yield Start->Problem_Yield Problem_Decomp Decomposition in Pot Start->Problem_Decomp Sol_Color_Wash Action: Pre-wash with NaHCO3 / NaHSO3 Problem_Color->Sol_Color_Wash Sol_Vacuum_Check Action: Check all seals and joints for leaks Problem_Vacuum->Sol_Vacuum_Check Sol_Yield_Workup Action: Review work-up procedure for losses Problem_Yield->Sol_Yield_Workup Sol_Yield_Fraction Action: Ensure head temp is stable before collection Problem_Yield->Sol_Yield_Fraction Sol_Decomp_Pressure Action: Use or improve vacuum to lower BP Problem_Decomp->Sol_Decomp_Pressure Sol_Color_Store Action: Store final product in a dark, cool place Sol_Color_Wash->Sol_Color_Store Sol_Vacuum_Pump Action: Verify pump oil and vacuum level Sol_Vacuum_Check->Sol_Vacuum_Pump Sol_Decomp_Temp Action: Reduce heating bath temperature Sol_Decomp_Pressure->Sol_Decomp_Temp ExperimentalWorkflow cluster_pre_dist Pre-Distillation Work-up cluster_dist Vacuum Distillation Crude Crude 2-Bromoethyl Acetate Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_Bicarb Wash with NaHCO3 (aq) to remove acid Dissolve->Wash_Bicarb Wash_Brine Wash with H2O/Brine Wash_Bicarb->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Distill Fractional Distillation under Vacuum Concentrate->Distill Forerun Forerun (Impurities) Distill->Forerun Product Pure 2-Bromoethyl Acetate Distill->Product Residue High-Boiling Residue Distill->Residue

References

Technical Support Center: Purification of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2-bromoethyl acetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities in crude this compound typically originate from unreacted starting materials, side reactions, or product degradation. These can include:

  • Unreacted Starting Materials: Acetic acid, ethylene glycol, and hydrogen bromide are common starting materials that may remain.

  • Reaction Byproducts: Bromoethanol is a significant byproduct that can form during the synthesis. Water is also a common byproduct of esterification reactions.

  • Hydrolysis Products: this compound can hydrolyze back to acetic acid and 2-bromoethanol, particularly if moisture is present.

  • Residual Catalysts: If an acid catalyst such as sulfuric acid is used, it will be present in the crude product.

Q2: What is the general strategy for purifying crude this compound?

A2: A robust and widely used purification strategy involves a multi-step approach. First, an aqueous wash with a mild base is performed to remove acidic impurities. This is followed by drying the organic phase and, finally, purification by fractional distillation under reduced pressure to separate the desired product from other volatile and non-volatile impurities. For very high purity requirements or small-scale purifications, flash column chromatography can be employed.

Q3: How can I monitor the purity of my this compound during and after purification?

A3: The most common and effective analytical techniques for monitoring purity are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Gas Chromatography (GC): GC is an excellent method for quantifying the purity of this compound and detecting volatile impurities. By comparing the peak area of the product to the total area of all peaks, a percentage purity can be determined. For example, a crude mixture might show 92% this compound and 8% bromoethanol by GC area percentage.[1]

  • NMR Spectroscopy: ¹H NMR spectroscopy is very useful for identifying specific impurities. For instance, a broad singlet peak around 10-12 ppm is characteristic of a carboxylic acid proton, indicating the presence of residual acetic acid.

Q4: My purified this compound has a yellowish tint. What is the cause and how can I fix it?

A4: A yellowish color can be due to the presence of trace impurities or slight decomposition of the product. Some bromoalkanes are known to develop a yellow color upon exposure to light. If the product is pure by GC and NMR analysis, the color is likely not a significant issue for many applications. However, if higher purity is required, passing the material through a short plug of silica gel or activated carbon can sometimes remove the colored impurities. Proper storage in a dark, cool, and inert atmosphere is also recommended to prevent discoloration.

Troubleshooting Guides

Issue 1: Presence of Acidic Impurities After Initial Purification
  • Symptom: The organic layer has a low pH when tested with litmus paper, or a broad peak is observed between 10-12 ppm in the ¹H NMR spectrum.

  • Cause: Incomplete neutralization and removal of acidic starting materials (acetic acid, hydrogen bromide) or byproducts (bromoacetic acid).

  • Solution:

    • Repeat Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Vigorous Mixing: Ensure thorough mixing in the separatory funnel to allow the base to react with all acidic components. Vent the funnel frequently to release any pressure buildup from CO₂ evolution.

    • Check pH: After washing, test the pH of the aqueous layer to confirm it is neutral or slightly basic.

    • Brine Wash: Follow the basic wash with a wash using a saturated aqueous sodium chloride (brine) solution to help remove residual water and dissolved inorganic salts.

Issue 2: Emulsion Formation During Aqueous Washing
  • Symptom: A milky or cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.

  • Cause: The presence of surfactants or finely divided particulate matter can stabilize droplets of one liquid within the other. Vigorous shaking can also contribute to emulsion formation.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Add Brine: Add a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Allow to Stand: Let the separatory funnel stand undisturbed for a period. Sometimes, the layers will separate on their own with time.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsified layer.

    • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Issue 3: Co-distillation of Impurities with the Product
  • Symptom: The distilled this compound is still contaminated with impurities having similar boiling points, such as bromoethanol.

  • Cause: Inefficient fractional distillation setup or the presence of an azeotrope.

  • Solutions:

    • Improve Distillation Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

    • Slow Distillation Rate: Distill the mixture slowly to allow for proper equilibrium to be established on each theoretical plate.

    • Optimize Vacuum: Adjust the vacuum level to maximize the boiling point difference between this compound and the impurity.

    • Chemical Conversion: In some synthetic procedures, acetic anhydride is added to the crude mixture before distillation to convert any remaining bromoethanol into the desired this compound, thus eliminating the closely boiling impurity.[1]

Data Presentation

The following table summarizes the expected purity of this compound at different stages of a typical purification process. The values are representative and can vary depending on the initial reaction conditions and the specific techniques employed.

Purification StageKey Impurities PresentTypical Purity (% by GC Area)
Crude Reaction Mixture Acetic acid, bromoethanol, water, residual catalyst85 - 92%
After Aqueous Wash Bromoethanol, residual water90 - 95%
After Fractional Distillation Trace volatile impurities> 98%
After Flash Chromatography Minimal to none> 99%

Experimental Protocols

Protocol 1: Purification by Aqueous Wash and Drying
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate (typically 2-3 volumes of solvent per volume of crude product).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of appropriate size.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release the pressure from CO₂ evolution. Drain the lower aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining salts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Filtration: Filter the solution to remove the drying agent. The resulting filtrate contains the partially purified this compound in the organic solvent.

Protocol 2: Purification by Fractional Distillation
  • Solvent Removal: If the product from the aqueous wash is in a solvent, remove the bulk of the solvent using a rotary evaporator.

  • Apparatus Setup: Assemble a fractional distillation apparatus. It is crucial to use a fractionating column between the distillation flask and the condenser to ensure good separation. Insulate the column with glass wool or aluminum foil to maintain thermal equilibrium.

  • Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. Discard any initial low-boiling fractions, which may contain residual solvent or water. Collect the fraction that distills at the boiling point of this compound at the given pressure (e.g., approximately 56-60 °C at 14-16 mmHg).[2]

  • Purity Analysis: Analyze the collected fractions by GC or NMR to confirm their purity.

Protocol 3: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is often a good starting point. The ideal solvent system should provide good separation between this compound and any impurities.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude or partially purified this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. Positive pressure (using air or nitrogen) can be applied to speed up the elution process.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Visualizations

PurificationWorkflow crude Crude 2-Bromoethyl Acetate Reaction Mixture dissolve Dissolve in Organic Solvent crude->dissolve wash Aqueous Wash (NaHCO3, Brine) dissolve->wash Removes acidic impurities & water dry Dry with Anhydrous Na2SO4 wash->dry filter Filter dry->filter rotovap Solvent Removal (Rotary Evaporator) filter->rotovap distill Fractional Distillation (High Purity) rotovap->distill chromatography Flash Column Chromatography (Very High Purity) rotovap->chromatography Alternative pure_product Pure 2-Bromoethyl Acetate distill->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Problem Encountered During Purification acidic_impurity Acidic Impurity Detected? (Low pH, NMR peak at 10-12 ppm) start->acidic_impurity emulsion Emulsion Formed During Washing? start->emulsion distillation_issue Impurity Co-distills with Product? start->distillation_issue acidic_impurity->emulsion No repeat_wash Repeat NaHCO3 Wash acidic_impurity->repeat_wash Yes emulsion->distillation_issue No add_brine Add Saturated Brine emulsion->add_brine Yes improve_distillation Improve Distillation Efficiency (Longer column, slower rate) distillation_issue->improve_distillation Yes check_purity Re-analyze Purity (GC, NMR) distillation_issue->check_purity No repeat_wash->check_purity add_brine->check_purity improve_distillation->check_purity

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Reactions of 2-Bromoethyl Acetate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, FAQs, and experimental protocols to optimize the N-alkylation of primary amines with 2-bromoethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting this compound with a primary amine?

A1: The primary reaction is an N-alkylation, a type of nucleophilic substitution where the amine's nitrogen atom attacks the carbon bonded to the bromine. This forms a new carbon-nitrogen bond, resulting in a secondary amine, specifically an N-(2-acetoxyethyl)amine. It is important to note that this is not an amide formation reaction.[1]

Q2: My reaction is producing a mixture of products, including di- and tri-alkylated species. Why is this happening?

A2: This phenomenon, known as over-alkylation, is the most common challenge in this synthesis.[2] The secondary amine product formed after the first alkylation is often more nucleophilic than the starting primary amine.[3][4] This increased reactivity makes it compete with the primary amine for the remaining this compound, leading to the formation of a tertiary amine. This tertiary amine can further react to form a quaternary ammonium salt, resulting in a complex product mixture that is difficult to separate.[4]

Q3: How can I control or minimize over-alkylation to favor the mono-alkylated product?

A3: Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Stoichiometry Control: Use a large excess of the primary amine relative to the this compound.[2] This statistically increases the likelihood of the alkylating agent reacting with the more abundant primary amine.

  • Slow Addition: Add the this compound to the reaction mixture slowly, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the probability of the secondary amine product reacting further.[2]

  • Lower Temperature: Conducting the reaction at a lower temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[3]

  • Competitive Protonation: By using the hydrobromide salt of the primary amine and a carefully selected base, it's possible to maintain a low concentration of the free primary amine. The secondary amine product, being more basic, will remain protonated and thus non-nucleophilic, preventing further reaction.[5]

Q4: My reaction is very slow or shows no conversion. What are the potential causes?

A4: Low or no conversion can stem from several factors:

  • Insoluble Reagents: The base (e.g., potassium carbonate) or the amine starting material may not be sufficiently soluble in the chosen solvent, such as acetone or acetonitrile.[6] Consider switching to a more polar aprotic solvent like DMF or DMSO.[5][6]

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate. However, be aware that higher temperatures can also promote over-alkylation.[7]

  • Poor Leaving Group: While bromide is a good leaving group, reaction rates can be slow. Adding a catalytic amount of sodium or potassium iodide can convert the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the reaction.[6]

  • Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can impede the reaction rate.[2]

Q5: What are the best choices for solvents and bases?

A5: The optimal choice depends on the specific substrates and desired outcome.

  • Solvents: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective as they can accelerate SN2 reactions.[3][5] Acetone is also commonly used.[8] Ensure the solvent is anhydrous to prevent potential side reactions like ester hydrolysis.

  • Bases: A base is required to neutralize the hydrobromic acid (HBr) generated. Inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are common.[1] Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) can also be used, especially if the starting materials are sensitive to stronger, more basic conditions. The solubility of the base in the reaction solvent is a critical factor.[6]

Q6: I'm concerned about the stability of the acetate ester group. Can it be hydrolyzed during the reaction or workup?

A6: Yes, the ester group is susceptible to hydrolysis under either strong acidic or basic conditions, particularly in the presence of water. To prevent this, use anhydrous solvents and mild, non-nucleophilic bases. During the workup, avoid prolonged exposure to strong acids or bases. If an aqueous wash is necessary, use neutral or mildly basic solutions like saturated sodium bicarbonate, and perform the extraction promptly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Low reaction temperature.2. Poor solubility of amine or base in the solvent.[6]3. Insufficiently reactive alkylating agent.4. Steric hindrance on substrates.[2]1. Gradually increase temperature, monitoring for side product formation.2. Switch to a more polar aprotic solvent (e.g., DMF, DMSO).[5]3. Add a catalytic amount of potassium iodide (KI).[6]4. Increase reaction time or consider a less sterically hindered analogue if possible.
Significant Over-alkylation 1. The secondary amine product is more nucleophilic than the primary amine.[3][4]2. Stoichiometry is close to 1:1.3. High concentration of alkylating agent.4. High reaction temperature.1. Use a large excess (3-10 equivalents) of the primary amine.2. Add this compound slowly to the amine solution.[2]3. Lower the reaction temperature.[3]4. Consider using a protecting group strategy if selectivity remains poor.
Ester Hydrolysis 1. Presence of water in the reaction.2. Use of a strong, nucleophilic base (e.g., NaOH, KOH).3. Harsh acidic or basic conditions during workup.[1]1. Use anhydrous solvents and reagents.2. Use a non-nucleophilic base like K₂CO₃, NaHCO₃, or DIPEA.3. Perform aqueous workup quickly with mild solutions (e.g., saturated NaHCO₃, brine) and avoid extreme pH.
Difficult Product Purification 1. Product mixture contains starting materials and multiple alkylated species with similar polarities.[7]2. Basic amine product streaks on silica gel column.3. Product is an oil and cannot be recrystallized.1. Optimize reaction conditions to maximize the yield of the desired product.2. For column chromatography, add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent to prevent streaking.3. Attempt purification via acid-base extraction or try to form a crystalline salt (e.g., hydrochloride) for recrystallization.[7]

Data Presentation

Table 1: Effect of Stoichiometry on Product Selectivity (Illustrative)

This table illustrates how increasing the excess of the primary amine can suppress the formation of the undesired dialkylated product.

EntryMolar Ratio (Primary Amine : Bromoacetate)Mono-alkylation Product (%)Di-alkylation Product (%)Unreacted Amine (%)
11 : 145355
23 : 1751560
35 : 188580
410 : 1>95<2>90

Note: Values are representative and will vary based on the specific amine and reaction conditions.

Table 2: Comparison of Common Reaction Conditions
ParameterOption 1Option 2Option 3Considerations
Solvent Acetonitrile (ACN)Dimethylformamide (DMF)AcetoneACN and DMF offer good solubility for many reagents.[5] DMF can be difficult to remove. Acetone is a good starting point but may have solubility issues.[6]
Base K₂CO₃NaHCO₃DIPEA (Hünig's base)K₂CO₃ is a strong, inexpensive base but has limited solubility in some solvents.[6] NaHCO₃ is milder. DIPEA is a non-nucleophilic liquid base, useful for sensitive substrates.
Temperature Room Temp (20-25 °C)Moderate Heat (50-60 °C)High Heat (80-100 °C)Start at room temperature. Increase heat to improve rate but monitor closely for over-alkylation.[3]
Additive NoneKI (catalytic)NoneKI can significantly accelerate the reaction, especially for less reactive systems.[6]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation using Excess Amine
  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add the primary amine (5.0 eq.) and an anhydrous solvent (e.g., acetonitrile, to make a 0.5 M solution with respect to the limiting reagent).

  • Add a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq.).

  • Stir the suspension for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirring amine suspension over 30-60 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Rinse the solid with a small amount of solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Protocol 2: Purification via Column Chromatography
  • Prepare a silica gel column using an appropriate eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • To prevent product streaking on the acidic silica, add 0.5-1% triethylamine or concentrated ammonium hydroxide to the eluent mixture.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-acetoxyethyl)amine.

Visualizations

Reaction Pathway

ReactionPathway RNH2 Primary Amine (R-NH₂) SecondaryAmine Secondary Amine (Mono-alkylation) RNH2->SecondaryAmine + Bromoacetate (Desired Reaction) Bromoacetate This compound TertiaryAmine Tertiary Amine (Di-alkylation) SecondaryAmine->TertiaryAmine + Bromoacetate (Over-alkylation) QuatSalt Quaternary Salt (Tri-alkylation) TertiaryAmine->QuatSalt + Bromoacetate (Over-alkylation)

Caption: Reaction pathway for N-alkylation and subsequent over-alkylation.

Experimental Workflow

Workflow start Define Goal: Mono-alkylation conditions Select Initial Conditions (Excess Amine, RT, ACN, K₂CO₃) start->conditions test Run Small-Scale Test Reaction (0.5 mmol) conditions->test analyze Analyze Results (TLC / LC-MS) test->analyze decision Desired Selectivity? analyze->decision optimize Optimize Variable (↑ Amine eq., ↓ Temp, Slow Addition) decision->optimize No   scaleup Purify and Scale-Up Reaction decision->scaleup  Yes optimize->test

Caption: A typical workflow for optimizing the mono-alkylation reaction.

Troubleshooting Logic

Troubleshooting start Low Yield of Desired Product q1 Significant Starting Material Remaining? start->q1 cause1 Cause: Low Reactivity • Low Temp • Reagent Insolubility q1->cause1 Yes q2 Major Side Products Observed? q1->q2 No solution1 Solution: • Increase Temp • Change Solvent (DMF) • Add cat. KI cause1->solution1 end Re-run Optimized Reaction solution1->end cause2 Cause: Over-alkylation q2->cause2 Yes q2->end No (Other issues) solution2 Solution: • Increase Amine eq. • Lower Temp • Slow Bromoacetate Addition cause2->solution2 solution2->end

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Troubleshooting Reactions with 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving 2-Bromoethyl acetate, with a focus on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound, and how does this influence reaction setup?

A1: this compound is a primary alkyl halide, meaning it primarily reacts via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This mechanism involves the direct attack of a nucleophile on the carbon atom bonded to the bromine, which is a good leaving group.[2] The reaction rate is dependent on the concentration of both the this compound and the nucleophile.[1] Therefore, to favor a high conversion rate, it is crucial to optimize the nucleophile's reactivity and the overall reaction conditions to support the SN2 pathway.

Q2: What are the main competing side reactions that can lead to low yields?

A2: The primary side reactions that can reduce the yield of the desired product include:

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze, especially under basic conditions, to form 2-bromoethanol and acetate.[3] The ester linkage itself can also be cleaved under strong acidic or basic conditions.

  • Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur to form vinyl acetate, although this is generally less favored for primary halides compared to secondary or tertiary ones.

  • Over-alkylation: With certain nucleophiles, particularly primary or secondary amines, the product of the initial alkylation can react further with this compound, leading to the formation of di- or poly-alkylated species.[4]

Q3: How pure does my this compound need to be?

A3: The purity of this compound is critical for achieving high conversion rates. Common impurities, such as acetic anhydride or residual acids from its synthesis, can interfere with the desired reaction.[5] It is recommended to use this compound with a purity of 97% or higher. If you suspect impurities, purification by distillation may be necessary.

Troubleshooting Guides for Low Conversion Rates

Issue 1: The reaction is sluggish or stalls, with significant starting material remaining.

This is a common issue and can often be resolved by systematically evaluating the core components of the reaction.

Troubleshooting Steps:

  • Evaluate the Nucleophile: The strength of the nucleophile is a key factor in SN2 reactions.

    • Anionic Nucleophiles: Negatively charged nucleophiles (e.g., alkoxides, phenoxides, thiolates) are generally more reactive than their neutral counterparts.[6]

    • Basicity vs. Nucleophilicity: While related, basicity and nucleophilicity are not the same. For example, in a polar protic solvent, iodide (I⁻) is a better nucleophile than fluoride (F⁻), even though fluoride is more basic.[7]

    • Steric Hindrance: Bulky nucleophiles can significantly slow down the reaction rate due to steric hindrance.[8]

  • Optimize the Base: If your nucleophile requires deprotonation before it can react, the choice and handling of the base are crucial.

    • Base Strength: The base must be strong enough to fully deprotonate the nucleophile. A general rule is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile.

    • Base Degradation: Many strong bases (e.g., sodium hydride, alkoxides) are sensitive to moisture and air. Ensure your base is fresh and handled under anhydrous conditions.

  • Re-evaluate the Solvent: The solvent plays a critical role in SN2 reactions by solvating the ions.

    • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions.[9][10] They can solvate the cation (e.g., K⁺, Na⁺) while leaving the anionic nucleophile "naked" and highly reactive.[11]

    • Polar Protic Solvents Should Be Avoided: Solvents like water, methanol, and ethanol can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[7][12] This will significantly slow down the reaction.

  • Increase the Temperature: If the reaction is slow at room temperature, gently heating the reaction mixture can increase the rate. However, be cautious, as excessive heat can promote side reactions like elimination or decomposition. Monitor the reaction by TLC or GC to find the optimal temperature.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables provide an illustrative overview of how different reaction parameters can influence the yield of a typical SN2 reaction with this compound. Note: These are representative values and actual results will vary depending on the specific substrates and conditions.

Table 1: Effect of Solvent on Reaction Yield

SolventSolvent TypeExpected Relative RateIllustrative Yield (%)
DMFPolar AproticVery Fast85-95%
AcetonitrilePolar AproticFast75-85%
AcetonePolar AproticModerate60-75%
EthanolPolar ProticSlow20-40%
WaterPolar ProticVery Slow<10%

Table 2: Effect of Base on N-Alkylation of a Primary Amine

BaseStrengthSteric HindranceExpected SelectivityIllustrative Yield of Mono-alkylated Product (%)
K₂CO₃ModerateLowGood70-85%
NaHStrongLowModerate (risk of over-alkylation)50-70%
TriethylamineWeakModerateGood65-80%
DBUStrongHighModerate (risk of elimination)40-60%

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol outlines a general method for the O-alkylation of a phenol using this compound.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a general method for the mono-N-alkylation of a primary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Heat the mixture to reflux.

  • Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Continue to reflux the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Conversion start Low Conversion Rate Observed check_reagents 1. Check Reagent Quality start->check_reagents reagent_purity Purity of this compound? (>97%) check_reagents->reagent_purity Is reagent pure? check_conditions 2. Evaluate Reaction Conditions solvent_choice Solvent Choice? (Polar Aprotic: DMF, MeCN, DMSO) check_conditions->solvent_choice check_side_reactions 3. Investigate Side Reactions hydrolysis Evidence of Hydrolysis? (Run under inert, anhydrous conditions) check_side_reactions->hydrolysis solution Improved Conversion reagent_purity->solution No, purify/replace nucleophile_activity Nucleophile Reactivity? (Strong, not hindered) reagent_purity->nucleophile_activity Yes nucleophile_activity->solution No, choose stronger/ less hindered Nu⁻ base_quality Base Quality? (Anhydrous, sufficient strength) nucleophile_activity->base_quality Yes base_quality->check_conditions Yes base_quality->solution No, use fresh/stronger base solvent_choice->solution Incorrect, change solvent temperature Reaction Temperature? (Optimize: not too high/low) solvent_choice->temperature Correct temperature->solution Suboptimal, adjust T concentration Concentration? (Not too dilute) temperature->concentration Optimal concentration->check_side_reactions Optimal concentration->solution Suboptimal, adjust conc. over_alkylation Evidence of Over-alkylation? (Adjust stoichiometry, use excess nucleophile) hydrolysis->over_alkylation over_alkylation->solution

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental_Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Nucleophile/Substrate & Anhydrous Solvent add_base 2. Add Base (if required) setup->add_base add_reagent 3. Add this compound add_base->add_reagent heat 4. Heat to Optimal Temperature add_reagent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Quench & Extract monitor->quench dry 7. Dry & Concentrate quench->dry purify 8. Purify by Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for alkylation reactions.

References

Stability of 2-Bromoethyl acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-bromoethyl acetate under various experimental conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile building block used in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity stems from the presence of both an ester functional group and a bromine atom, making it a useful alkylating agent.

Q2: What are the expected degradation products of this compound in aqueous solutions?

Under both acidic and basic conditions, this compound is expected to undergo hydrolysis of the ester bond to yield 2-bromoethanol and acetic acid.

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly dependent on pH. Like most esters, it is most stable in a neutral to slightly acidic pH range. The rate of hydrolysis increases significantly under both strongly acidic and, particularly, strongly basic conditions.

Q4: What are the typical storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry place, under an inert atmosphere, and protected from moisture.[1] Recommended storage is typically at 2-8°C in a refrigerator.[1]

Q5: Can I use this compound in aqueous reaction mixtures?

While this compound has limited solubility in water, it can be used in aqueous reaction mixtures, often with a co-solvent to improve solubility.[2] However, users should be aware of the potential for hydrolysis, especially if the reaction is run at a low or high pH, or for an extended period. Monitoring the reaction for the formation of 2-bromoethanol is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield in a reaction where this compound is a reactant. Degradation of this compound due to acidic or basic reaction conditions.- Buffer the reaction mixture to a neutral or slightly acidic pH if the reaction chemistry allows. - Minimize reaction time and temperature. - Analyze the starting material for purity and the reaction mixture for the presence of 2-bromoethanol.
Appearance of an unexpected impurity peak corresponding to 2-bromoethanol in my chromatogram. Hydrolysis of this compound in the sample vial or during analysis.- Ensure the sample diluent is at a neutral pH. - Analyze samples as quickly as possible after preparation. - If using an aqueous mobile phase for HPLC, ensure it is buffered to a pH where this compound is stable.
Inconsistent results in bioassays. The active compound, this compound, may be degrading in the assay medium.- Assess the stability of this compound in the specific bioassay buffer and at the incubation temperature. - Consider using a freshly prepared solution of this compound for each experiment.
Discoloration of this compound upon storage. Potential degradation or presence of impurities.- Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere). - Re-analyze the purity of the material before use.

Stability Data

The rate of hydrolysis of this compound is significantly influenced by pH. The table below summarizes the estimated kinetic data for the hydrolysis of this compound at 25°C.

pHPredominant MechanismApparent First-Order Rate Constant (k_obs, s⁻¹)Half-life (t½)
1.0Acid-Catalyzed Hydrolysis1.5 x 10⁻⁶~5.4 days
3.0Acid-Catalyzed & Neutral Hydrolysis2.0 x 10⁻⁷~40 days
5.0Neutral Hydrolysis1.0 x 10⁻⁷~80 days
7.0Neutral & Base-Catalyzed Hydrolysis2.5 x 10⁻⁷~32 days
9.0Base-Catalyzed Hydrolysis2.5 x 10⁻⁵~7.7 hours
11.0Base-Catalyzed Hydrolysis2.5 x 10⁻³~4.6 minutes
13.0Base-Catalyzed Hydrolysis2.5 x 10⁻¹~2.8 seconds

Note: The above data are estimates based on the hydrolysis of similar halogenated esters and are intended for illustrative purposes. Actual rates should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Phosphate or acetate buffer solutions (pH 3, 5, 7)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To separate vials, add an aliquot of the stock solution to 0.1 N HCl and 1 N HCl to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solutions at 60°C and room temperature.

    • Base Hydrolysis:

      • To separate vials, add an aliquot of the stock solution to 0.1 N NaOH and 1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solutions at room temperature.

    • Neutral/Buffered Hydrolysis:

      • To separate vials, add an aliquot of the stock solution to buffer solutions of pH 3, 5, and 7 to achieve a final concentration of approximately 100 µg/mL.

      • Incubate the solutions at 60°C.

  • Time Points: Withdraw aliquots from each solution at initial (t=0), 2, 4, 8, and 24 hours. For the 1 N NaOH solution, shorter time points (e.g., 5, 15, 30, 60 minutes) will be necessary.

  • Sample Preparation for Analysis:

    • For acidic and neutral samples, withdraw an aliquot and, if necessary, neutralize with an appropriate base before diluting with the mobile phase to a suitable concentration for analysis.

    • For basic samples, withdraw an aliquot and immediately neutralize with an appropriate acid before diluting with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the separation and quantification of this compound and its primary degradation product, 2-bromoethanol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the separation of the parent compound from its degradation products generated during the forced degradation study.

Visualizations

Hydrolysis of this compound

The following diagrams illustrate the chemical pathways for the hydrolysis of this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis 2-BEA_H This compound Protonated_Ester Protonated Ester 2-BEA_H->Protonated_Ester + H⁺ Tetrahedral_Intermediate_H Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_H + H₂O Products_H 2-Bromoethanol + Acetic Acid Tetrahedral_Intermediate_H->Products_H - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_base Base-Catalyzed Hydrolysis (Saponification) 2-BEA_OH This compound Tetrahedral_Intermediate_OH Tetrahedral Intermediate 2-BEA_OH->Tetrahedral_Intermediate_OH + OH⁻ Products_OH 2-Bromoethanol + Acetate Tetrahedral_Intermediate_OH->Products_OH

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Study

This diagram outlines the logical flow of a forced degradation study for this compound.

G Start Prepare Stock Solution of this compound Stress Expose to Stress Conditions (Acid, Base, Neutral pH) Start->Stress Sample Collect Samples at Defined Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Data Quantify Degradation and Determine Rate Constants Analyze->Data End Assess Stability Profile Data->End

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: 2-Bromoethyl Acetate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of 2-Bromoethyl acetate to prevent its degradation. While concerns about polymerization are understandable, the primary stability issue for this compound is hydrolysis. This guide offers troubleshooting advice and frequently asked questions to ensure the quality and integrity of your this compound during storage.

Frequently Asked Questions (FAQs)

Q1: Is polymerization a significant concern for this compound during storage?

A1: While many organic compounds can undergo polymerization, self-polymerization is not a typical degradation pathway for this compound under standard storage conditions. The molecule lacks the typical structural features, such as a vinyl group, that make compounds susceptible to radical polymerization. The primary concern for the stability of this compound is its susceptibility to hydrolysis.

Q2: What is hydrolysis and how does it affect this compound?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. In the case of this compound, water can react with the ester linkage, leading to the formation of acetic acid and 2-bromoethanol. Furthermore, 2-bromoethanol can potentially degrade further to produce hydrobromic acid (HBr). The presence of these acidic byproducts can alter the pH of the material and may interfere with sensitive experiments.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture. The container should be tightly sealed to avoid the ingress of atmospheric water.

Q4: Can I use inhibitors to prevent the degradation of this compound?

A4: While specific inhibitors for this compound are not commonly added by manufacturers, general strategies to prevent hydrolysis are effective. The most critical factor is the strict exclusion of water. For applications where trace amounts of acidity are a concern, the addition of a non-reactive acid scavenger on a small scale could be considered, but this should be carefully evaluated for compatibility with the intended use.

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation include a change in color (developing a yellow or brownish tint), a pungent acidic odor (due to acetic acid and HBr), or a noticeable change in pH. For a more quantitative assessment, analytical techniques such as titration to determine acidity, Karl Fischer titration for water content, or Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling can be employed.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Color Change (Colorless to Yellow/Brown) Hydrolysis leading to the formation of impurities.1. Perform a quality control check (e.g., acidity titration). 2. If acidity is high, consider purification by distillation or disposal. 3. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container.
Pungent, Acidic Odor Formation of acetic acid and hydrobromic acid due to hydrolysis.1. Handle the material in a well-ventilated fume hood. 2. Confirm acidity with a pH test or titration. 3. If confirmed, the material may not be suitable for sensitive applications.
Inconsistent Experimental Results Presence of impurities (acetic acid, 2-bromoethanol) affecting the reaction.1. Analyze the starting material for purity using GC-MS. 2. Perform a Karl Fischer titration to check for excessive water content. 3. If impurities are detected, purify the reagent or use a fresh batch.
Visible Precipitate or Cloudiness Potential formation of insoluble degradation products or reaction with contaminants.1. Do not use the material. 2. Dispose of the material according to your institution's safety guidelines. 3. Review storage and handling procedures to prevent contamination.

Experimental Protocols

Protocol 1: Determination of Acidity by Titration

This method quantifies the acidic impurities (acetic acid and HBr) that result from hydrolysis.

Materials:

  • This compound sample

  • Ethanol (neutral, anhydrous)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Burette, flask, and magnetic stirrer

Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a clean, dry flask.

  • Add 50 mL of neutral, anhydrous ethanol and a few drops of phenolphthalein indicator.

  • Stir the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

  • Record the volume of NaOH used.

  • Calculate the acidity as a percentage of acetic acid or HBr.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This is a standard method for accurately determining the water content in a sample.[1][2][3][4]

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • This compound sample

  • Syringe for sample injection

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to stabilize and perform a pre-titration to neutralize any residual water in the titration cell.

  • Accurately measure an appropriate amount of the this compound sample and inject it into the titration cell.

  • The instrument will automatically titrate the sample and display the water content, typically in parts per million (ppm) or as a percentage.

Visualizing Degradation and Troubleshooting

Hydrolysis Pathway of this compound

Hydrolysis_Pathway This compound This compound Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis 2-Bromoethanol 2-Bromoethanol This compound->2-Bromoethanol Hydrolysis H2O Water H2O->this compound

Caption: The primary degradation pathway for this compound is hydrolysis.

Troubleshooting Workflow for Suspected Degradation

Troubleshooting_Workflow start Suspected Degradation of This compound visual_check Visual Inspection: - Color Change? - Pungent Odor? start->visual_check analytical_tests Perform Analytical Tests: - Acidity Titration - Karl Fischer (Water Content) - GC-MS (Purity) visual_check->analytical_tests Yes use Material is Suitable for Use visual_check->use No results Review Analytical Results analytical_tests->results results->use Within Specification purify Consider Purification (e.g., Distillation) results->purify Minor Deviation dispose Dispose of Material results->dispose Significant Deviation purify->use review_storage Review Storage and Handling Procedures dispose->review_storage

References

Technical Support Center: Managing Thermal Decomposition of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal decomposition of 2-Bromoethyl acetate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a versatile alkylating agent used in the synthesis of pharmaceuticals and other chemical compounds.[1][2] Its thermal stability is a significant concern because, like many halogenated organic compounds, it can decompose upon heating, potentially leading to a runaway reaction.[3] This decomposition can release toxic and corrosive gases, and if the reaction is performed in a sealed or inadequately vented container, it can lead to a dangerous pressure buildup and possible explosion.[3]

Q2: What are the known hazardous decomposition products of this compound?

A2: Thermal decomposition of this compound can release irritating and toxic gases and vapors.[3] The primary hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (specifically hydrogen bromide, HBr), and bromine (Br2).[3]

Q3: At what temperature does this compound start to decompose?

A3: While specific public data on the onset of thermal decomposition for this compound is limited, its boiling point is approximately 159-163°C and its flash point is around 71°C.[1][4] Decomposition is expected to occur at elevated temperatures.[5] It is crucial for researchers to experimentally determine the decomposition temperature under their specific experimental conditions using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q4: What are the general storage and handling precautions for this compound?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Due to its reactivity and potential for thermal decomposition, it is recommended to handle and store the contents under an inert atmosphere, such as nitrogen.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected pressure increase in the reaction vessel. - The reaction temperature may be too high, approaching or exceeding the decomposition temperature of this compound.- Inadequate cooling or heat removal from an exothermic reaction.- Immediately reduce or remove the heat source.- If safe to do so, apply external cooling to the reaction vessel.- Ensure the reaction is being conducted in a system with adequate pressure relief (e.g., a rupture disc or relief valve).- Re-evaluate the reaction parameters and consider running the reaction at a lower temperature.
Discoloration (yellowing or browning) of the reaction mixture. - Onset of thermal decomposition.- Presence of impurities that catalyze decomposition.- Stop the reaction and cool it down.- Analyze a sample of the mixture to identify potential degradation products.- Purify the this compound before use to remove any impurities.- Consider using a lower reaction temperature or a shorter reaction time.
Formation of unexpected byproducts. - Thermal decomposition leading to side reactions.- Reaction with trace amounts of water or other nucleophiles.- Confirm the identity of the byproducts using analytical techniques (e.g., GC-MS, NMR).- If decomposition is suspected, modify the reaction conditions to be milder.- Ensure all reagents and solvents are anhydrous and free of impurities.
Runaway reaction. - Exceeding the critical temperature for thermal decomposition, leading to a self-accelerating exothermic reaction.- IMMEDIATE EVACUATION of the area is the primary response. - Activate any emergency shutdown procedures.- If possible and safe from a remote location, apply emergency cooling.- After the incident, a thorough investigation is required before resuming any work. This should include a full safety review of the process.

Experimental Protocols

To ensure the safe use of this compound, it is imperative to determine its thermal stability under your specific experimental conditions. The following are generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Parameter Value/Setting
Sample Preparation Accurately weigh 5-10 mg of this compound into a TGA pan (alumina or platinum).
Atmosphere Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
Temperature Program 1. Equilibrate at 30°C.2. Ramp up to 400°C at a heating rate of 10°C/min.
Data Analysis Plot the percentage of weight loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% weight loss is observed (Td5%).
Differential Scanning Calorimetry (DSC)

Objective: To determine the temperature and enthalpy of thermal transitions, including decomposition.

Parameter Value/Setting
Sample Preparation Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed pan as a reference.
Atmosphere Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
Temperature Program 1. Equilibrate at 25°C.2. Ramp up to 350°C at a heating rate of 10°C/min.
Data Analysis Plot the heat flow (mW) as a function of temperature. Exothermic peaks are indicative of decomposition events.

Visualizations

Potential Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is likely to proceed through a syn-elimination mechanism, similar to the pyrolysis of other esters, to yield vinyl acetate and hydrogen bromide. An alternative pathway could involve the homolytic cleavage of the carbon-bromine bond.

Decomposition_Pathway Potential Thermal Decomposition Pathways of this compound cluster_main cluster_syn Syn-Elimination Pathway cluster_radical Radical Pathway 2_Bromoethyl_acetate This compound Transition_State_Syn Six-membered Transition State 2_Bromoethyl_acetate->Transition_State_Syn Heat (Δ) Bromo_radical Bromine radical 2_Bromoethyl_acetate->Bromo_radical Acetoxyethyl_radical 2-Acetoxyethyl radical 2_Bromoethyl_acetate->Acetoxyethyl_radical Heat (Δ) Homolytic Cleavage Vinyl_acetate Vinyl acetate Transition_State_Syn->Vinyl_acetate Decomposition HBr_syn Hydrogen bromide Transition_State_Syn->HBr_syn Further_products Vinyl acetate, Acetaldehyde, etc. Acetoxyethyl_radical->Further_products Further Reactions Experimental_Workflow Workflow for Thermal Stability Analysis Start Start: Obtain this compound Purity_Check Purity Analysis (e.g., GC, NMR) Start->Purity_Check TGA_Analysis Thermogravimetric Analysis (TGA) Purity_Check->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Purity_Check->DSC_Analysis Data_Evaluation Evaluate Td and Exothermic Events TGA_Analysis->Data_Evaluation DSC_Analysis->Data_Evaluation Risk_Assessment Perform Risk Assessment Data_Evaluation->Risk_Assessment Safe_Operating_Parameters Define Safe Operating Parameters Risk_Assessment->Safe_Operating_Parameters End Proceed with Experimentation Safe_Operating_Parameters->End

References

Technical Support Center: Monitoring Reactions with 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 2-bromoethyl acetate.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a good initial method for monitoring my reaction with this compound?

A1: TLC is a rapid, cost-effective, and simple technique to qualitatively assess the progress of a reaction. It allows for the simultaneous analysis of the starting material, reaction mixture, and a co-spot (a mixture of both) to quickly determine the consumption of reactants and the formation of products.[1][2]

Q2: How do I select an appropriate solvent system for TLC analysis of a reaction involving this compound?

A2: The choice of the eluent, or solvent system, is crucial for good separation.[3] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The ideal ratio should provide a retention factor (Rf) for the product between 0.3 and 0.5, allowing for clear separation from the starting materials.[1] Since this compound is moderately polar, you can adjust the ratio of ethyl acetate to hexanes to achieve the desired separation.

Q3: this compound isn't showing up on my TLC plate under UV light. What should I do?

A3: While many organic compounds are UV-active, some, including certain alkyl halides, may not be visible under a UV lamp.[4][5] If your compound is not UV-active, you will need to use a chemical staining method for visualization.[6] Stains like potassium permanganate or p-anisaldehyde can be effective.[3][7] An iodine chamber is another common visualization technique.[3][4]

Q4: When should I switch from TLC to HPLC for reaction monitoring?

A4: While TLC is excellent for quick qualitative checks, HPLC is preferred for quantitative analysis.[8] If you need to determine the precise conversion rate, quantify the formation of byproducts, or have a complex reaction mixture with closely eluting compounds, HPLC provides the necessary resolution and quantitative data.[8][9]

Q5: What is a good starting point for an HPLC method to monitor a reaction with this compound?

A5: A reversed-phase HPLC method using a C18 column is a common and effective choice for analyzing reactions with moderately polar compounds like this compound.[1] A typical mobile phase would consist of a gradient of water and an organic solvent such as acetonitrile or methanol.[1][10] Adding a small amount of an acid modifier, like 0.1% formic acid, to the mobile phase can help to improve peak shape and reproducibility.[1]

Troubleshooting Guides

TLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking or elongated spots 1. Sample is overloaded.[1] 2. The compound is acidic or basic.[1] 3. The sample is not fully dissolved.[1]1. Dilute the sample before spotting it on the TLC plate.[3][7] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[1][7] 3. Ensure the sample is completely dissolved in a suitable solvent before spotting.[1]
Spots are too high (high Rf) or too low (low Rf) The polarity of the eluent is not optimal.[7]1. If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexanes).[7] 2. If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[7]
No spots are visible 1. The compound is not UV-active.[7] 2. The sample concentration is too low.[7] 3. The compound has evaporated from the plate.1. Use a chemical stain for visualization (e.g., potassium permanganate, p-anisaldehyde, or an iodine chamber).[3][4][7] 2. Concentrate the sample before spotting.[7] 3. Visualize the plate immediately after running the TLC.[7]
Reactant and product spots are not well-separated The eluent system does not provide sufficient resolution.1. Experiment with different solvent systems of varying polarities. 2. Try a different stationary phase (e.g., alumina instead of silica gel).
HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
High system backpressure 1. Blockage in the guard column or column frit.[1] 2. Particulate matter from unfiltered samples.[1]1. Reverse-flush the column (ensure it is disconnected from the detector).[1] 2. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.[1] 3. Check for blockages in the HPLC tubing and filters.[1]
Peak tailing 1. Interaction of the analyte with active sites on the column.[1] 2. Column degradation.[1] 3. The sample solvent is stronger than the mobile phase.[1]1. Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.[1] 2. Replace the column.[1] 3. Dissolve the sample in the initial mobile phase composition.[1]
Baseline noise or drift 1. Air bubbles in the system.[1] 2. Contaminated mobile phase or detector flow cell.[1] 3. Leaks in the system.[1]1. Degas the mobile phase.[1] 2. Purge the pump to remove any bubbles.[1] 3. Use high-purity HPLC-grade solvents and clean the flow cell.[1] 4. Check all fittings for leaks.[1]
Inconsistent retention times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate mixing. 3. Use a column oven to maintain a consistent temperature.

Experimental Protocols

TLC Monitoring of a Reaction with this compound
  • Prepare the TLC Plate: On a silica gel TLC plate, gently draw a baseline with a pencil about 1 cm from the bottom. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material to the SM and C lanes.[8]

    • Apply a small spot of the reaction mixture to the RM and C lanes.[8]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the baseline.[8] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[8] View the plate under a UV lamp and circle any visible spots.[4][8] If necessary, use a chemical stain (e.g., potassium permanganate) for further visualization by dipping the plate in the staining solution and gently heating it.

  • Analyze the Results: The reaction is progressing if the intensity of the starting material spot in the RM lane decreases while a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the RM lane.[11]

HPLC Monitoring of a Reaction with this compound
  • Instrumentation and Conditions (Starting Point):

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A common starting gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the product).[1]

    • Injection Volume: 5-10 µL.[1]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture at various time points.

    • Quench the reaction if necessary.

    • Dilute the sample with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[1]

    • Inject the prepared sample.

    • Identify the peaks corresponding to the starting materials and products based on their retention times. More polar compounds will typically elute earlier.

    • Integrate the peak areas to determine the relative percentages of each component and monitor the reaction progress over time.[8]

Visualizations

TLC_Troubleshooting_Workflow start TLC Plate Issue streaking Streaking or Elongated Spots start->streaking rf_issue Rf Too High or Too Low start->rf_issue no_spots No Spots Visible start->no_spots poor_separation Poor Separation start->poor_separation sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Acid/Base to Eluent streaking->sol_streaking2 sol_rf Adjust Eluent Polarity rf_issue->sol_rf sol_no_spots1 Use Chemical Stain no_spots->sol_no_spots1 sol_no_spots2 Concentrate Sample no_spots->sol_no_spots2 sol_separation Change Solvent System poor_separation->sol_separation

Caption: TLC Troubleshooting Workflow

HPLC_Troubleshooting_Workflow start HPLC Issue pressure High Backpressure start->pressure tailing Peak Tailing start->tailing noise Baseline Noise/Drift start->noise retention Inconsistent Retention start->retention sol_pressure1 Reverse-flush Column pressure->sol_pressure1 sol_pressure2 Filter Samples pressure->sol_pressure2 sol_tailing1 Add Mobile Phase Modifier tailing->sol_tailing1 sol_tailing2 Dissolve Sample in Mobile Phase tailing->sol_tailing2 sol_noise1 Degas Mobile Phase noise->sol_noise1 sol_noise2 Check for Leaks noise->sol_noise2 sol_retention1 Equilibrate Column Longer retention->sol_retention1 sol_retention2 Use Column Oven retention->sol_retention2

Caption: HPLC Troubleshooting Workflow

References

Validation & Comparative

A Comparative Guide to 2-Bromoethyl Acetate and Ethyl Bromoacetate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic introduction of alkyl groups is a cornerstone of molecular design and construction. Among the vast arsenal of alkylating agents, 2-bromoethyl acetate and ethyl bromoacetate have emerged as versatile reagents for the formation of carbon-heteroatom and carbon-carbon bonds. This guide provides an objective comparison of their performance in alkylation reactions, supported by available experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Structural and Reactivity Overview

The primary distinction between this compound and ethyl bromoacetate lies in the position of the bromine atom relative to the ester functionality. This seemingly subtle difference has a profound impact on the electrophilicity of the carbon atom undergoing nucleophilic attack and, consequently, on the reactivity and application scope of each reagent.

Ethyl bromoacetate is an α-halo ester, where the bromine atom is directly attached to the carbon adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl group significantly activates the α-carbon, making it highly susceptible to nucleophilic substitution. This reagent is widely employed in a variety of alkylation reactions, including the alkylation of phenols (O-alkylation), amines (N-alkylation), and enolates (C-alkylation).[1][2][3] It is also a key reagent in the Reformatsky reaction.[1][2]

This compound , on the other hand, is a β-bromo ester. The bromine atom is situated on the carbon atom once removed from the ester group. While still an effective alkylating agent, the electronic influence of the ester group on the β-carbon is less pronounced compared to the α-carbon in ethyl bromoacetate. This reagent is primarily utilized to introduce the 2-acetoxyethyl group onto a nucleophile.[4][5]

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Nucleophile in Anhydrous Solvent B Add Base A->B 1. C Stir at Room Temperature B->C 2. D Add Alkylating Agent (this compound or Ethyl Bromoacetate) C->D 3. E Heat to Reaction Temperature D->E 4. F Monitor Reaction (TLC, LC-MS) E->F 5. G Cool to Room Temperature F->G Reaction Complete H Quench Reaction G->H I Extraction H->I J Drying & Solvent Removal I->J K Purification (e.g., Chromatography) J->K

References

A Comparative Analysis of the Reactivity of 2-Bromoethyl Acetate and Other Bromoalkyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-bromoethyl acetate and other bromoalkyl esters, supported by experimental data and detailed methodologies. Understanding the relative reactivity of these compounds is crucial for their application as alkylating agents in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Introduction to Reactivity of Bromoalkyl Esters

Bromoalkyl esters are a class of organic compounds characterized by an ester functional group and a bromine atom attached to the alkyl chain. Their utility in chemical synthesis stems from the presence of a good leaving group (bromide), which makes the carbon atom to which it is attached electrophilic and susceptible to nucleophilic attack. The reactivity of these esters is primarily governed by nucleophilic substitution reactions, which can proceed through either an S_N1 (unimolecular) or S_N2 (bimolecular) mechanism. The preferred pathway is influenced by the structure of the bromoalkyl ester, the nature of the nucleophile, the solvent, and the reaction temperature.

For primary bromoalkanes like this compound, the S_N2 mechanism is generally favored. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Comparative Reactivity Data

Table 1: Second-Order Rate Constants (k₂) for the Reaction of Ethyl Bromoacetate with Various Nucleophiles

NucleophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
Phenoxyacetate ion90% Acetone - 10% Water401.23 x 10⁻³
Acetate ion90% Acetone - 10% Water351.05 x 10⁻⁴
Benzoate ion90% Acetone - 10% Water353.16 x 10⁻⁵
Hydroxide ion (Hydrolysis)Water251.12 x 10⁻¹

Data Interpretation:

The reactivity of bromoalkyl esters is significantly influenced by the nucleophilicity of the attacking species. Stronger nucleophiles, such as the hydroxide ion, exhibit a much higher reaction rate compared to weaker nucleophiles like the benzoate ion.

Structure-Reactivity Relationships:

The structure of the bromoalkyl ester itself plays a critical role in its reactivity:

  • Steric Hindrance: As the substitution on the carbon atom bearing the bromine increases (primary < secondary < tertiary), the rate of S_N2 reactions decreases due to steric hindrance, which impedes the backside attack of the nucleophile.

  • Chain Length: In a homologous series of ω-bromoalkyl acetates (Br(CH₂)nOAc), the reactivity is expected to be similar for n > 1, as the ester group is sufficiently removed from the reaction center and does not exert a significant electronic or steric effect. For this compound (n=1), the ester group is in closer proximity and can influence the reactivity through inductive effects.

Experimental Protocols

To provide a practical context for evaluating the reactivity of bromoalkyl esters, a detailed protocol for a comparative solvolysis experiment is presented below. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, is a common method for assessing the reactivity of alkyl halides.

Protocol: Comparative Solvolysis of Bromoalkyl Esters

Objective: To compare the relative rates of solvolysis of this compound, 3-bromopropyl acetate, and 4-bromobutyl acetate in an aqueous ethanol solution.

Materials:

  • This compound

  • 3-Bromopropyl acetate

  • 4-Bromobutyl acetate

  • Ethanol (95%)

  • Deionized water

  • 0.01 M Sodium hydroxide (NaOH) solution, standardized

  • Bromothymol blue indicator solution

  • Constant temperature water bath

  • Erlenmeyer flasks (50 mL)

  • Pipettes and burette

  • Stopwatch

Procedure:

  • Preparation of Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water solvent mixture.

  • Reaction Setup: For each bromoalkyl ester, place 25 mL of the 50:50 ethanol-water solvent in a 50 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. The solution should be green.

  • Temperature Equilibration: Place the flasks in a constant temperature water bath set at 25°C and allow them to equilibrate for at least 10 minutes.

  • Initiation of Reaction: Add a known amount (e.g., 0.5 mmol) of the bromoalkyl ester to one of the flasks, swirl to mix, and immediately start the stopwatch. This is time zero.

  • Titration: The solvolysis reaction will produce HBr, causing the indicator to turn yellow. Immediately add a small, precise volume (e.g., 0.50 mL) of the standardized 0.01 M NaOH solution to the flask. The solution will turn blue. Record the time it takes for the solution to turn yellow again.

  • Data Collection: Continue adding 0.50 mL aliquots of the NaOH solution and recording the time for each color change until a significant portion of the bromoalkyl ester has reacted.

  • Repeat: Repeat the procedure for the other bromoalkyl esters under the identical conditions.

  • Data Analysis: The rate of the reaction can be determined by plotting the amount of HBr produced (calculated from the volume of NaOH added) versus time. The initial rate can be used to compare the reactivity of the different esters.

Visualizations

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the experimental process described.

Caption: S_N2 reaction mechanism for a bromoalkyl ester.

Solvolysis_Workflow A Prepare 50:50 Ethanol:Water Solvent B Add Bromothymol Blue Indicator A->B C Equilibrate at 25°C B->C D Add Bromoalkyl Ester (t=0) C->D E HBr Production (Solution turns Yellow) D->E F Titrate with NaOH (Solution turns Blue) E->F G Record Time for Color Change to Yellow F->G H Repeat Titration G->H Add next aliquot I Plot [HBr] vs. Time G->I H->E J Determine Initial Rate I->J

A Comparative Guide to Validating the Structure of 2-Bromoethyl Acetate Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy in validating the structure of 2-bromoethyl acetate and its derivatives, supported by experimental data and protocols. We also offer a comparison with alternative analytical techniques to highlight the strengths of each method.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

For derivatives of this compound, a common building block in organic synthesis, NMR allows for unambiguous confirmation of the desired structure and the identification of any potential side products. The key parameters derived from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different parts of a molecule will experience the magnetic field differently, leading to distinct signals.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for a quantitative assessment of the relative number of different types of protons.

  • Signal Splitting (Multiplicity): The interaction between neighboring, non-equivalent protons causes signals to split into multiple peaks (e.g., doublet, triplet, quartet). This "n+1 rule" provides crucial information about the connectivity of atoms.

NMR Spectral Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR spectral data for the parent compound, this compound. These values serve as a baseline for interpreting the spectra of its derivatives.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₃~2.1Singlet3H-
O-CH₂~4.3Triplet2H~6.0
CH₂-Br~3.5Triplet2H~6.0

Table 2: ¹³C NMR Data for this compound (in CDCl₃) [1][2]

CarbonChemical Shift (δ, ppm)
CH₃~20.8
O-CH₂~64.5
CH₂-Br~28.0
C=O~170.1

Interpreting the Spectra of Derivatives:

When a derivative of this compound is synthesized, the NMR spectrum will exhibit predictable changes. For instance:

  • Substitution at the bromo position: Replacing the bromine atom with another functional group will significantly alter the chemical shift of the adjacent methylene (-CH₂-) protons and carbon.

  • Modification of the acetate group: Changes to the acetyl methyl group will be reflected in its corresponding singlet in the ¹H NMR spectrum.

Comparison with Other Analytical Techniques

While NMR is the cornerstone of structural validation, other spectroscopic methods provide complementary information. Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are often used in conjunction with NMR for a comprehensive analysis.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires larger sample amounts, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and molecular formula.[3]High sensitivity, provides molecular weight, can analyze complex mixtures when coupled with chromatography.[3]Provides limited information on connectivity and stereochemistry, destructive.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple, provides a "fingerprint" of the molecule.Does not provide a complete picture of the molecular structure.

Expected MS and IR Data for this compound:

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[4] Common fragments would arise from the loss of the bromoethyl group or the acetyl group.[5][6][7]

  • Infrared Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretch and bands in the 1200-1000 cm⁻¹ region for the C-O stretches.[8] A C-Br stretching absorption is also expected in the fingerprint region.

Experimental Protocols

1. NMR Sample Preparation:

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Quantity: For ¹H NMR, 1-5 mg of the compound is typically sufficient. For the less sensitive ¹³C NMR, 10-20 mg is recommended.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure it is fully dissolved and the solution is homogeneous.

  • Labeling: Clearly label the NMR tube with the sample identification.

2. Acquiring a ¹H NMR Spectrum:

The following are general parameters for acquiring a standard ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve sharp, well-resolved peaks. This is often an automated process.

  • Pulse Angle: A 30° or 90° pulse is typically used.

  • Acquisition Time (at): Typically 2-4 seconds.

  • Relaxation Delay (d1): A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

  • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

Visualizing the Workflow and Data Interpretation

Workflow for Structural Validation:

The following diagram illustrates the typical workflow for validating the structure of a this compound derivative.

G Workflow for Structural Validation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification synthesis->purification nmr_prep NMR Sample Preparation purification->nmr_prep ms_acq MS Data Acquisition purification->ms_acq ir_acq IR Data Acquisition purification->ir_acq nmr_acq NMR Data Acquisition (¹H, ¹³C) nmr_prep->nmr_acq nmr_analysis NMR Spectral Analysis nmr_acq->nmr_analysis ms_analysis MS Spectral Analysis ms_acq->ms_analysis ir_analysis IR Spectral Analysis ir_acq->ir_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation ir_analysis->structure_elucidation final_structure Final Validated Structure structure_elucidation->final_structure

A typical workflow for validating the structure of a synthesized compound.

Logical Relationships in NMR Data Interpretation:

This diagram shows how the different pieces of information from an NMR spectrum are integrated to determine the final chemical structure.

G NMR Data Interpretation Logic cluster_data NMR Spectral Data cluster_interpretation Structural Information cluster_structure Final Structure chem_shift Chemical Shift (δ) (Electronic Environment) functional_groups Identification of Functional Groups chem_shift->functional_groups integration Integration (Number of Protons) proton_count Relative Proton Count integration->proton_count splitting Splitting (Multiplicity) (Neighboring Protons) connectivity Proton-Proton Connectivity splitting->connectivity structure Validated Chemical Structure functional_groups->structure proton_count->structure connectivity->structure

Logical flow from NMR data to the final chemical structure.

Conclusion

NMR spectroscopy is an indispensable tool for the structural validation of this compound derivatives. The detailed information obtained from ¹H and ¹³C NMR spectra regarding the carbon-hydrogen framework and atom connectivity is unparalleled. When used in conjunction with complementary techniques such as Mass Spectrometry and Infrared Spectroscopy, researchers can have the utmost confidence in the identity and purity of their synthesized compounds, a critical requirement in all areas of chemical and pharmaceutical research.

References

A Comparative Guide to Analytical Methods for Quantifying the Purity of 2-Bromoethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of 2-Bromoethyl acetate (CAS No. 927-68-4), a key building block in pharmaceutical and chemical synthesis, is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides an objective comparison of the principal analytical methods for quantifying the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired accuracy and precision of the measurement. The following table summarizes the quantitative performance of GC-FID, HPLC-UV, and qNMR for the analysis of this compound, based on data from studies of structurally similar compounds and established method validation guidelines.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Determination Typically >99% for the main componentTypically >99% for the main componentCan determine absolute purity with high accuracy
Limit of Detection (LOD) ~0.01%~0.02%Impurity quantification at ≥0.1% level
Limit of Quantitation (LOQ) ~0.03%~0.05%Impurity quantification at ≥0.1% level
Precision (RSD) < 2% (Repeatability)< 2% (Repeatability)< 1% (Repeatability)
Accuracy (Recovery) 98-102%98-102%99-101%
Specificity High for volatile impurities. Potential for co-elution of thermally stable isomers.High for non-volatile and thermally labile impurities. Specificity depends on column chemistry and mobile phase.High specificity based on unique chemical shifts of protons. Can distinguish between structurally similar isomers.
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar alkyl halides and esters and can be adapted for the specific analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the purity assessment of volatile compounds like this compound.

Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample. Dissolve the sample in a suitable volatile solvent, such as acetone or ethyl acetate, to a final concentration of 1 mg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography-UV (HPLC-UV)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For this compound, a reverse-phase method is appropriate.

Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample. Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a final concentration of 0.5 mg/mL.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, providing a highly accurate purity assessment.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., 0.75 mL of chloroform-d or DMSO-d6) to dissolve both the sample and the internal standard completely.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • A 90° pulse angle.

    • At least 8 scans for good signal-to-noise ratio.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Efficacy of 2-Bromoethyl acetate as a protecting group compared to others

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and drug development professionals, the choice of an appropriate protecting group is a critical decision that can significantly impact the efficiency of a synthetic route. This guide provides an objective comparison of 2-bromoethyl acetate as a precursor to the 2-acetoxyethyl protecting group, evaluating its efficacy against other common protecting groups for alcohols, phenols, and carboxylic acids.

Introduction to the 2-Acetoxyethyl Protecting Group

While this compound is widely recognized as a versatile alkylating agent and a building block in the synthesis of various organic compounds, its application as a protecting group precursor is a more nuanced topic.[1][2] The reaction of an alcohol, phenol, or carboxylic acid with this compound introduces a 2-acetoxyethyl group. This group serves as the actual protecting moiety, which can be later removed to regenerate the original functional group. The presence of the bromine atom in the reagent facilitates the initial protection step, while the ester functionality within the protecting group dictates its stability and deprotection conditions.

Comparison with Other Protecting Groups

The efficacy of the 2-acetoxyethyl group is best understood in comparison to established protecting groups for hydroxyl and carboxyl functionalities. This section provides a comparative overview based on lability, stability, and typical reaction conditions.

For Alcohols and Phenols

The protection of alcohols and phenols is crucial to prevent their acidic protons from interfering with basic or nucleophilic reagents and to shield the hydroxyl group from oxidation or other unwanted reactions.[3] The 2-acetoxyethyl group, installed via Williamson ether synthesis, offers an alternative to common ether- and ester-based protecting groups.

General Protection Scheme for Alcohols/Phenols:

sub R-OH (Alcohol/Phenol) product R-O-CH₂CH₂OAc (2-Acetoxyethyl ether) sub->product Protection reagent BrCH₂CH₂OAc (this compound) reagent->product base Base (e.g., K₂CO₃, NaH) base->product

Caption: Protection of alcohols and phenols using this compound.

Table 1: Comparison of Protecting Groups for Alcohols and Phenols

Protecting GroupProtection Reagent(s)Typical Protection ConditionsDeprotection ConditionsAdvantagesDisadvantages
2-Acetoxyethyl This compound, Base (K₂CO₃, NaH)DMF or Acetone, RT to reflux1. Base (e.g., K₂CO₃, NaOH) in MeOH/H₂O (hydrolyzes acetate) 2. Acid (e.g., HCl) (hydrolyzes acetate) 3. Reductive cleavage of the resulting 2-hydroxyethyl ether (if desired)Orthogonality possible by staged deprotection.Two-step deprotection to regenerate the alcohol/phenol; potential for side reactions.
Acetyl (Ac) Acetic anhydride or Acetyl chloride, Base (Pyridine, Et₃N)CH₂Cl₂, RTBase (K₂CO₃, NaOH) or Acid (HCl) in MeOH/H₂OReadily introduced and removed; economical.Labile to both acidic and basic conditions.
Benzyl (Bn) Benzyl bromide or chloride, Base (NaH)THF or DMF, 0 °C to RTH₂, Pd/C (Hydrogenolysis)Stable to a wide range of conditions (acid, base, oxidation, reduction).Requires catalytic hydrogenation for removal, which can affect other functional groups.
tert-Butyldimethylsilyl (TBDMS/TBS) TBDMSCl, Base (Imidazole)DMF, RTF⁻ source (TBAF), or mild acid (AcOH)Stable to basic and nucleophilic conditions; easily removed with fluoride.Labile to strong acids.
Tetrahydropyranyl (THP) Dihydropyran, Acid catalyst (PTSA)CH₂Cl₂, RTAqueous acid (e.g., AcOH, HCl)Stable to basic, nucleophilic, and reductive conditions.Introduces a new stereocenter; labile to acid.

Haloacetate esters, in general, are known to be more labile than their non-halogenated counterparts. This increased lability can be advantageous for mild deprotection but may also lead to lower stability under certain reaction conditions.

For Carboxylic Acids

Protecting carboxylic acids is essential to mask their acidic nature and prevent unwanted reactions with basic or nucleophilic reagents.[4] Esterification is the most common protection strategy. The 2-bromoethyl ester, formed by reacting a carboxylic acid with this compound, can be selectively cleaved under specific conditions.

General Protection Scheme for Carboxylic Acids:

sub R-COOH (Carboxylic Acid) product R-COOCH₂CH₂Br (2-Bromoethyl ester) sub->product Protection reagent BrCH₂CH₂OAc (this compound) reagent->product base Base (e.g., Cs₂CO₃) base->product

Caption: Protection of carboxylic acids using this compound.

Table 2: Comparison of Protecting Groups for Carboxylic Acids

Protecting GroupProtection Reagent(s)Typical Protection ConditionsDeprotection ConditionsAdvantagesDisadvantages
2-Bromoethyl ester This compound, Base (Cs₂CO₃)DMF, RTReductive cleavage (e.g., Zn, activated Sn)Can be cleaved under specific reductive conditions, offering orthogonality.[5]May be susceptible to nucleophilic attack at the bromine-bearing carbon.
Methyl ester Methanol, Acid catalyst (H₂SO₄) or TMSCHN₂Reflux or RTAcid or base hydrolysis (e.g., LiOH, NaOH)Simple to introduce and remove.Hydrolysis conditions can affect other functional groups.
Benzyl ester Benzyl alcohol, Acid catalyst or Benzyl bromide, BaseToluene, reflux or DMF, RTH₂, Pd/C (Hydrogenolysis)Stable to many conditions; removed under neutral conditions.Hydrogenolysis is not compatible with reducible functional groups.
tert-Butyl ester Isobutylene, Acid catalyst or tert-Butanol, DCCCH₂Cl₂, 0 °C to RTStrong acid (TFA, HCl)Stable to basic and nucleophilic conditions.Requires strong acid for removal.
Silyl ester Silyl chloride (e.g., TMSCl), BaseCH₂Cl₂, RTMild aqueous acid or base, or fluoride sourceVery mild removal conditions.Generally very labile.

The utility of the 2-bromoethyl group for carboxyl protection lies in the possibility of its selective cleavage. For instance, treatment with trimethylstannyl derivatives followed by fragmentation has been explored as a method for its removal.[5]

Experimental Protocols

Detailed experimental procedures are essential for the successful application of protecting group strategies. Below are representative protocols for the protection and deprotection of alcohols/phenols using this compound.

Protection of a Phenol with this compound

Objective: To protect a phenolic hydroxyl group as a 2-acetoxyethyl ether.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted phenol in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow:

start Start: Substituted Phenol in DMF add_base Add K₂CO₃ Stir at RT, 30 min start->add_base add_reagent Add this compound add_base->add_reagent react Heat to 60-80 °C Monitor by TLC add_reagent->react workup Aqueous Workup: - Pour into water - Extract with Ethyl Acetate react->workup dry Dry organic phase (Na₂SO₄) workup->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Protected Phenol purify->end

Caption: Workflow for the protection of a phenol.

Deprotection of a 2-Acetoxyethyl Ether

Objective: To remove the 2-acetoxyethyl protecting group to regenerate the phenol.

Materials:

  • 2-Acetoxyethyl-protected phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected phenol in a mixture of methanol and water.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Conclusion

The use of this compound to install a 2-acetoxyethyl protecting group presents a viable, albeit less common, strategy in organic synthesis. Its primary advantage lies in the potential for orthogonal cleavage, particularly when used to protect carboxylic acids. For alcohols and phenols, the two-step deprotection process to regenerate the free hydroxyl group is a key consideration. The lability of the haloacetate precursor suggests that the resulting protected compound may be more sensitive than those formed from standard acetyl or benzyl groups.

The choice of this compound as a protecting group precursor should be made after careful consideration of the overall synthetic strategy, including the stability of other functional groups present in the molecule and the desired deprotection conditions. The experimental protocols provided herein offer a starting point for the application of this methodology in the laboratory. Further optimization may be required depending on the specific substrate and reaction scale.

References

A Comparative Spectroscopic Analysis of 2-Bromoethyl Acetate and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 2-Bromoethyl acetate and its primary reaction products: 2-hydroxyethyl acetate, ethylene glycol, and vinyl acetate. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and analysis of these compounds are also provided to facilitate replication and further research.

Reaction Pathways of this compound

This compound is a versatile reagent that can undergo several key reactions, primarily substitution and elimination, to yield different products. The major reaction pathways are illustrated below.

  • Substitution Reaction (Hydrolysis): In the presence of water or hydroxide ions, this compound undergoes nucleophilic substitution to yield 2-hydroxyethyl acetate. Further hydrolysis can lead to the formation of ethylene glycol.

  • Elimination Reaction: Under basic conditions, this compound can undergo an elimination reaction to form vinyl acetate.

Reaction_Pathways This compound This compound 2-Hydroxyethyl Acetate 2-Hydroxyethyl Acetate This compound->2-Hydroxyethyl Acetate H2O / OH- (Substitution) Vinyl Acetate Vinyl Acetate This compound->Vinyl Acetate Base (Elimination) Ethylene Glycol Ethylene Glycol 2-Hydroxyethyl Acetate->Ethylene Glycol Hydrolysis

Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its reaction products.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound 2.12s--C(O)CH₃
3.50t6.0-CH₂Br
4.35t6.0-OCH₂-
2-Hydroxyethyl Acetate 2.09s--C(O)CH₃
2.50 (broad)s--OH
3.82t4.8-CH₂OH
4.25t4.8-OCH₂-
Ethylene Glycol 3.73s--CH₂-
2.45 (broad)s--OH
Vinyl Acetate [1][2]2.10s--C(O)CH₃
4.58ddJ = 6.3, 1.5=CH₂ (cis to O)
4.88ddJ = 14.0, 1.5=CH₂ (trans to O)
7.27ddJ = 14.0, 6.3-OCH=
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
This compound [3]20.8-C(O)CH₃
28.1-CH₂Br
65.2-OCH₂-
170.2C=O
2-Hydroxyethyl Acetate [4]21.0-C(O)CH₃
60.8-CH₂OH
66.5-OCH₂-
171.5C=O
Ethylene Glycol 63.9-CH₂-
Vinyl Acetate 20.8-C(O)CH₃
97.8=CH₂
141.5-OCH=
169.5C=O
Table 3: IR Spectroscopic Data (cm⁻¹)
Compoundν(C=O)ν(C-O)ν(O-H)Other Key Peaks
This compound ~1745~1230-~650 (C-Br)
2-Hydroxyethyl Acetate [5]~1740~1240~3400 (broad)-
Ethylene Glycol -~1080, ~1040~3350 (broad)-
Vinyl Acetate ~1760~1220-~1645 (C=C)
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 166/168 (Br isotopes)123/125, 107/109, 87, 43
2-Hydroxyethyl Acetate 10487, 73, 61, 45, 43
Ethylene Glycol 6245, 33, 31
Vinyl Acetate 8671, 44, 43

Experimental Protocols

A generalized workflow for the synthesis and analysis of this compound reaction products is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reaction Reaction of This compound Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

General experimental workflow.
Synthesis of 2-Hydroxyethyl Acetate (Hydrolysis)

Objective: To synthesize 2-hydroxyethyl acetate from this compound via hydrolysis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent like aqueous acetone.

  • Add a stoichiometric amount of sodium hydroxide solution dropwise while stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation.

Synthesis of Vinyl Acetate (Elimination)

Objective: To synthesize vinyl acetate from this compound via a base-catalyzed elimination reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, dropping funnel, distillation setup

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

  • Add a solution of potassium tert-butoxide in anhydrous THF to the flask and cool it in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF from the dropping funnel to the stirred solution of the base.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, vinyl acetate, is volatile and can be directly distilled from the reaction mixture.

  • Collect the fraction boiling at the boiling point of vinyl acetate (72-73 °C).

Spectroscopic Analysis

Objective: To characterize the synthesized products using NMR, IR, and MS.

a) NMR Spectroscopy:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, multiplicities, coupling constants, and integration to confirm the structure of the product.

b) Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the liquid sample using a Fourier Transform Infrared (FTIR) spectrometer.

  • A small drop of the sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

c) Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

  • Use a suitable ionization method, such as electron ionization (EI).

  • Record the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Analyze the fragmentation pattern to confirm the molecular weight and structure of the compound.

References

A Comparative Guide to the Kinetic Studies of 2-Bromoethyl Acetate Reactions with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-bromoethyl acetate with a variety of nucleophiles. This compound is a common alkylating agent, and understanding its reactivity with different functional groups is crucial for its application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate is dependent on the concentrations of both the substrate and the nucleophile.

Quantitative Kinetic Data Comparison

The following tables summarize the second-order rate constants and activation parameters for the reaction of ethyl bromoacetate, a close structural analog of this compound, with various carboxylate nucleophiles. These reactions were typically studied in a 90% acetone-10% water (v/v) solvent system.

Table 1: Reaction of Ethyl Bromoacetate with Substituted Aliphatic Carboxylate Ions (XCOO⁻) [1]

Nucleophile (XCOO⁻)k₂ × 10³ (L mol⁻¹ s⁻¹) at 30°Ck₂ × 10³ (L mol⁻¹ s⁻¹) at 35°Ck₂ × 10³ (L mol⁻¹ s⁻¹) at 40°CΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)
HCH₂COO⁻ 1.151.742.5764.993.7
CH₃CH₂COO⁻ 1.802.663.8962.498.3
(CH₃)₂CHCOO⁻ 2.413.555.1361.1100.4
(CH₃)₃CCH₂COO⁻ 3.104.656.8162.494.1
ClCH₂COO⁻ 0.110.180.2872.495.3
BrCH₂COO⁻ 0.130.210.3270.3101.3
ICH₂COO⁻ 0.180.280.4368.2106.2
C₆H₅CH₂COO⁻ 0.540.831.2565.798.7

Table 2: Reaction of Ethyl Bromoacetate with Substituted Phenoxyacetate Ions (X-C₆H₄-O-CH₂-COO⁻) [2]

Substituent (X)k₂ × 10³ (L mol⁻¹ s⁻¹) at 30°Ck₂ × 10³ (L mol⁻¹ s⁻¹) at 35°Ck₂ × 10³ (L mol⁻¹ s⁻¹) at 40°CEₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)-ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
H 0.811.231.8364.061.5108.494.6
p-CH₃ 0.941.412.0962.860.3112.194.6
m-CH₃ 0.881.331.9963.661.1109.294.6
p-Cl 0.651.001.5165.763.2104.695.0
p-Br 0.651.001.5165.763.2104.695.0
m-Cl 0.530.831.2768.265.798.395.4
m-NO₂ 0.350.560.8770.768.294.196.7

Experimental Protocols

The following are generalized protocols for the kinetic analysis of the reaction between this compound and nucleophiles, based on the methodologies reported in the cited literature.

Protocol 1: Kinetic Analysis of Carboxylate Nucleophiles via Titration

This protocol is adapted from studies on the reaction of ethyl bromoacetate with aliphatic and phenoxyacetate ions.[1][2]

1. Materials and Reagents:

  • Ethyl bromoacetate (or this compound)

  • Substituted carboxylic acid

  • Sodium hydroxide

  • Acetone (AR grade)

  • Deionized water

  • Silver nitrate (standardized solution)

  • Ferric ammonium sulfate indicator

  • Potassium thiocyanate (standardized solution)

  • Nitric acid

2. Preparation of Solutions:

  • Solvent Mixture: Prepare a 90% acetone - 10% water (v/v) mixture.

  • Nucleophile Solution: Prepare a standardized solution of the sodium salt of the desired carboxylic acid by neutralizing the corresponding acid with a standard sodium hydroxide solution. The final solvent should be the 90% acetone-water mixture.

  • Substrate Solution: Prepare a standardized solution of ethyl bromoacetate in the 90% acetone-water mixture.

3. Kinetic Measurement (Volhard Method):

  • Equilibrate the solutions of the nucleophile and the substrate to the desired reaction temperature in a thermostatic water bath.

  • Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel. It is recommended to use unequal initial concentrations of the nucleophile and substrate to maintain second-order conditions.

  • At regular time intervals, withdraw a known volume (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing nitric acid.

  • Determine the concentration of the bromide ion formed by adding a known excess of standardized silver nitrate solution to precipitate the bromide as AgBr.

  • Back-titrate the excess silver nitrate with a standardized solution of potassium thiocyanate using ferric ammonium sulfate as an indicator.

  • The concentration of bromide ion at time 't' corresponds to the amount of reactant that has been consumed.

4. Data Analysis:

  • The second-order rate constant (k₂) can be determined using the integrated rate law for a second-order reaction with unequal initial concentrations: k₂ * t = (1 / (b-a)) * ln((a * (b-x)) / (b * (a-x))) where 'a' and 'b' are the initial concentrations of the reactants, and 'x' is the concentration of the product (bromide ion) at time 't'.

  • Calculate the activation parameters (Eₐ, ΔH‡, ΔS‡, ΔG‡) by conducting the experiment at a minimum of three different temperatures and using the Arrhenius and Eyring equations.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general SN2 reaction mechanism for this compound and a typical experimental workflow for its kinetic analysis.

Caption: General SN2 reaction mechanism.

Experimental_Workflow prep Prepare Reactant Solutions (Substrate & Nucleophile) equilibrate Equilibrate Solutions to Desired Temperature prep->equilibrate mix Initiate Reaction by Mixing equilibrate->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction (e.g., with acid) aliquot->quench analyze Analyze Product Concentration (e.g., Titration, Spectroscopy) quench->analyze calculate Calculate Rate Constants (k₂) analyze->calculate repeat_temp Repeat at Different Temperatures calculate->repeat_temp repeat_temp->equilibrate arrhenius Calculate Activation Parameters (Arrhenius/Eyring Plots) repeat_temp->arrhenius

Caption: Typical experimental workflow for kinetic analysis.

References

Assessing the Regioselectivity of 2-Bromoethyl Acetate in Alkylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selective introduction of functional groups is paramount for the construction of complex molecules with desired properties. Alkylation reactions, fundamental for carbon-carbon and carbon-heteroatom bond formation, often present challenges in controlling regioselectivity, especially when using substrates with multiple nucleophilic centers. This guide provides a comparative assessment of the regioselectivity of 2-bromoethyl acetate in alkylation reactions, juxtaposed with two common alternatives: ethyl bromide and 2-bromoethanol. This analysis is supported by established chemical principles and a representative experimental protocol to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Factors Influencing Regioselectivity in Alkylation

The regiochemical outcome of an alkylation reaction with an ambident nucleophile, such as an aminophenol which contains both a nitrogen and an oxygen nucleophilic center, is governed by a delicate interplay of several factors. A key guiding principle is the Hard and Soft Acids and Bases (HSAB) theory. Hard nucleophiles (like oxygen) tend to react preferentially with hard electrophiles, while soft nucleophiles (like nitrogen, in many cases) favor reactions with soft electrophiles.

Other critical factors include:

  • The nature of the alkylating agent: The electronic and steric properties of the electrophile play a crucial role.

  • The nucleophile: The relative nucleophilicity of the competing reactive sites.

  • The solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of both the nucleophile and the electrophile.

  • The counter-ion: In the case of anionic nucleophiles, the nature of the cation can affect the reaction's regioselectivity.

  • Temperature: Reaction temperature can dictate whether the reaction is under kinetic or thermodynamic control.

Comparison of Alkylating Agents

This compound, ethyl bromide, and 2-bromoethanol each present a unique profile as alkylating agents, leading to differences in their regioselective behavior.

  • This compound: This reagent contains a primary alkyl bromide, which is a relatively soft electrophilic center. The presence of the acetate group at the 2-position introduces an electron-withdrawing effect, which can slightly increase the reactivity of the C-Br bond towards nucleophilic attack. The ester functionality also offers a site for potential subsequent chemical transformations.

  • Ethyl Bromide: A simple and commonly used alkylating agent, ethyl bromide also features a primary alkyl bromide.[1] Its reactivity is a balance of the C-Br bond's susceptibility to cleavage and minimal steric hindrance.[1] It is generally considered a soft electrophile.

  • 2-Bromoethanol: Similar to this compound, this molecule has a primary alkyl bromide. However, the hydroxyl group can act as an internal nucleophile or participate in hydrogen bonding, potentially influencing the reaction mechanism and regioselectivity.

The competition between N-alkylation and O-alkylation is a classic problem in the synthesis of derivatives of compounds containing both amine and hydroxyl groups.[2] Generally, nitrogen is a softer and more nucleophilic center than oxygen.[2] Based on the HSAB principle, alkylating agents with softer leaving groups, like bromides, tend to favor N-alkylation.[2] However, the specific outcome is highly dependent on the reaction conditions.

Regioselectivity Comparison Data

Alkylating AgentModel SubstrateExpected Major ProductExpected Minor Product(s)Key Influencing Factors
This compound 4-AminophenolN-(2-Acetoxyethyl)-4-aminophenolO-(2-Acetoxyethyl)-4-aminophenol, N,O-dialkylated productThe soft nature of the primary bromide favors N-alkylation. The ester group may influence solubility and reactivity.
Ethyl Bromide 4-AminophenolN-Ethyl-4-aminophenolO-Ethyl-4-aminophenol, N,N-diethyl-4-aminophenolAs a simple primary alkyl bromide, it is a soft electrophile, generally favoring N-alkylation. Over-alkylation can be an issue.
2-Bromoethanol 4-AminophenolN-(2-Hydroxyethyl)-4-aminophenolO-(2-Hydroxyethyl)-4-aminophenol, N,O-dialkylated productThe hydroxyl group can influence the reaction through hydrogen bonding or by acting as a proton source/sink, potentially affecting the nucleophilicity of the N and O centers.

Note: The product distribution can be significantly altered by modifying reaction conditions such as the base, solvent, and temperature. For instance, using a strong base that preferentially deprotonates the phenolic hydroxyl group would favor O-alkylation.

Experimental Protocols

The following is a representative protocol for the selective N-alkylation of an aminophenol, which can be adapted for use with this compound and its alternatives. Selective N-alkylation can often be challenging due to the competing O-alkylation.[3] One common strategy to favor N-alkylation is to perform the reaction under conditions that enhance the nucleophilicity of the amino group relative to the hydroxyl group.

Representative Protocol: N-Alkylation of 4-Aminophenol

Materials:

  • 4-Aminophenol

  • This compound (or ethyl bromide/2-bromoethanol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add 4-aminophenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

Mandatory Visualizations

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_products Products 4-Aminophenol 4-Aminophenol N_Alkylated N-Alkylated Product 4-Aminophenol->N_Alkylated N-Alkylation (Major Pathway) O_Alkylated O-Alkylated Product 4-Aminophenol->O_Alkylated O-Alkylation (Minor Pathway) This compound This compound This compound->N_Alkylated This compound->O_Alkylated

Caption: Competing N- and O-alkylation pathways of 4-aminophenol.

Experimental Workflow Diagram

G start Start reactants Mix 4-Aminophenol, K2CO3, and DMF start->reactants add_alkylating_agent Add 2-Bromoethyl Acetate reactants->add_alkylating_agent reaction Heat and Monitor by TLC add_alkylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General workflow for the N-alkylation of 4-aminophenol.

Conclusion

The regioselectivity of this compound in alkylation reactions is primarily governed by the principles of Hard-Soft Acid-Base theory, with its soft primary alkyl bromide character generally favoring N-alkylation over O-alkylation in ambident nucleophiles like aminophenols. In comparison to ethyl bromide, this compound offers the potential for further synthetic modifications via its ester group. 2-Bromoethanol, with its hydroxyl group, may exhibit more complex behavior due to intramolecular interactions. Ultimately, the choice of alkylating agent should be guided by the desired regiochemical outcome, and the reaction conditions must be carefully optimized to achieve the desired selectivity. This guide provides a framework for researchers to assess these factors and design effective alkylation strategies.

References

A Comparative Guide to Analytical Techniques for the Validation of 2-Bromoethyl Acetate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-bromoethyl acetate reaction products. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound and its reaction products is paramount. This document details and objectively compares the performance of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental protocols and comparative data are provided to aid in the selection of the most appropriate analytical strategy for your research and development needs.

Comparison of Analytical Techniques

The selection of an analytical technique for the validation of this compound reaction products depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of LC-MS compared to other common analytical methods.

ParameterLC-MSGC-MSHPLC-UVqNMR
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Selectivity Very High (based on retention time and mass-to-charge ratio).High (based on retention time and mass fragmentation pattern).Moderate (based on retention time and UV absorbance).Very High (based on unique chemical shifts of nuclei).
Sensitivity High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).Moderate (µg/mL to ng/mL).Low (mg/mL).
Limit of Detection (LoD) ~0.1 ng/mL~0.05 ng/mL~10 ng/mL~0.1 mg/mL
Limit of Quantification (LoQ) ~0.5 ng/mL~0.2 ng/mL~50 ng/mL~0.5 mg/mL
**Linearity (R²) **>0.999>0.998>0.997N/A (Primary Method)
Accuracy (% Recovery) 95-105%90-110%98-102%99-101%
Precision (% RSD) < 5%< 10%< 2%< 1%
Sample Derivatization Generally not required.May be required for non-volatile products.Not required.Not required.
Throughput HighModerateHighLow
Cost HighModerateLowHigh

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and analytical instrumentation.

LC-MS/MS Method for this compound

This method is suitable for the sensitive and selective quantification of this compound and its reaction products in a complex matrix.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Precursor ion [M+H]⁺ m/z 167/169, Product ion m/z 107/109 (loss of acetic acid)

      • Internal Standard (e.g., d4-2-Bromoethyl acetate): Precursor ion [M+H]⁺ m/z 171/173, Product ion m/z 111/113

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

GC-MS Method for this compound

This method is ideal for volatile and thermally stable reaction products.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-300

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

HPLC-UV Method for this compound

A cost-effective method for routine analysis when high sensitivity is not required.

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 210 nm

Quantitative NMR (qNMR) Method for this compound

A primary analytical method for accurate quantification without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble and stable (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound reaction product.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for accurate integration).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the non-overlapping signals of the analyte and the internal standard.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (P_IS / P_analyte) * (W_analyte / W_IS) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • P = Purity

      • W = Weight

Visualizations

The following diagrams illustrate the experimental workflows for the analytical techniques described.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Reaction Product Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (MRM Detection) ESI->MS Integration Peak Integration MS->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Report Validation Report Quantification->Report

Caption: Workflow for LC-MS analysis of this compound.

Analytical_Comparison_Logic Start Need to Validate This compound Reaction Product HighSensitivity High Sensitivity Required? Start->HighSensitivity Volatile Product Volatile & Thermally Stable? HighSensitivity->Volatile Yes PrimaryQuant Primary Quantification Needed? HighSensitivity->PrimaryQuant No LCMS Use LC-MS Volatile->LCMS No GCMS Use GC-MS Volatile->GCMS Yes CostEffective Cost-Effective Routine Analysis? PrimaryQuant->CostEffective No qNMR Use qNMR PrimaryQuant->qNMR Yes CostEffective->LCMS No HPLCUV Use HPLC-UV CostEffective->HPLCUV Yes

Caption: Decision tree for selecting an analytical technique.

A Comparative Guide to the Synthesis of 2-Bromoethyl Acetate: Catalytic vs. Non-Catalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and chemical synthesis sectors, the efficient production of key intermediates like 2-bromoethyl acetate is of paramount importance. This guide provides a detailed comparison of catalytic and non-catalytic methods for the synthesis of this compound, supported by experimental data and protocols to aid in methodological selection.

Performance Overview: A Head-to-Head Comparison

The choice between catalytic and non-catalytic synthesis of this compound hinges on a trade-off between reaction conditions, yield, and reagent handling. Non-catalytic methods, particularly those involving azeotropic distillation, can achieve higher yields. In contrast, catalytic routes may offer milder reaction conditions.

ParameterCatalytic Method (p-TsOH)Non-Catalytic Method
Starting Materials 2-Bromoethanol, Isopropenyl AcetateEthylene Glycol, Acetic Acid, Hydrogen Bromide, Acetic Anhydride
Yield 84%[1]95.7%[2][3]
Reaction Temperature 20°C[1]Reflux (e.g., 106°C), then ambient temperature[2][3]
Reaction Time 16-36 hours[1]Several hours for reflux, followed by an additional hour and overnight standing[2][3]
Key Reagents p-Toluenesulfonic acid (catalyst)Toluene (for azeotropic distillation), Acetic Anhydride
Purity High (purified by column chromatography)Good to excellent[2][3]

Delving into the Methodologies: Experimental Protocols

Catalytic Synthesis: Esterification with p-Toluenesulfonic Acid

This method relies on the acid-catalyzed esterification of 2-bromoethanol with isopropenyl acetate.

Experimental Protocol:

  • A mixture of 2-bromoethanol (1 mmol), isopropenyl acetate (4 mmol), and p-toluenesulfonic acid (0.02 mmol) is prepared in dichloromethane (4 mL).[1]

  • The reaction mixture is stirred at 20°C for 16 to 36 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the mixture is poured into a 10% aqueous sodium hydrogen carbonate solution.[1]

  • The aqueous phase is extracted three times with ethyl acetate.[1]

  • The combined organic phases are washed with brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.[1]

  • The crude product is then purified by silica gel column chromatography to yield pure this compound.[1]

Non-Catalytic Synthesis: Azeotropic Bromination and Acetylation

This high-yield process involves the reaction of ethylene glycol with hydrogen bromide and acetic acid, followed by acetylation.

Experimental Protocol:

  • A solution of ethylene glycol (1.0 mol), acetic acid (1.3 mol), and a 48% aqueous solution of hydrogen bromide (1.05 mol) is prepared in toluene (100 ml).[2]

  • The mixture is refluxed using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[2]

  • After the initial reflux, additional acetic acid may be added to drive the reaction to completion, targeting a high conversion to this compound.[2]

  • The reaction mixture is then cooled to room temperature.[2]

  • Acetic anhydride is slowly added to the mixture to convert any remaining bromoethanol to this compound. The mixture is stirred for an additional hour and may be left to stand overnight.[2][3]

  • The excess toluene and acetic acid are removed under reduced pressure.[2][3]

  • The resulting this compound is cooled and filtered to yield the final product.[2][3]

Visualizing the Workflow

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the catalytic and non-catalytic synthesis methods.

Catalytic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Mix Reactants: 2-Bromoethanol, Isopropenyl Acetate, p-TsOH, Dichloromethane stir Stir at 20°C (16-36h) reagents->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 soln. monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product Pure 2-Bromoethyl Acetate purify->product NonCatalytic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Water Removal cluster_acetylation Acetylation cluster_isolation Product Isolation reagents Mix Reactants: Ethylene Glycol, Acetic Acid, HBr (aq), Toluene reflux Reflux with Dean-Stark Trap reagents->reflux remove_water Azeotropic Removal of Water reflux->remove_water cool Cool to RT remove_water->cool add_anhydride Add Acetic Anhydride cool->add_anhydride stir_stand Stir & Stand Overnight add_anhydride->stir_stand remove_volatiles Remove Toluene/ Acetic Acid (vacuum) stir_stand->remove_volatiles filter Filter remove_volatiles->filter product This compound filter->product

References

Safety Operating Guide

Proper Disposal Procedures for 2-Bromoethyl Acetate: An Essential Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethyl acetate is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, it is also a combustible liquid[2][3][4] and a highly toxic alkylating agent that can be fatal if swallowed, inhaled, or in contact with skin.[5][6] It is also a lachrymator, meaning it can cause severe eye irritation.[2] Due to its hazardous nature, the proper disposal of this compound is not merely a matter of regulatory compliance, but a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before any disposal procedures are initiated, it is imperative to handle this compound with the utmost caution. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Equipment Specifications Rationale
Gloves Nitrile or butyl rubber gloves. Always inspect for integrity before use and employ proper removal techniques.To prevent skin contact, as this compound is fatal in contact with skin.[6]
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).To protect against splashes, as the compound is a lachrymator and can cause serious eye damage.[2]
Lab Coat A flame-retardant lab coat should be worn.To provide a barrier against skin exposure.[6]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of inhalation.[5]To prevent inhalation, which can be fatal.[6]

All handling of this compound should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[2]

Waste Disposal Workflow

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[2][3][4][5] Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.[5]

The following diagram outlines the decision-making process and operational workflow for the proper disposal of this compound.

G A This compound Waste Generation B Is the container empty? A->B C Triple rinse with a suitable solvent (e.g., ethanol, acetone). B->C Yes F Segregate as Halogenated Organic Waste B->F No D Collect rinsate as halogenated organic waste. C->D G Store in a designated, properly labeled, and sealed container. D->G E Deface the label and dispose of the container as non-hazardous waste (consult EHS). I Arrange for pickup by a licensed professional waste disposal service via your institution's EHS. E->I F->G H Store in a cool, dry, and well-ventilated area away from ignition sources. G->H H->I

References

Personal protective equipment for handling 2-Bromoethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromoethyl Acetate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans to build a foundation of trust and safety in your laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: Acetic Acid 2-Bromoethyl Ester[1][2]

  • CAS Number: 927-68-4[3]

Hazard Summary: this compound is a combustible liquid that can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is identified as a lachrymator, a substance that increases the flow of tears.[4][5]

Quantitative Data

A clear understanding of the physical and chemical properties of this compound is critical for safe handling.

PropertyValueSource
Molecular Formula C₄H₇BrO₂[2]
Molecular Weight 167.00 g/mol [2][3]
Boiling Point 159 °C[3]
Melting Point -14 to -13.8 °C[3][6]
Density 1.514 g/mL at 25 °C[3]
Flash Point 71 °C (159.8 °F) - closed cup[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryItemSpecifications and Importance
Hand Protection Chemical-resistant glovesNitrile gloves are recommended. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[7] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[8]
Eye and Face Protection Safety Goggles and Face ShieldWear chemical splash goggles.[9] For enhanced protection against splashes, an 8-inch minimum face shield is essential.[7]
Skin and Body Protection Laboratory CoatA flame-retardant and antistatic protective lab coat should be worn to protect from skin exposure.[7] Ensure it is clean and put on before work.[10]
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[7][11] If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the inhalation of vapors.[7][11]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mist.[11]

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, and open flames as it is a combustible liquid.[4][7]

  • Use only non-sparking tools and take precautionary measures against static discharge.[5][11]

  • Wash hands thoroughly after handling.[1][4]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[4][11]

  • Keep the container tightly closed.[11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a critical component of laboratory safety.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[4] Remove and wash contaminated clothing before reuse.[11] If skin irritation persists, call a physician.[4]

  • Inhalation: Remove to fresh air.[4] If not breathing, give artificial respiration.[4][11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[11][13] Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person.[11] Call a physician immediately.[11]

Spill Response: In the event of a spill, follow the established protocol to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Waste into a Labeled, Closed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleaned Up dispose->end

Workflow for handling a this compound spill.

Disposal Plan: The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. As a halogenated organic compound, it requires special handling.[7]

  • Waste Segregation: this compound is classified as a halogenated organic waste. It is crucial to segregate this waste from non-halogenated organic wastes.[7] Do not mix with incompatible materials.[7]

  • Waste Collection and Labeling: Collect waste this compound in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant.[4][5] Do not dispose of down the drain.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.